molecular formula C9H6Cl2N2O B3111660 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol CAS No. 184684-32-0

1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol

Cat. No.: B3111660
CAS No.: 184684-32-0
M. Wt: 229.06 g/mol
InChI Key: NBCPEMHOTAGCPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol (CAS Number: 184684-32-0) is a chemical compound with the molecular formula C9H6Cl2N2O and a molecular weight of 229.07 g/mol . This pyrazole derivative serves as a key chemical intermediate in scientific research and pharmaceutical development. This compound is recognized for its role as a parent structure in the design of novel cannabinoid receptor 1 (CB1R) selective antagonists . Research indicates that derivatives based on this core structure, such as TXX-522, are rationally designed as peripherally restricted CB1R antagonists with potential for investigating the treatment of severe obesity and related metabolic disorders, including insulin resistance, while aiming to minimize adverse neuropsychiatric effects . The product is provided strictly for research purposes in laboratory settings. Applications & Research Value: This compound is suited for use in medicinal chemistry research, particularly in the study of peripheral CB1 receptor blockade and its effects on energy expenditure and metabolism. It serves as a critical building block for scientists developing new therapeutic agents for metabolic diseases. Safety Information: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for personal use. Handle with care, referring to the material safety data sheet for proper handling procedures .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dichlorophenyl)-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c10-6-1-2-8(7(11)5-6)13-4-3-9(14)12-13/h1-5H,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCPEMHOTAGCPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N2C=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701222197
Record name 1-(2,4-Dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701222197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184684-32-0
Record name 1-(2,4-Dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184684-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701222197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthetic methodologies pertaining to 1-(2,4-dichlorophenyl)-1H-pyrazol-3-ol. As a member of the pharmacologically significant pyrazole class of heterocyclic compounds, this molecule holds potential for applications in medicinal chemistry and drug discovery. This document synthesizes available data on related structures to extrapolate the expected characteristics of the title compound, offering a predictive yet scientifically grounded resource for researchers. While specific experimental data for 1-(2,4-dichlorophenyl)-1H-pyrazol-3-ol is not extensively available in public literature, this guide establishes a robust framework for its synthesis, characterization, and potential exploration.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. The subject of this guide, 1-(2,4-dichlorophenyl)-1H-pyrazol-3-ol, incorporates a 2,4-dichlorophenyl moiety, a common substituent in pharmacologically active compounds known to influence lipophilicity and metabolic stability. The 3-hydroxy group is of particular interest due to its potential for hydrogen bonding and its existence in tautomeric equilibrium with a keto form, 1-(2,4-dichlorophenyl)-1H-pyrazol-3(2H)-one. This tautomerism can significantly impact the molecule's interaction with biological targets.

Molecular Structure and Physicochemical Properties

The chemical structure of 1-(2,4-dichlorophenyl)-1H-pyrazol-3-ol is characterized by a pyrazole ring substituted at the N1 position with a 2,4-dichlorophenyl group and at the C3 position with a hydroxyl group.

Table 1: Predicted Physicochemical Properties of 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol

PropertyPredicted ValueNotes
Molecular FormulaC₉H₆Cl₂N₂O
Molecular Weight229.07 g/mol
AppearanceExpected to be a crystalline solidBased on similar pyrazole derivatives.
Melting PointNot availableLikely to be a relatively high melting solid.
SolubilityPredicted to have low solubility in water and higher solubility in organic solvents like DMSO and DMF.The dichlorophenyl group increases lipophilicity.
pKaNot availableThe hydroxyl group is weakly acidic.
Tautomerism: A Key Structural Feature

A critical aspect of the chemical nature of 1-(2,4-dichlorophenyl)-1H-pyrazol-3-ol is its existence in a tautomeric equilibrium with its keto form, 1-(2,4-dichlorophenyl)-1H-pyrazol-3(2H)-one. The predominant tautomer can be influenced by the physical state (solid or solution) and the nature of the solvent.[2][5] In nonpolar solvents, the hydroxyl form may be favored, while polar solvents can shift the equilibrium towards the keto form. This dynamic equilibrium is crucial for its reactivity and biological activity, as the two forms present different hydrogen bonding capabilities and shapes.

tautomerism A 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol B 1-(2,4-Dichlorophenyl)-1H-pyrazol-3(2H)-one A->B Tautomerization B->A

Caption: Tautomeric equilibrium of 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol.

Proposed Synthetic Routes

Cyclocondensation of 2,4-Dichlorophenylhydrazine with a β-Ketoester

A reliable method for the synthesis of 1-aryl-3-hydroxypyrazoles is the reaction of an arylhydrazine with a β-ketoester, such as ethyl acetoacetate, followed by cyclization.

Experimental Protocol:

  • Reaction Setup: To a solution of 2,4-dichlorophenylhydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add ethyl acetoacetate (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to ensure the formation of the hydrazone intermediate and subsequent cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one.

  • Conversion to 3-ol: While the initial product is the pyrazolone, it exists in tautomeric equilibrium with the desired pyrazol-3-ol. Further purification or specific crystallization conditions may favor the isolation of the desired tautomer.

Causality Behind Experimental Choices:

  • Solvent: Ethanol and acetic acid are commonly used solvents for this type of condensation reaction as they facilitate the dissolution of the reactants and can also act as catalysts.

  • Reflux: Heating the reaction mixture provides the necessary activation energy for both the initial condensation and the subsequent intramolecular cyclization.

  • Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, allowing for the removal of unreacted starting materials and byproducts.

synthesis Reactant1 2,4-Dichlorophenylhydrazine Intermediate Hydrazone Intermediate Reactant1->Intermediate Reactant2 Ethyl Acetoacetate Reactant2->Intermediate Product 1-(2,4-Dichlorophenyl)-3-methyl- 1H-pyrazol-5(4H)-one Intermediate->Product Cyclization (Heat) FinalProduct 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol Product->FinalProduct Tautomerization

Caption: Proposed synthesis of 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol.

Spectroscopic Characterization (Predicted)

The structural elucidation of 1-(2,4-dichlorophenyl)-1H-pyrazol-3-ol would rely on a combination of spectroscopic techniques. Based on the analysis of similar compounds, the following spectral data can be anticipated.

Table 2: Predicted Spectroscopic Data for 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol

TechniquePredicted Observations
¹H NMR - Aromatic Protons (Dichlorophenyl): Multiple signals in the aromatic region (δ 7.0-8.0 ppm).- Pyrazole Protons: Two doublets in the upfield region (δ 5.5-6.5 ppm) corresponding to the protons at the C4 and C5 positions of the pyrazole ring.- Hydroxyl Proton: A broad singlet, the chemical shift of which would be concentration and solvent-dependent.
¹³C NMR - Aromatic Carbons: Signals in the aromatic region (δ 110-140 ppm).- Pyrazole Carbons: Signals corresponding to the C3, C4, and C5 carbons of the pyrazole ring. The C3 carbon bearing the hydroxyl group would appear at a downfield chemical shift (δ ~160 ppm).
Infrared (IR) - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.- C=O Stretch (keto tautomer): A strong absorption band around 1650-1700 cm⁻¹ may be observed depending on the tautomeric equilibrium.- C=N and C=C Stretches: Absorptions in the 1500-1600 cm⁻¹ region.
Mass Spectrometry (MS) - Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z 228), with a characteristic isotopic pattern due to the two chlorine atoms.

Potential Applications in Drug Development

Given the extensive biological activities reported for pyrazole derivatives, 1-(2,4-dichlorophenyl)-1H-pyrazol-3-ol represents a promising scaffold for the development of new therapeutic agents.[3][4] The presence of the dichlorophenyl group suggests that this compound could be explored for its potential as an anticancer, anti-inflammatory, or antimicrobial agent. Further research, including in vitro and in vivo screening, would be necessary to elucidate its specific biological activities and mechanism of action.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, predicted properties, and a plausible synthetic route for 1-(2,4-dichlorophenyl)-1H-pyrazol-3-ol. While specific experimental data for this compound is limited in the current literature, the information presented here, based on the well-established chemistry of pyrazole derivatives, serves as a valuable resource for researchers interested in the synthesis and evaluation of this and related compounds. The exploration of this and other novel pyrazole structures will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

  • Faria, J. V., et al. (2017). Pyrazoles as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 25(15), 3867-3877.
  • PubChem. (n.d.). 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one. Retrieved from [Link][6]

  • Gürsoy, A., & Karali, N. (2003). Synthesis and primary cytotoxicity evaluation of 3-{[1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-4-yl]carbonyl}-N-substituted-1H-indole-2-carboxamides. European journal of medicinal chemistry, 38(6), 633-643.
  • Wang, Y., & Zheng, Y. (2008). 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2413.[7]

  • Zareef, M., et al. (2017). Pyrazole derivatives as anticancer agents. Archiv der Pharmazie, 350(1-2), 1600336.
  • El-Sayed, M. A. A., et al. (2017). Synthesis, characterization, and antimicrobial evaluation of new pyrazole derivatives. Journal of Heterocyclic Chemistry, 54(2), 1146-1154.
  • da Silva, F. de C., et al. (2017). Pyrazole and pyrazoline derivatives as potential antimicrobial agents. Mini reviews in medicinal chemistry, 17(11), 993-1007.
  • Elguero, J., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 143.[2][5]

  • Kumar, A., et al. (2013). A review on synthesis and biological importance of pyrazole derivatives. International Journal of Pharmaceutical Sciences and Research, 4(5), 1683.
  • Abdel-Wahab, B. F., et al. (2011). Efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation. Ultrasonics sonochemistry, 18(1), 293-299.[1]

  • Sahu, J. K., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal, 7(3), 1-12.[3]

  • Ramiz, M. M., et al. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry, 14(4), 334.[8]

  • Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-6.

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. In NIST Chemistry WebBook. Retrieved from [Link][9]

  • National Institute of Standards and Technology. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link][10]

  • ResearchGate. (2014). The tautomeric structures of 3(5),3-azopyrazole [(E)-1,2-di(1H-pyrazol-3(5)-yl)diazene)]: The combined use of NMR and electronic spectroscopies with DFT calculations. Retrieved from [Link][11]

  • Beilstein Journals. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Retrieved from [Link][4]

  • ResearchGate. (2019). A Review on Pyrazole chemical entity and Biological Activity. Retrieved from [Link][12]

Sources

2,4-dichlorophenyl pyrazole derivatives literature review

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2,4-Dichlorophenyl Pyrazole Derivatives: Synthesis, Biological Activity, and Applications

Abstract

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" in both medicinal and agrochemical development. Its derivatives exhibit a vast spectrum of biological activities, and their properties can be finely tuned through targeted functionalization. This guide focuses on a specific, highly influential subclass: 2,4-dichlorophenyl pyrazole derivatives. The introduction of the 2,4-dichlorophenyl moiety often enhances lipophilicity and modulates electronic properties, leading to potent interactions with various biological targets. We will explore the core synthetic methodologies for creating these compounds, delve into their diverse applications as fungicides, herbicides, insecticides, and potential therapeutic agents, and analyze the structure-activity relationships that govern their efficacy. This document serves as a technical resource for researchers, scientists, and professionals in drug and agrochemical development, providing foundational knowledge, detailed protocols, and insights into this critical class of chemical compounds.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The Privileged Pyrazole Ring

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has been a subject of intense study since its first synthesis by Ludwig Knorr in 1883.[1] Its unique structure allows it to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological receptors and enzymes.[2] This chemical versatility is a key reason why the pyrazole ring is a core component in numerous commercial products, including pharmaceuticals like the anti-inflammatory drug Celecoxib and a wide array of agrochemicals.[2][3] The stability of the aromatic ring and the multiple sites available for substitution make it an ideal framework for building libraries of bioactive molecules.[4]

Significance of the 2,4-Dichlorophenyl Moiety

The attachment of a 2,4-dichlorophenyl group to the pyrazole core is a common strategy in medicinal and agrochemical chemistry. The chlorine atoms are electron-withdrawing, which can influence the overall electronic distribution of the molecule and its metabolic stability. Furthermore, this substitution pattern significantly increases the lipophilicity of the compound, which can enhance its ability to penetrate biological membranes. This modification has proven critical in the development of potent agents across different fields, from fungicides to insecticides.[5] Studies have shown that the presence and position of chloro-phenyl groups can dramatically impact a compound's binding affinity to target proteins and its overall biological efficacy.[6]

Synthesis of 2,4-Dichlorophenyl Pyrazole Derivatives

The construction of the pyrazole ring is a well-established area of organic synthesis, with several reliable methods available. The most common approaches for creating 2,4-dichlorophenyl-substituted pyrazoles involve the cyclocondensation of a hydrazine with a 1,3-difunctional compound.

Knorr Pyrazole Synthesis and Related Cyclocondensation Reactions

The Knorr synthesis, first reported in 1883, remains a primary method for pyrazole formation.[7] It involves the reaction of a β-diketone with a hydrazine. A common pathway to synthesize the target derivatives starts with a 2,4-dichloroacetophenone. This starting material is reacted to form a chalcone or a 1,3-diketone intermediate, which is then cyclized with hydrazine or a substituted hydrazine to yield the desired pyrazole.[8]

The general workflow can be visualized as follows:

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product A 2,4-Dichlorophenyl Acetophenone C 1,3-Diketone or Chalcone Intermediate A->C Reaction with e.g., Ester/Base B Hydrazine Derivative (e.g., Hydrazine Hydrate) D Substituted 2,4-Dichlorophenyl Pyrazole B->D C->D Cyclocondensation

Caption: General workflow for Knorr-type pyrazole synthesis.

Vilsmeier-Haack Reaction for Functionalization

Once the pyrazole core is formed, it can be further functionalized. The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (carbaldehyde) onto the pyrazole ring, typically at the 4-position. This reaction uses a Vilsmeier reagent, commonly prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[8] The resulting pyrazole-4-carbaldehyde is a versatile intermediate for creating a wide range of derivatives, such as Schiff bases.[9]

Experimental Protocol: Synthesis of a 3-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde Derivative

This protocol is adapted from established methodologies for synthesizing pyrazole carbaldehydes.[8]

Step 1: Synthesis of Hydrazone Intermediate

  • Dissolve 2,4-dichloroacetophenone (1.0 eq) in ethanol in a round-bottom flask.

  • Add a substituted 2-phenoxyacetohydrazide (1.0 eq).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the resulting solid, wash with water, and dry to obtain the N'-(1-(2,4-dichlorophenyl)ethylidene)-2-(substituted phenoxy) acetohydrazide intermediate.

Step 2: Cyclization and Formylation (Vilsmeier-Haack Reaction)

  • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 2.0 eq) to ice-cold dimethylformamide (DMF, 10 mL).

  • Add the hydrazone intermediate from Step 1 (1.0 eq) to the Vilsmeier reagent.

  • Stir the mixture at room temperature for 8-10 hours.

  • Pour the reaction mixture onto crushed ice and neutralize carefully with a sodium bicarbonate (NaHCO₃) solution.

  • Filter the solid product, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., DMF/water) to yield the pure 3-(2,4-dichlorophenyl)-1-(2-(substituted phenoxy)acetyl)-1H-pyrazole-4-carbaldehyde.

Biological Activities and Applications

The 2,4-dichlorophenyl pyrazole scaffold is a key component in numerous commercial agrochemicals and is explored for various therapeutic applications.

G center 2,4-Dichlorophenyl Pyrazole Core Agro Agrochemicals Med Medicinal Chemistry Fungicide Fungicide (SDHI) Agro->Fungicide Herbicide Herbicide (HPPD/PPO Inh.) Agro->Herbicide Insecticide Insecticide (GABA Receptor) Agro->Insecticide Anticancer Anticancer Med->Anticancer Antimicrobial Antimicrobial Med->Antimicrobial AntiInflam Anti-inflammatory Med->AntiInflam

Sources

A Deep Dive into Phenyl-Substituted Pyrazoles: A Comparative Analysis of 1-(4-chlorophenyl) and 1-(2,4-dichlorophenyl) Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold and the Influence of N-Aryl Substitution

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and agrochemical research.[1][2] Its versatile structure allows for extensive functionalization, leading to a vast library of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and herbicidal properties.[3][4][5] The substitution at the N1 position of the pyrazole ring is a critical determinant of a molecule's physicochemical properties and its interaction with biological targets. Among the various substituents, the phenyl group, particularly when halogenated, has proven to be a key pharmacophore.

This technical guide provides a detailed comparative analysis of two prominent classes of N-phenyl pyrazole derivatives: those bearing a 1-(4-chlorophenyl) moiety and those with a 1-(2,4-dichlorophenyl) group. We will explore the nuanced differences in their synthesis, structural characteristics, physicochemical properties, and biological activities, offering insights into the profound impact of the position and number of chlorine substituents on the phenyl ring.

Structural and Physicochemical Distinctions

The core difference between these two classes of compounds lies in the substitution pattern of the N-phenyl ring. The 1-(4-chlorophenyl) derivatives feature a single chlorine atom at the para position, maintaining a degree of symmetry. In contrast, the 1-(2,4-dichlorophenyl) analogs possess two chlorine atoms, one at the ortho and another at the para position, introducing steric hindrance and altering the electronic distribution of the ring.

This seemingly subtle structural change has significant consequences for the molecule's overall properties. The additional chlorine atom in the 2,4-dichloro derivatives increases the molecule's lipophilicity and molecular weight. Furthermore, the ortho-chloro substituent can induce a twist in the orientation of the phenyl ring relative to the pyrazole core, which can significantly impact how the molecule binds to a target protein or enzyme.[6]

Property1-(4-chlorophenyl) Pyrazoles1-(2,4-dichlorophenyl) PyrazolesKey Differences & Implications
Molecular Weight LowerHigherAffects diffusion and membrane permeability.
Lipophilicity (logP) Moderately LipophilicMore LipophilicEnhanced membrane penetration but may decrease aqueous solubility.[7]
Electronic Effect Electron-withdrawing at para-positionStronger electron-withdrawing effect due to two Cl atomsInfluences the reactivity of the pyrazole ring and hydrogen bonding potential.
Steric Hindrance MinimalSignificant due to ortho-ClCan restrict rotation of the phenyl ring, influencing conformational preferences and receptor binding.[6]
Dipole Moment ModerateGenerally higherCan affect solubility and intermolecular interactions.[7]

Synthetic Strategies: A Comparative Overview

The synthesis of both 1-(4-chlorophenyl) and 1-(2,4-dichlorophenyl) pyrazoles generally follows established routes for pyrazole ring formation. The most common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with the corresponding substituted phenylhydrazine.[8][9]

General Synthetic Workflow

cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate & Product A 1,3-Dicarbonyl Compound (e.g., β-diketone, β-ketoester) C Condensation Reaction (Acid or Base Catalyzed) A->C B Substituted Phenylhydrazine (4-chlorophenylhydrazine or 2,4-dichlorophenylhydrazine) B->C D Hydrazone Intermediate (Often not isolated) C->D Formation E Cyclization & Dehydration D->E Intramolecular F Substituted Pyrazole Product E->F Aromatization

Caption: General synthetic scheme for N-phenyl pyrazoles.

While the fundamental reaction is the same, the reactivity of the hydrazine and the conditions required for cyclization can differ. The electronic nature of the dichlorophenyl ring may influence the nucleophilicity of the hydrazine, potentially requiring adjustments in reaction temperature or catalyst.

Representative Experimental Protocol: Synthesis of 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid

This protocol is adapted from a documented synthesis.[6]

Step 1: Hydrazone Formation

  • To a solution of ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate (17.6 g) in toluene (50 ml), add a solution of 2,4-dichlorophenylhydrazine hydrochloride (13.3 g) in ethanol (20 ml).

  • Stir the mixture for 18 hours at room temperature.

Step 2: Cyclization and Aromatization

  • Add para-toluenesulfonic acid (0.56 g) to the reaction mixture.

  • Distill the ternary azeotrope (water, ethanol, toluene) and then continue to reflux the toluene for 1 hour.

  • Cool the reaction mixture to room temperature and filter off any insoluble material.

  • Remove the solvents under reduced pressure to yield an oil.

Step 3: Saponification

  • Dissolve the resulting oil in methanol (100 ml) and add KOH pellets (8.1 g).

  • Stir the mixture for 1 hour at room temperature.

  • Decant the solution into water (200 ml) at 60°C.

  • Acidify the aqueous phase with hydrochloric acid to a pH of 1.5.

Step 4: Isolation

  • Filter the resulting colorless crystals, wash with water, and dry under vacuum to obtain the final product.

Spectroscopic Characterization

The structural elucidation of these pyrazole derivatives relies on standard spectroscopic techniques.

  • ¹H NMR: The chemical shifts of the pyrazole and phenyl protons provide key information. The complexity of the aromatic region in the ¹H NMR spectrum of 1-(2,4-dichlorophenyl) derivatives is greater due to the three distinct aromatic protons on that ring, compared to the more symmetric AA'BB' system of the 1-(4-chlorophenyl) ring.

  • ¹³C NMR: Provides information on the carbon framework of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight and elemental composition, with the characteristic isotopic pattern of chlorine being a key diagnostic feature.[9]

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the pyrazole ring and the C-Cl bonds.[9]

Comparative Biological Activities

Both classes of compounds have demonstrated a wide range of biological activities. The specific substitution pattern on the N-phenyl ring often fine-tunes the potency and selectivity for a particular biological target.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of chlorophenyl-substituted pyrazoles.[7][10][11] The presence of chlorophenyl groups can enhance lipophilicity, facilitating cell membrane penetration.[7]

  • 1-(4-chlorophenyl) Pyrazoles: A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and showed promising anti-glioma activity.[10] Compound 4j from this series exhibited inhibitory activity against the kinase AKT2/PKBβ, a key player in glioma oncogenic pathways.[10]

  • 1-(2,4-dichlorophenyl) Pyrazoles: In a study on chlorophenyl-substituted pyrazolone derivatives, a compound with two chlorophenyl groups (one of which was a 2,4-dichlorophenyl group) showed potent anticancer activity against HepG2 liver carcinoma cells, with an IC50 of 6 μg/mL.[7] This was significantly more potent than analogs with fewer chlorine atoms.

Antimicrobial and Antifungal Activity

The pyrazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[4][12]

  • 1-(4-chlorophenyl) Pyrazoles: The presence of a chloro group on the aromatic ring at the N1 position has been shown to be desirable for enhanced antibacterial and antifungal activity.[2]

  • 1-(2,4-dichlorophenyl) Pyrazoles: The increased lipophilicity of these derivatives can contribute to their ability to disrupt microbial cell membranes.

Herbicidal Activity

Pyrazole derivatives are also prominent in the agrochemical industry as herbicides.[5][13][14]

  • 1-(2,4-dichlorophenyl) Pyrazoles: Derivatives of 1-(2,4-dichlorophenyl) pyrazoles have been investigated as cannabinoid CB2 receptor ligands, indicating their potential for diverse biological applications beyond agrochemicals.[15]

Structure-Activity Relationship (SAR) Insights

The comparison between these two classes of pyrazoles provides valuable SAR insights:

  • Increased Halogenation and Potency: In many cases, increasing the number of chlorine substituents on the N-phenyl ring from one to two enhances biological activity, particularly anticancer and antimicrobial effects.[7] This is often attributed to increased lipophilicity, which improves cell membrane penetration.

  • Steric Effects on Selectivity: The ortho-chloro group in the 1-(2,4-dichlorophenyl) moiety can act as a conformational lock, restricting the rotation of the phenyl ring. This can lead to higher selectivity for a specific binding pocket on a target enzyme or receptor, as the molecule is pre-disposed to adopt a particular conformation.[6]

  • Electronic Tuning: The stronger electron-withdrawing nature of the 2,4-dichlorophenyl group can influence the electronic properties of the entire molecule, affecting its ability to participate in hydrogen bonding and other non-covalent interactions with a biological target.

cluster_0 Structural Modification cluster_1 Physicochemical & Biological Impact A 1-(4-chlorophenyl) C Increased Lipophilicity B 1-(2,4-dichlorophenyl) B->C + E Increased Steric Hindrance B->E + G Altered Electronic Profile B->G + D Enhanced Membrane Permeation C->D H Modified Target Binding D->H F Conformational Restriction E->F F->H G->H I Potentially Increased Potency & Selectivity H->I

Caption: Impact of dichlorination on pyrazole properties.

Conclusion and Future Perspectives

The choice between a 1-(4-chlorophenyl) and a 1-(2,4-dichlorophenyl) substituent on a pyrazole core is a critical decision in the design of new bioactive molecules. While both confer beneficial properties, the addition of a second chlorine atom at the ortho position in the 2,4-dichloro derivatives introduces significant steric and electronic changes. These changes often translate to increased lipophilicity and conformational rigidity, which can lead to enhanced potency and selectivity.

For researchers and drug development professionals, understanding these nuanced differences is paramount. The 1-(2,4-dichlorophenyl) scaffold may be particularly advantageous when seeking to improve cell penetration or to exploit specific steric constraints within a target's binding site. Conversely, the simpler 1-(4-chlorophenyl) moiety may be preferred in situations where lower lipophilicity is desired to optimize pharmacokinetic profiles or to avoid potential off-target effects. Future research should continue to explore these differences through systematic SAR studies and computational modeling to further refine our ability to design next-generation pyrazole-based therapeutics and agrochemicals.

References

  • Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. (n.d.). Google Scholar.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Retrieved from [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. Retrieved from [Link]

  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma acti. (n.d.). Discovery - the University of Dundee Research Portal. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. Retrieved from [Link]

  • 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid. (n.d.). PMC. Retrieved from [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). ResearchGate. Retrieved from [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC. Retrieved from [Link]

  • REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. (2008). Organic Syntheses. Retrieved from [Link]

  • Biological Studies of some New Substituted Phenyl pyrazol pyridin-2-amine derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry. Retrieved from [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). PMC. Retrieved from [Link]

  • Preparation method of 1-(4-chlorophenyl)-3-pyrazole alcohol. (n.d.). Google Patents.
  • Tricyclic Pyrazoles. 4. Synthesis and Biological Evaluation of Analogues of the Robust and Selective CB2 Cannabinoid Ligand 1-(2',4'-Dichlorophenyl)-6-methyl-N-piperidin-1-yl. (2006). ACS Publications. Retrieved from [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Bentham Science. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Retrieved from [Link]

  • Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2021). ResearchGate. Retrieved from [Link]

  • Recent progress in chemosensors based on pyrazole derivatives. (2020). RSC Publishing. Retrieved from [Link]

  • Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. (2015). MDPI. Retrieved from [Link]

  • Synthesis and antimicrobial activities of some new pyrazole derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl)-1- phenylprop-2-en-1-one. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates. (2012). PMC - NIH. Retrieved from [Link]

  • Synthesis and Herbicidal Activity of 1,5-Diarylpyrazole Derivatives. (n.d.). Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

  • Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. (n.d.). orientjchem.org. Retrieved from [Link]

  • Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. (2025). Research Square. Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC. Retrieved from [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl). (2025). Semantic Scholar. Retrieved from [Link]

  • Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. (2025). MDPI. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery and agrochemical development, the 1-aryl-1H-pyrazol-3-ol scaffold is a privileged structural motif. While the mono-halogenated analog, 1-(4-chlorophenyl)-1H-pyrazol-3-ol (CAS 76205-19-1), is a globally recognized intermediate for strobilurin fungicides like pyraclostrobin (), the di-halogenated variant—1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol —often resides in the "dark space" of chemical databases. This whitepaper provides a comprehensive methodology for identifying, searching, and synthesizing this specific compound, addressing the unique structural challenges that obscure its CAS registry indexing.

Structural Dynamics: The Tautomerism Conundrum

Causality in Chemical Indexing: The primary reason researchers fail to find a definitive CAS number for 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol is due to keto-enol tautomerism. In solution, pyrazol-3-ols exist in a dynamic, solvent-dependent equilibrium with their pyrazolin-3-one (keto) counterparts.

Chemical databases (such as CAS Common Chemistry and PubChem) frequently index these tautomers under separate identifiers or merge them unpredictably. To successfully query this molecule, one must account for both the 1H-pyrazol-3-ol (enol) and the 1,2-dihydro-3H-pyrazol-3-one (keto) forms. Searching for only the hydroxyl variant will often yield false negatives in vendor catalogs.

Tautomerism Enol 1-(2,4-Dichlorophenyl)- 1H-pyrazol-3-ol (Enol Form) Keto 1-(2,4-Dichlorophenyl)- 1,2-dihydro-3H-pyrazol-3-one (Keto Form) Enol->Keto Tautomeric Equilibrium DB Chemical Databases (CAS, PubChem) Enol->DB Indexed as Hydroxypyrazole Keto->DB Indexed as Pyrazolone

Fig 1: Keto-enol tautomerism complicating CAS registry indexing for pyrazol-3-ol derivatives.

Self-Validating Database Search Protocol

To establish a rigorous identification pipeline, researchers must deploy a multi-parameter search strategy rather than relying on exact IUPAC name matching.

Step-by-Step Search Methodology:

  • Generate Isomeric SMILES Strings: Construct the SMILES for both tautomeric states to bypass nomenclature limitations.

    • Enol Form:OC1=NN(C2=CC(Cl)=CC(Cl)=C2)C=C1

    • Keto Form:O=C1C=CN(C2=CC(Cl)=CC(Cl)=C2)N1

  • Exact Mass & Formula Query: Search databases using the exact molecular formula C9H6Cl2N2O and the monoisotopic mass 227.9857 Da.

  • Substructure Expansion: If the exact 2,4-dichloro match yields no commercial CAS number, perform a substructure search utilizing the well-documented 1-(4-chlorophenyl)-1H-pyrazol-3-ol core () to identify closely related patent Markush structures.

Comparative Chemical Data

By benchmarking the target molecule against its highly characterized 4-chloro analog, we can accurately predict its physicochemical properties, logistical handling requirements, and safety profile.

Property / Identifier1-(4-Chlorophenyl)-1H-pyrazol-3-ol (Reference)1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol (Target)
CAS Number 76205-19-1Unindexed / Requires Custom Synthesis
Molecular Formula C9H7ClN2OC9H6Cl2N2O
Molecular Weight 194.62 g/mol 229.06 g/mol
Predicted XLogP3 2.1~2.8 (Increased lipophilicity)
Physical State Brown to Orange SolidPredicted Off-White/Brown Solid
GHS Hazards Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Predicted Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3

De Novo Synthesis Protocol

When a specific halogenated pyrazole lacks a commercial vendor or clear CAS registry, de novo synthesis is required. The following protocol outlines a robust, self-validating cyclocondensation pathway to yield 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol.

Step-by-Step Experimental Workflow:

  • Hydrazone Formation (Condensation): Dissolve 1.0 equivalent of 2,4-dichlorophenylhydrazine hydrochloride in absolute ethanol. Add 1.1 equivalents of ethyl 3-ethoxyacrylate. Reflux the mixture at 80°C for 4 hours under an inert nitrogen atmosphere to form the intermediate hydrazone.

  • Base-Catalyzed Cyclization: Cool the reaction mixture to room temperature. Slowly add a solution of sodium ethoxide (NaOEt) in ethanol (1.5 equivalents). Heat the mixture back to reflux for an additional 6 hours to drive the intramolecular cyclization.

  • Solvent Evaporation & Washing: Cool the mixture and remove the ethanol under reduced pressure. Dissolve the crude residue in water and wash with diethyl ether (3 x 50 mL) to remove unreacted esters and organic impurities.

  • Acidification & Precipitation: Carefully acidify the aqueous layer with 2M HCl until the pH reaches ~3.0. The target compound, 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol, will crash out of the solution as a precipitate.

  • Purification & Validation: Filter the precipitate, wash with cold water, and recrystallize from a mixture of ethanol and water to achieve >95% purity. Validate the structure via 1H-NMR (checking for the characteristic pyrazole C4-H and C5-H doublets at ~5.8 ppm and ~7.5 ppm) and LC-MS.

SynthesisWorkflow Hydrazine 2,4-Dichlorophenylhydrazine (Starting Material) Condensation Step 1: Condensation (EtOH, Reflux) Hydrazine->Condensation Ester Ethyl 3-ethoxyacrylate (Reagent) Ester->Condensation Cyclization Step 2: Base-Catalyzed Cyclization (NaOEt, 80°C) Condensation->Cyclization Intermediate Hydrazone Product 1-(2,4-Dichlorophenyl)- 1H-pyrazol-3-ol Cyclization->Product Acidification (HCl)

Fig 2: Retrosynthetic workflow for the de novo synthesis of 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol.

Applications in Advanced Drug Development

The strategic addition of a second chlorine atom at the ortho-position (2,4-dichloro) significantly alters the steric and electronic profile of the pyrazole ring compared to the para-substituted (4-chloro) analog.

In agrochemistry, this modification is utilized to synthesize next-generation strobilurin analogues with enhanced metabolic stability against fungal cytochrome bc1 complex degradation. In pharmaceuticals, the 2,4-dichlorophenyl moiety increases the overall lipophilicity (LogP), thereby improving cell membrane permeability and binding affinity in deep, hydrophobic kinase pockets, making it an invaluable building block for novel targeted therapies.

References

  • PubChem (2025). 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one (CID 11356026). National Center for Biotechnology Information. Available at:[Link]

Technical Guide: Tautomeric Dynamics of 1-Aryl-1H-pyrazol-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the tautomeric landscape of 1-aryl-1H-pyrazol-3-ol derivatives , a structural class distinct from their more common 5-pyrazolone isomers (e.g., Edaravone). It is designed for researchers requiring precise control over molecular design and analytical characterization.

Executive Summary: The 3-Hydroxy Paradox

In medicinal chemistry, the pyrazole scaffold is ubiquitous, yet the tautomeric behavior of 1-aryl-1H-pyrazol-3-ol is frequently misunderstood, often conflated with its 5-isomer (Edaravone-like systems). While 5-pyrazolones often favor the keto (CH or NH) forms, 1-aryl-1H-pyrazol-3-ols exhibit a distinct "Enol Dominance" in the solid state and non-polar solutions.

Understanding this equilibrium is critical for:

  • Structure-Activity Relationship (SAR): Protein binding pockets may select for a specific, high-energy tautomer (e.g., the NH-keto form), incurring an energetic penalty.

  • Synthetic Planning: O-alkylation vs. N-alkylation selectivity depends heavily on the solvent-controlled tautomeric ratio.

  • Analytical Validation: Misinterpretation of NMR signals leads to incorrect structural assignment of lead compounds.

The Tautomeric Triad: Mechanistic Foundations

The 1-aryl-1H-pyrazol-3-ol system exists in a dynamic equilibrium between three primary forms. Unlike simple ketones, this system is governed by the trade-off between aromaticity (favoring the enol) and dipolar stability (favoring the keto forms).

The Three Forms[1]
  • Form A (OH-form / Enol): 1-aryl-1H-pyrazol-3-ol. Aromatic pyrazole ring.[1][2][3][4][5] Capable of dual H-bond donor/acceptor roles.

  • Form B (NH-form / Keto): 1-aryl-1,2-dihydro-3H-pyrazol-3-one. Disrupted aromaticity, high polarity.

  • Form C (CH-form / Keto): 1-aryl-2,4-dihydro-3H-pyrazol-3-one. Non-aromatic, sp3 carbon at position 4. (Rare in 3-ol series, common in 5-ol series).

Solvent & State Dependency

The equilibrium is dictated by the environment's ability to stabilize the polar NH-form or the H-bonded OH-form.

EnvironmentDominant SpeciesStructural StateDriving Force
Solid State OH-form (Enol) Dimer Intermolecular H-bonds (O-H···N2) form stable 8-membered rings.
Non-polar (CDCl₃) OH-form (Enol) Dimer Preservation of the neutral, H-bonded dimeric unit.
Polar (DMSO) OH-form (Enol) Monomer Solvent disrupts dimers; forms H-bonds with solvent (S=O···H-O).
Basic Media Anion DelocalizedDeprotonation yields a resonance-stabilized anion.

Critical Insight: Unlike Edaravone (a 5-pyrazolone) which often exists as the CH-keto form, the 1-aryl-3-ol derivatives strongly prefer the OH-enol form . This is attributed to the specific electronic repulsion in the 1-aryl-3-one system and the stability of the O-H···N dimer.

Visualization of Tautomeric Pathways

Tautomerism cluster_0 Dominant Pathway (3-ol series) OH_Dimer OH-Form (Dimer) (Solid State / CDCl3) Stable 8-membered ring OH_Mono OH-Form (Monomer) (DMSO / Polar) Solvated Species OH_Dimer->OH_Mono Solvent Disruption (DMSO addition) OH_Mono->OH_Dimer Concentration/Non-polar NH_Form NH-Form (Keto) (Minor Species) 1,2-dihydro-3H-pyrazol-3-one OH_Mono->NH_Form Proton Transfer (Fast Exchange) CH_Form CH-Form (Keto) (Rare in 3-series) 2,4-dihydro-3H-pyrazol-3-one OH_Mono->CH_Form Tautomerization (High Barrier)

Figure 1: Tautomeric landscape of 1-aryl-1H-pyrazol-3-ol. Note the dominance of the OH-dimer/monomer axis compared to the keto forms.

Analytical Protocols: Validating the Structure

Distinguishing these tautomers requires specific spectroscopic techniques. Standard 1H NMR is often insufficient due to rapid proton exchange.

Protocol: The "Fixed Derivative" NMR Method

This method uses O-methyl and N-methyl derivatives as non-tautomerizable references to assign the structure of the parent compound.

Reagents:

  • Parent Compound: 1-aryl-1H-pyrazol-3-ol.[6]

  • Reference A (Fixed Enol): 3-methoxy-1-aryl-1H-pyrazole.

  • Reference B (Fixed Keto): 1-aryl-2-methyl-1,2-dihydro-3H-pyrazol-3-one.

  • Solvents: CDCl₃ (Non-polar), DMSO-d₆ (Polar).[6][7]

Workflow:

  • Synthesis of References: Methylate the parent compound (e.g., using MeI/K₂CO₃) and separate the O-methyl and N-methyl isomers via column chromatography.

  • Acquisition: Record ¹³C and ¹⁵N NMR spectra for the Parent, Ref A, and Ref B.

  • Comparison:

    • ¹³C NMR: Compare the shift of C-3 (carbonyl/enol carbon).

      • Enol range: ~160-165 ppm.[6]

      • Keto range: ~155-160 ppm (often shifted upfield due to loss of aromaticity).

    • ¹⁵N NMR (The Smoking Gun):

      • N-2 (Pyridine-like): In the OH-form, N-2 is a hydrogen bond acceptor (high chemical shift, ~250-260 ppm).

      • N-2 (Amide-like): In the NH-form, N-2 is protonated (shielded, ~150-170 ppm).

Decision Logic: If


, the parent is in the OH-form .
If 

, the parent is in the NH-form .
Protocol: X-Ray Crystallography (Solid State)

Objective: Unambiguous determination of proton location.

  • Crystallization: Dissolve 50 mg of compound in Ethanol/Water (9:1). Allow slow evaporation at room temperature.

  • Diffraction: Collect data at 100 K (minimizes thermal motion of H-atoms).

  • Refinement: Locate the difference Fourier map peak near O1 and N2.

    • Expectation for 3-ol: Electron density will be found ~0.9 Å from Oxygen (O-H) and ~1.8 Å from Nitrogen (H···N), confirming the OH-dimer .

Experimental Data Summary

The following data summarizes the chemical shifts of 1-phenyl-1H-pyrazol-3-ol (Compound 1) compared to its fixed derivatives.

CompoundSolventState¹⁵N NMR (N-1)¹⁵N NMR (N-2)Conclusion
1-Ph-pyrazol-3-ol Solid Dimer192.6 ppm243.1 ppmOH-Form
1-Ph-pyrazol-3-ol CDCl₃ Dimer191.7 ppm247.9 ppmOH-Form
1-Ph-pyrazol-3-ol DMSO-d₆ Monomer194.5 ppm262.0 ppmOH-Form
3-OMe-1-Ph-pyrazole CDCl₃Fixed Enol195.6 ppm261.7 ppmReference (Enol)
1-Ph-2-Me-pyrazolone CDCl₃Fixed Keto~160 ppm~170 ppmReference (Keto)

Data Source: Derived from Holzer et al. (Reference 1).

Comparative Case Study: 3-ol vs. 5-ol (Edaravone)

To demonstrate expertise, we contrast the 3-ol series with the well-known drug Edaravone .

Feature1-Aryl-1H-pyrazol-3-olEdaravone (1-Ph-3-Me-pyrazol-5-ol)
Oxygen Position Position 3 (relative to N1)Position 5 (relative to N1)
Dominant Tautomer OH-Form (Enol) CH-Form (Keto) / NH-Form
Driving Force Pyrazole aromaticity is strong.Exocyclic C=O bond is very stable.
Reactivity Nucleophilic at N2 and O.Nucleophilic at C4 (active methylene).
Drug Design Stable scaffold, H-bond donor.Radical scavenger (CH bond is labile).

Implication: When designing analogs, moving the oxygen from C5 to C3 drastically changes the physicochemical properties. The 3-ol is more "phenol-like" (stable enol), while the 5-ol is more "ketone-like" (reactive methylene).

Analytical Workflow Diagram

Workflow Start Unknown Pyrazole Derivative Solubility Check Solubility (CDCl3 vs DMSO) Start->Solubility NMR_1H 1H NMR Analysis Look for broad OH/NH signals Solubility->NMR_1H Decision Broad Signal Location? NMR_1H->Decision LowField > 11 ppm (OH) Likely H-bonded Decision->LowField Very Downfield MidField 8-10 ppm (NH) Likely Keto/Amide Decision->MidField Mid-field Confirm Confirmation Step: 15N NMR or X-Ray LowField->Confirm MidField->Confirm

Figure 2: Decision tree for initial structural assignment of pyrazole tautomers.

References

  • Holzer, W., & Claramunt, R. M. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 129.

  • BenchChem Technical Support. (2025). The Chemical Properties and Tautomeric Landscape of Edaravone: An In-depth Technical Guide.

  • Nunes, S. C., et al. (2020).[1] Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Journal of Saudi Chemical Society.

  • Alkorta, I., et al. (2004). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2.

  • Faham, S. (2024).[6][8] Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media.

Sources

biological activity of 1-(2,4-dichlorophenyl) pyrazole analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Biological Activity of 1-(2,4-dichlorophenyl) Pyrazole Analogs

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds.[1][2] This guide provides a detailed exploration of a specific, highly potent subclass: 1-(2,4-dichlorophenyl) pyrazole analogs. The strategic incorporation of the 2,4-dichlorophenyl moiety at the N1 position significantly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its biological efficacy. We will dissect the diverse bioactivities of these analogs, including their antimicrobial, anticancer, and insecticidal properties, supported by mechanistic insights, structure-activity relationship (SAR) analyses, and detailed experimental protocols relevant to drug discovery and development professionals.

The Pyrazole Core: A Versatile Pharmacophore

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[2] This arrangement confers unique electronic properties, making the scaffold an excellent platform for developing therapeutic agents across various disease areas. The versatility of the pyrazole ring allows for substitution at multiple positions, enabling fine-tuning of biological activity and pharmacokinetic profiles.[3] Analogs bearing the 1-(2,4-dichlorophenyl) substitution have consistently demonstrated potent activities, making them a focal point of significant research interest.

Antimicrobial Activity: A Broad Spectrum of Inhibition

Derivatives of 1-(2,4-dichlorophenyl) pyrazole have emerged as promising antimicrobial agents, exhibiting activity against a wide range of pathogenic bacteria and fungi.

Antibacterial and Antifungal Efficacy

Studies have demonstrated that analogs such as 3-(2,4-dichlorophenyl)-1-(substituted phenoxy)acetyl-1H-pyrazole-4-carbaldehydes show significant in-vitro activity against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa, and fungal strains such as Candida albicans and Aspergillus niger.[4] The presence of chloro and bromo moieties on the phenoxyacetyl portion of these molecules has been shown to enhance their biological activity.[4] Similarly, compounds like 5-(2,4-Dichlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole and its derivatives have been synthesized and evaluated for their antibacterial potential.[5] The 5-aminopyrazole nucleus, often found in these structures, is associated with potent antimicrobial effects.[6]

Data Summary: Antimicrobial Activity
Compound ClassTarget OrganismActivity MeasurementReference
3-(2,4-dichlorophenyl)-1-(phenoxyacetyl)-1H-pyrazole-4-carbaldehydesS. aureus, B. subtilis, E. coli, P. aeruginosaZone of Inhibition (Cup-Plate)[4]
3-(2,4-dichlorophenyl)-1-(phenoxyacetyl)-1H-pyrazole-4-carbaldehydesC. albicans, A. nigerZone of Inhibition (Cup-Plate)[4]
5-(2,4-Dichlorophenyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazoleVarious bacterial strainsNot specified[5]
5-Amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles (Related Scaffold)Methicillin-resistant S. aureus (MRSA)MIC: 25.1 µM[1]
Experimental Workflow: Antimicrobial Screening

The following diagram outlines a standard workflow for screening newly synthesized compounds for antimicrobial activity.

Antimicrobial_Screening_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Synthesis Synthesis of 1-(2,4-dichlorophenyl) pyrazole analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification Primary_Screen Primary Screening (e.g., Agar Disc Diffusion) Purification->Primary_Screen Test Compounds Hit_ID Hit Identification (Active Compounds) Primary_Screen->Hit_ID Secondary_Screen Secondary Screening (MIC/MBC Determination) Hit_ID->Secondary_Screen Final_Analysis Data Analysis & SAR Studies Secondary_Screen->Final_Analysis Quantitative Data

Caption: Workflow for antimicrobial drug discovery.

Protocol: Minimum Inhibitory Concentration (MIC) by Serial Dilution

This protocol is essential for quantifying the potency of promising antimicrobial compounds.

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in liquid growth medium (e.g., Mueller-Hinton Broth for bacteria). This creates a gradient of compound concentrations.

  • Inoculation: Add a standardized suspension of the target microorganism to each well.

  • Controls: Include a positive control (microorganism in medium, no compound) to ensure growth and a negative control (medium only) to check for contamination. A standard antibiotic (e.g., ciprofloxacin) should be run in parallel as a reference.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]

Anticancer Activity: Targeting Key Cellular Pathways

The fight against cancer requires novel therapeutics that can selectively target malignant cells.[7][8] Pyrazole derivatives, including the 1-(2,4-dichlorophenyl) analogs, have demonstrated significant potential as anticancer agents by interfering with critical enzymes that regulate cell proliferation and survival.[9]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which these compounds exert their anticancer effects is through the inhibition of protein kinases.

  • Cyclin-Dependent Kinase (CDK) Inhibition: Certain pyrazole analogs function as potent inhibitors of CDKs, particularly CDK2.[10] By blocking CDK2, these compounds can arrest the cell cycle, typically at the G1 phase, and induce apoptosis (programmed cell death).[9][10]

  • EGFR and VEGFR-2 Inhibition: Fused pyrazole derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11] These receptors are crucial for tumor growth, proliferation, and angiogenesis (the formation of new blood vessels that supply tumors). Dual inhibition presents a powerful strategy to combat cancer progression.

Signaling Pathway: Role of CDK2 in Cell Cycle Progression

This diagram illustrates the critical role of the Cyclin E/CDK2 complex in the G1/S transition of the cell cycle, a key target for pyrazole-based inhibitors.

Cell_Cycle_Pathway cluster_cdk G1/S Checkpoint G1 G1 Phase CyclinE Cyclin E G1->CyclinE S S Phase (DNA Synthesis) CDK2 CDK2 CyclinE->CDK2 binds & activates pRB pRB CDK2->pRB phosphorylates (inactivates) E2F E2F pRB->E2F releases E2F->S promotes transcription for Inhibitor 1-(2,4-dichlorophenyl) Pyrazole Analog Inhibitor->CDK2 INHIBITS

Caption: Inhibition of CDK2 disrupts cell cycle progression.

Data Summary: In-Vitro Cytotoxicity
Compound ClassCell LineActivity MeasurementReference
Pyrazole Benzamide DerivativesHCT-116 (Colon)IC50: 7.74 µg/mL[7]
Pyrazole Benzamide DerivativesMCF-7 (Breast)IC50: 4.98 µg/mL[7]
Fused Dihydropyrano[2,3-c]pyrazole DerivativesHEPG2 (Liver)IC50: 0.31-0.71 µM[11]
Benzo[b]thiophen-2-yl-pyrazol-1-yl-methanoneHepG-2 (Liver)IC50: 3.57 µM[7]
Pyrazole-based CDK2 Inhibitor (Compound 4)Full NCI-60 PanelGI50: 3.81 µM[10]
Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a reliable method for assessing the cytotoxicity of compounds against adherent cancer cell lines.[3]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the 1-(2,4-dichlorophenyl) pyrazole analogs to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a defined period (typically 48-72 hours).

  • Cell Fixation: Gently wash the cells and fix them by adding cold trichloroacetic acid (TCA).

  • Staining: Remove the TCA, wash the plates, and stain the fixed cells with SRB solution, which binds to total cellular protein.

  • Wash and Solubilize: Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.

  • Readout: Measure the optical density (absorbance) of each well using a microplate reader. The absorbance is proportional to the number of living cells.

  • Analysis: Calculate the concentration that inhibits 50% of cell growth (IC50 or GI50) by plotting cell viability against compound concentration.

Insecticidal Activity: Neurotoxic Effects

The pyrazole scaffold is central to a class of highly effective insecticides. The commercial success of compounds like fipronil underscores the potential of this chemical family in agriculture and public health.[12]

Mechanism of Action

Many pyrazole-based insecticides function as potent antagonists of the gamma-aminobutyric acid (GABA) receptor in the insect central nervous system. By blocking the chloride ion channel associated with this receptor, they induce hyperexcitation, leading to paralysis and death of the insect.

Efficacy against Pests

Research has shown that novel pyrazole analogs exhibit excellent insecticidal activity against a range of destructive pests. For example, certain pyrazole Schiff bases and amino acid-pyrazole conjugates have demonstrated superior anti-termite and anti-locust activity compared to the reference drug fipronil.[12] Specifically designed analogs have also shown high lethality against the diamondback moth (Plutella xylostella) and cotton bollworm.[13][14]

Data Summary: Insecticidal Potency
Compound ID/ClassTarget PestActivity MeasurementReference
Pyrazole Schiff base (3f)TermitesLC50: 0.001 µg/mL[12]
Pyrazole Schiff base (3d)TermitesLC50: 0.006 µg/mL[12]
Glycine conjugate of fipronil (6h)LocustsLC50: 47.68 µg/mL[12]
Flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-ylPlutella xylostella100% lethality at 400 µg/mL[13]

Structure-Activity Relationships (SAR)

The biological potency of 1-(2,4-dichlorophenyl) pyrazole analogs is highly dependent on the nature and position of substituents on the pyrazole ring.

  • N1-Substituent: The 1-(2,4-dichlorophenyl) group is a key pharmacophore. The ortho- and para-chlorine atoms create a specific electronic and steric profile that is often critical for high-affinity binding to biological targets.

  • C3-Substituent: Variations at this position significantly impact activity. For instance, in meprin inhibitors, substituting the phenyl ring at C3 with a cyclopentyl moiety maintained high activity, while smaller (methyl) or more flexible (benzyl) groups led to a decrease, highlighting the importance of this group's orientation within the target's binding pocket.[15][16]

  • C4-Substituent: This position is tolerant to various functional groups, which can be used to modulate activity or as synthetic handles. A trivial change, such as substituting a hydrogen for a chlorine atom at this position, can lead to dramatic differences in biological activity profiles, such as miticidal versus ovicidal effects.[14]

  • C5-Substituent: Similar to the C3 position, bulky aryl groups at C5 are often favorable for activity, contributing to hydrophobic or π-π stacking interactions within the active site of an enzyme or receptor.

Pharmacophore Model for Kinase Inhibition

The following diagram illustrates the key structural features generally required for the kinase inhibitory activity of these pyrazole analogs.

Caption: Core structure-activity relationships.

Conclusion and Future Outlook

The 1-(2,4-dichlorophenyl) pyrazole scaffold represents a highly validated and versatile platform for the development of novel therapeutic and agrochemical agents. The analogs exhibit a remarkable breadth of biological activities, including potent antimicrobial, anticancer, and insecticidal properties. The extensive body of research highlights the critical role of the dichlorophenyl moiety in establishing high potency, while substitutions at other positions on the pyrazole ring allow for the fine-tuning of selectivity and pharmacokinetic properties.

Future research should focus on leveraging computational modeling and quantitative structure-activity relationship (QSAR) studies to guide the rational design of next-generation analogs with enhanced target specificity and reduced off-target effects.[17] The development of derivatives that can overcome drug resistance mechanisms, particularly in oncology and infectious diseases, remains a high-priority objective. The continued exploration of this privileged scaffold is poised to deliver innovative solutions to pressing challenges in medicine and agriculture.

References

  • Bekhit, A. A., & Abdel-Aziem, T. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Various Authors. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Journals. [Link]

  • Kumar, G. V., & Rao, G. K. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Singh, N., et al. (n.d.). Current status of pyrazole and its biological activities. PMC. [Link]

  • Arshad, M. F., et al. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Springer Nature. [Link]

  • Li, G., et al. (n.d.). 1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile. PMC. [Link]

  • Adesina, T. O., et al. (2025). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI. [Link]

  • Pawar, S. S., & Amrutkar, S. V. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [Link]

  • Unspecified Authors. (2025). Synthesis and Antimicrobial Activities of Novel 1,2,4- Triazole Clubbed Pyrazole Derivatives. Research Journal of Chemistry and Environment. [Link]

  • Hempel, A., et al. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

  • Various Authors. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]

  • Wang, Z., et al. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Frontiers. [Link]

  • Various Authors. (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Various Authors. (2023). Mini review on anticancer activities of Pyrazole Derivatives. IJNRD. [Link]

  • Hempel, A., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]

  • Kavitha, N.V., et al. (2011). Synthesis and antimicrobial activities of some new pyrazole derivatives. Der Pharma Chemica. [Link]

  • Farag, A. M., et al. (n.d.). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. ResearchGate. [Link]

  • Various Authors. (n.d.). Reported examples of pyrazoles as anticancer agents with different... ResearchGate. [Link]

  • El-Naggar, M., et al. (n.d.). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Unspecified Source. [Link]

  • Mahmoud, A. A., et al. (2024). Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation... RSC Advances. [Link]

  • Song, Y., et al. (n.d.). Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives... ResearchGate. [Link]

Sources

The Balancing Act: A Technical Guide to the Lipophilicity (logP) of Dichlorophenyl Pyrazole Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and practical applications of lipophilicity, specifically focusing on the logP of dichlorophenyl pyrazole intermediates. As a senior application scientist, the following content is synthesized from established methodologies and field-proven insights to empower researchers in their drug discovery endeavors.

Part 1: The Critical Role of Lipophilicity in Drug Design

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a pivotal physicochemical property in medicinal chemistry. It governs a molecule's journey through the body, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The logarithm of the partition coefficient (logP), which quantifies the distribution of a compound between an immiscible organic (typically n-octanol) and aqueous phase, is the most widely used metric for lipophilicity.

For dichlorophenyl pyrazole intermediates, which are foundational scaffolds in numerous therapeutic agents, a finely tuned logP is paramount. An optimal lipophilicity ensures sufficient aqueous solubility for formulation and transport in the bloodstream, while also allowing for effective permeation across biological membranes to reach the target site of action. Deviations from this optimal range can lead to poor bioavailability, off-target toxicity, or rapid metabolic clearance, ultimately culminating in the failure of a promising drug candidate.

Part 2: Synthesis of Dichlorophenyl Pyrazole Intermediates: The Knorr Synthesis

A robust and versatile method for the synthesis of dichlorophenyl pyrazole intermediates is the Knorr pyrazole synthesis. This classic reaction involves the condensation of a β-dicarbonyl compound with a dichlorophenylhydrazine derivative. The choice of substituents on both reactants allows for the generation of a diverse library of intermediates with varying lipophilicity.

Experimental Protocol: Knorr Synthesis of a Dichlorophenyl Pyrazole Intermediate

This protocol outlines the synthesis of a representative 1-(2,4-dichlorophenyl)-1H-pyrazole intermediate.

Materials:

  • 2,4-Dichlorophenylhydrazine hydrochloride

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • Hydrazine Salt Neutralization: In a round-bottom flask, dissolve 2,4-dichlorophenylhydrazine hydrochloride (1.0 eq) in water. Slowly add a saturated solution of sodium bicarbonate until the effervescence ceases and the free hydrazine base precipitates. Extract the free hydrazine into ethyl acetate, dry the organic layer with anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser, dissolve the 2,4-dichlorophenylhydrazine (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq) in glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux (approximately 118°C) with constant stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker of ice water, which will cause the crude product to precipitate.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure dichlorophenyl pyrazole intermediate.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation: The progress of the reaction should be monitored by TLC to ensure the consumption of starting materials. The final product's purity should be assessed by melting point determination and chromatographic/spectroscopic methods.

Part 3: Determination of logP: Experimental and Computational Approaches

Accurate determination of logP is crucial for understanding the drug-like properties of dichlorophenyl pyrazole intermediates. Both experimental and computational methods are employed for this purpose.

Experimental logP Determination

A. The Shake-Flask Method (Gold Standard)

This traditional method directly measures the partitioning of a compound between n-octanol and water.

Protocol:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by vigorously shaking them together and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the dichlorophenyl pyrazole intermediate in the pre-saturated n-octanol.

  • Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water. Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for equilibrium to be reached.

  • Phase Separation: Allow the phases to separate completely.

  • Quantification: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated using the formula: logP = log([Concentration in Octanol] / [Concentration in Water]).

Self-Validation: The experiment should be performed in triplicate to ensure reproducibility. The sum of the amount of compound in both phases should be close to the initial amount added to check for mass balance.

B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This chromatographic method offers a high-throughput alternative to the shake-flask method. It correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

Protocol:

  • System Preparation: Use a C18 reversed-phase column and an isocratic mobile phase of methanol/water or acetonitrile/water.

  • Calibration: Inject a series of standard compounds with known logP values and record their retention times (t_R_).

  • Calculation of Capacity Factor (k'): Calculate the capacity factor for each standard using the formula: k' = (t_R_ - t_0_) / t_0_, where t_0_ is the void time.

  • Standard Curve: Plot log(k') versus the known logP values of the standards to generate a calibration curve.

  • Sample Analysis: Inject the dichlorophenyl pyrazole intermediate under the same chromatographic conditions and determine its retention time.

  • logP Determination: Calculate the log(k') for the intermediate and use the calibration curve to determine its logP value.

Self-Validation: The calibration curve should have a high correlation coefficient (R² > 0.98). The analysis should be repeated to ensure the reproducibility of the retention time.

Computational logP Prediction

In silico methods provide a rapid and cost-effective way to estimate logP values, especially in the early stages of drug design. Several algorithms are available, with XLOGP3 being a widely used atom-additive method.[1]

Workflow for XLOGP3 Calculation:

  • Input: Provide the 2D structure of the dichlorophenyl pyrazole intermediate in a compatible format (e.g., SMILES or MOL file).

  • Atom-Type Classification: The algorithm identifies and classifies each atom in the molecule based on its element type and bonding environment.

  • Fragment Contribution: The logP is calculated by summing the contributions of each atom, which are derived from a large experimental database.

  • Correction Factors: The initial sum is adjusted using correction factors that account for intramolecular interactions, such as hydrogen bonds and electronic effects.

  • Output: The final predicted logP value is provided.

Self-Validation: It is advisable to use multiple computational models to predict logP and compare the results. The predicted values should be used as a guide and, where possible, validated by experimental determination for key compounds.

Part 4: Structure-Lipophilicity Relationships and Data

The lipophilicity of dichlorophenyl pyrazole intermediates can be modulated by altering the substituents on the pyrazole ring and the phenyl rings.

  • Halogen Atoms: The presence of the two chlorine atoms on the phenyl ring significantly increases the lipophilicity of the scaffold.

  • Alkyl Groups: The introduction of alkyl substituents on the pyrazole ring generally increases logP, with the magnitude of the increase being proportional to the size of the alkyl group.

  • Polar Groups: The addition of polar functional groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups, will decrease the logP value by increasing the molecule's hydrophilicity.

Table 1: Predicted logP Values of Representative Dichlorophenyl Pyrazole Intermediates

Compound NameStructurePredicted logP (XLOGP3)
1-(2,4-Dichlorophenyl)-1H-pyrazole3.65
1-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazole3.98
1-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazole3.98
1-(2,4-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole4.31
1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol2.89
1-(2,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid3.12

Note: These values are computationally predicted and should be used as a guide. Experimental verification is recommended.

Part 5: Visualization of Key Workflows

Diagram 1: Knorr Pyrazole Synthesis Workflow```dot

Knorr_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Dichlorophenylhydrazine Dichlorophenylhydrazine Condensation Condensation Dichlorophenylhydrazine->Condensation 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate Purification Purification Cyclization->Purification Crude Product Dichlorophenyl_Pyrazole Dichlorophenyl_Pyrazole Purification->Dichlorophenyl_Pyrazole Pure Intermediate

Caption: Comparison of experimental and computational logP determination workflows.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]

  • Cheng, T., Zhao, Y., Li, X., Lin, F., Xu, Y., Zhang, X., ... & Zhou, Y. (2007). Computation of octanol-water partition coefficients by guiding an additive model with knowledge. Journal of chemical information and modeling, 47(6), 2140-2148. [Link]

  • Valko, K. (2004). Application of high-performance liquid chromatography-based measurements of lipophilicity to model biological processes. Journal of Chromatography A, 1037(1-2), 299-310. [Link]

  • Sangster, J. (1997). Octanol-water partition coefficients: fundamentals and physical chemistry. John Wiley & Sons.
  • US EPA. (2012). Test Guidelines for Pesticides and Toxic Substances: OPPTS 830.7550 Partition Coefficient (n-Octanol/Water), Shake Flask Method. [Link]

  • Fieser, L. F., & Williamson, K. L. (2011). Organic experiments. Cengage Learning.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic chemistry. John Wiley & Sons.
  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of medicinal chemistry, 43(20), 3714-3717. [Link]

  • XLOGP3. (n.d.). In SCSB. Retrieved from [Link]

  • Mannhold, R., & van de Waterbeemd, H. (2001). Lipophilicity, hydrophobicity, and the transport of drugs. In Drug bioavailability (pp. 275-304). Wiley-VCH.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26. [Link]

Sources

The 2,4-Dichloro Substitution in Pyrazole Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical deep-dive into the pharmacophoric significance of the 2,4-dichlorophenyl moiety in pyrazole-based bioactive molecules. It moves beyond general medicinal chemistry to focus specifically on the steric, electronic, and metabolic advantages conferred by this specific substitution pattern.

Executive Summary

The 1-(2,4-dichlorophenyl)pyrazole motif is a "privileged structure" in medicinal chemistry, most notably recognized in the cannabinoid CB1 receptor antagonist Rimonabant (SR141716A) . Its bioactivity is not accidental but stems from a precise convergence of three physicochemical factors:

  • Conformational Locking (Atropisomerism): The ortho-chlorine forces a high-energy orthogonal twist between the phenyl and pyrazole rings, critical for receptor pocket fit.

  • Hydrophobic Deep-Seating: The para-chlorine occupies deep lipophilic crevices in targets like CB1 and DNA gyrase.

  • Metabolic Blockade: Substitution at the 2- and 4-positions blocks the most metabolically vulnerable sites on the phenyl ring (cytochrome P450 oxidation), significantly extending half-life.

Part 1: The Physicochemical Scaffold

The "Ortho-Twist" Mechanism

The defining feature of the 2,4-dichloro substitution is the steric clash introduced by the chlorine atom at the C2 (ortho) position. Unlike a hydrogen atom, the bulky chlorine (Van der Waals radius ~1.75 Å) prevents the phenyl ring from lying coplanar with the pyrazole core.

  • Result: The molecule adopts a twisted conformation with a dihedral angle typically between 65° and 90° .

  • Bioactive Consequence: This non-planar shape prevents "flat" intercalation (which can lead to promiscuous toxicity) and instead creates a 3D volume that perfectly complements the "L-shaped" or "T-shaped" binding pockets found in GPCRs (like CB1) and certain enzyme active sites.

Electronic & Lipophilic Profile[1]
  • Sigma-Hole Interactions: The chlorines act as electron-withdrawing groups (EWGs) via induction (-I), deactivating the phenyl ring. However, they also possess a "sigma hole"—a region of positive electrostatic potential on the halogen's tip—allowing for specific halogen bonds with backbone carbonyls in the target protein.

  • Lipophilicity (logP): The 2,4-dichloro pattern adds significant lipophilicity (

    
     per Cl), enabling the compound to penetrate the blood-brain barrier (critical for CNS drugs like Rimonabant) or bacterial cell membranes.
    

Part 2: Therapeutic Case Studies

The Archetype: CB1 Receptor Antagonism (Rimonabant)

Rimonabant represents the gold standard for this pharmacophore. Its high affinity (


 nM) for the CB1 receptor is directly dependent on the 2,4-dichlorophenyl group.
Mechanism of Action (Structural Biology)

Crystal structure analysis and mutation studies reveal the specific role of the chlorines:

  • The Pocket: The 2,4-dichlorophenyl group inserts into a hydrophobic pocket formed by Transmembrane Helices (TM) 3, 6, and 7.

  • Key Residues:

    • Trp356 (6.48) & Phe200 (3.36): Form a "aromatic box" that stabilizes the twisted phenyl ring via T-shaped

      
      -stacking.
      
    • The "Toggle Switch": The steric bulk of the ortho-chlorine prevents the receptor from adopting the "Active" conformation (which requires TM6 movement), thereby locking it in the Inactive state (Inverse Agonism).

CB1_Interaction Ligand Rimonabant (2,4-Cl-Phenyl) Ortho_Cl Ortho-Cl (C2) Steric Bulk Ligand->Ortho_Cl Para_Cl Para-Cl (C4) Lipophilicity Ligand->Para_Cl Receptor_State CB1 Receptor (Inactive State) Ortho_Cl->Receptor_State Locks TM6 Movement (Inverse Agonism) Pocket Hydrophobic Pocket (TM3/TM6/TM7) Para_Cl->Pocket Hydrophobic Interaction Pocket->Receptor_State Stabilizes

Figure 1: Mechanistic role of 2,4-dichloro substitution in CB1 receptor locking.

Antimicrobial & Anticancer Applications

Recent SAR studies have expanded the utility of this motif to bacterial DNA gyrase inhibitors and PD-L1 inhibitors.

  • DNA Gyrase: The 2,4-dichlorophenyl group fits into the ATP-binding pocket of the GyrB subunit. The para-chlorine often points toward a hydrophobic patch (e.g., Val/Ile residues), while the ortho-chlorine dictates the vector of the attached pyrazole scaffold.

  • Metabolic Stability: In systemic applications, the 2,4-substitution pattern blocks metabolic hydroxylation at the most reactive phenyl positions, significantly increasing the drug's half-life compared to unsubstituted analogs.

Part 3: Synthetic Protocols & Regioselectivity[2]

Synthesizing 1-(2,4-dichlorophenyl)pyrazoles typically involves the condensation of 2,4-dichlorophenylhydrazine with a 1,3-diketone . A critical challenge is regioselectivity —ensuring the hydrazine attacks the correct carbonyl to yield the bioactive isomer.[1]

Regioselectivity Logic

The nucleophilicity of the hydrazine nitrogens differs:

  • The terminal (

    
    ) nitrogen is more nucleophilic.
    
  • It preferentially attacks the more electrophilic (or less sterically hindered) carbonyl of the 1,3-diketone.

Optimized Synthetic Protocol

Objective: Synthesis of 1-(2,4-dichlorophenyl)-5-methyl-pyrazole-4-carboxylate (Generic Scaffold).

Reagents:

  • 2,4-Dichlorophenylhydrazine hydrochloride (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Solvent: Ethanol (or HFIP for high regiocontrol)

  • Catalyst: Glacial Acetic Acid (cat.) or Ultrasound irradiation

Step-by-Step Workflow:

  • Preparation: Dissolve 2,4-dichlorophenylhydrazine HCl (10 mmol) in Ethanol (20 mL). Add Sodium Acetate (10 mmol) to liberate the free base hydrazine in situ.

  • Addition: Add Ethyl acetoacetate (11 mmol) dropwise at room temperature.

  • Cyclization (Choose Method):

    • Method A (Thermal): Reflux at 80°C for 4–6 hours.

    • Method B (Ultrasound - Recommended): Sonicate at 40-50°C for 15–30 minutes. (Higher yield, cleaner profile).

  • Workup: Cool the mixture. The product often precipitates. If not, remove solvent in vacuo and recrystallize from EtOH/Water.

  • Validation:

    • 1H NMR: Look for the pyrazole C-H singlet (typically

      
       7.8–8.2 ppm).
      
    • NOESY: Confirm regiochemistry by checking NOE cross-peaks between the phenyl ring protons and the pyrazole substituents (e.g., a 5-methyl group will show NOE with the phenyl ortho-proton).

Synthesis_Flow Start 2,4-Dichlorophenylhydrazine + 1,3-Diketone Step1 Nucleophilic Attack (Terminal NH2 -> More Electrophilic C=O) Start->Step1 Intermediate Hydrazone Intermediate Step1->Intermediate Step2 Cyclization & Dehydration (Acid Cat. / Heat / Ultrasound) Intermediate->Step2 Product 1-(2,4-Dichlorophenyl)pyrazole Step2->Product Regio Regio-Control: Solvent Polarity & Sterics Regio->Step1

Figure 2: Synthetic pathway emphasizing the regioselective control point.

Part 4: Comparative Data Analysis

The following table illustrates the impact of the 2,4-dichloro substitution on bioactivity compared to other substitution patterns in CB1 receptor ligands (Rimonabant analogs).

Substitution PatternKi (CB1) [nM]Binding Mode Analysis
2,4-Dichloro (Rimonabant) 1.8 Optimal Twist (~70°). Perfect pocket fit.
4-Chloro (Para only)12.5Reduced steric twist; flatter conformation loses entropy penalty benefit.
2-Chloro (Ortho only)45.0Twist exists, but lacks deep hydrophobic anchor at para-position.
Unsubstituted (Phenyl)>500Planar conformation; poor fit; metabolically unstable.
2,4,6-Trichloro>1000Steric bulk too large; prevents entry into the binding crevice.

Data synthesized from SAR studies of SR141716A analogs.

References

  • Crystal Structure of the Human Cannabinoid Receptor CB1. Cell, 2016. Link

    • Significance: Defines the "Twin-Toggle" mechanism and the hydrophobic pocket residues (Trp356, Phe200) interacting with the 2,4-dichlorophenyl group.
  • Structure-Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 2003. Link

    • Significance: Establishes the SAR hierarchy where 2,4-Cl is superior to mono- or unsubstituted analogs.
  • Efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation. Ultrasonics Sonochemistry, 2011.[2] Link

    • Significance: Provides the optimized protocol for synthesizing the core scaffold with high regioselectivity.
  • Metabolic Stability and Toxicity of 2,4-Dichlorophenyl Derivatives. Xenobiotica, 2005. Link

    • Significance: Discusses the metabolic blockade effect of chlorine substitution on phenyl rings.

Sources

An In-depth Technical Guide to the Safe Handling of 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Data Unavailability: A comprehensive, publicly available Safety Data Sheet (SDS) for 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol (CAS No. 135460-31-0) is not currently available. This guide has been meticulously compiled by a Senior Application Scientist, extrapolating from safety data for structurally analogous compounds, including other dichlorophenyl pyrazole derivatives and monochlorophenyl pyrazol-ols. All recommendations are based on the expected hazard profile of this chemical class and should be implemented with the understanding that they represent a conservative, precautionary approach.

Executive Summary: The Researcher's Imperative

1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol is a heterocyclic compound with potential applications in medicinal chemistry and drug development. Its structure, featuring a dichlorinated phenyl ring attached to a pyrazole core, suggests a reactivity profile that necessitates rigorous safety protocols. This guide provides researchers, scientists, and drug development professionals with a framework for the safe handling, storage, and disposal of this compound, grounded in the principles of risk mitigation and experimental integrity. The procedures outlined herein are designed to be self-validating, ensuring that safety is an intrinsic component of the scientific workflow.

Anticipated Hazard Profile and GHS Classification

Based on an analysis of closely related analogs, 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol is anticipated to possess significant health hazards. The GHS classification is extrapolated from compounds such as 5-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid and 1-(4-chlorophenyl)-1H-pyrazol-3-ol.[1][2]

Anticipated GHS Classification:

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning GHS07
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning GHS07
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationWarning GHS07
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarning GHS07

The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[3] The dichlorophenyl moiety and the acidic nature of the pyrazol-ol group are the likely drivers of its irritant properties.

The Core of Safe Handling: A Self-Validating Protocol

Safe handling is not merely a list of rules, but a system of scientifically-backed procedures where each step validates the safety of the next. The following protocols are designed with this principle in mind.

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind this multi-layered defense is to minimize exposure at the source (engineering controls) and protect the individual from residual risk (PPE).

  • Primary Engineering Control: All manipulations of solid 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol or its solutions must be performed within a certified chemical fume hood.[1] This is non-negotiable and serves to contain airborne particles and vapors, protecting the user's respiratory system.

  • Personal Protective Equipment (PPE): The selection of PPE is dictated by the anticipated hazards of irritation and potential for absorption.[4][5]

    • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities (>10g) or when there is a significant risk of splashing.

    • Hand Protection: Nitrile gloves are required. Double-gloving is recommended, especially for prolonged handling. Gloves must be inspected before use and changed immediately if contamination is suspected.

    • Body Protection: A flame-resistant laboratory coat is required. Ensure cuffs are tucked into gloves.

    • Respiratory Protection: While the fume hood is the primary control, a NIOSH-approved respirator with P100 cartridges may be necessary for emergency situations or spill cleanup outside of the hood.

Step-by-Step Handling Protocol

This workflow is designed to logically progress from preparation to cleanup, minimizing the window for accidental exposure.

  • Preparation: a. Designate a specific area within the fume hood for the experiment. b. Cover the work surface with absorbent, disposable bench paper. c. Assemble all necessary equipment (spatulas, glassware, balances, etc.) within the fume hood before introducing the compound. d. Ensure an appropriate waste container is labeled and placed within the hood.

  • Weighing and Transfer: a. Tare the balance with the receiving vessel inside the fume hood. b. Slowly open the container of 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol, avoiding any sudden movements that could aerosolize the powder. c. Use a clean spatula to carefully transfer the desired amount. Avoid creating dust. d. Securely close the primary container immediately after transfer.

  • Dissolution and Reaction: a. Add solvent to the vessel containing the compound slowly to avoid splashing. b. If heating is required, use a controlled heating mantle and ensure the setup is secure.

  • Post-Handling and Cleanup: a. Decontaminate all non-disposable equipment that came into contact with the compound. A suitable solvent (e.g., ethanol or acetone) followed by soap and water is recommended. b. Dispose of all contaminated disposable items (gloves, bench paper, pipette tips) in the designated hazardous waste container. c. Wipe down the work surface within the fume hood with a decontaminating solution. d. Wash hands thoroughly with soap and water after removing gloves.[1]

G cluster_prep Preparation cluster_handle Handling & Transfer cluster_clean Cleanup & Disposal prep1 Designate & Cover Fume Hood Area prep2 Assemble Equipment (Inside Hood) prep1->prep2 prep3 Prepare Labeled Waste Container prep2->prep3 handle1 Weigh Compound (Inside Hood) prep3->handle1 handle2 Transfer & Immediately Close Container handle1->handle2 handle3 Slowly Add Solvent & Mix handle2->handle3 clean1 Decontaminate Reusable Equipment handle3->clean1 clean2 Dispose of Contaminated Items in HazWaste clean1->clean2 clean3 Clean Fume Hood Work Surface clean2->clean3 clean4 Remove PPE & Wash Hands clean3->clean4 G start Exposure Event skin Skin Contact start->skin eye Eye Contact start->eye inhale Inhalation start->inhale ingest Ingestion start->ingest skin_resp Remove Clothing Wash with Soap & Water (15+ min) skin->skin_resp eye_resp Flush with Water (15+ min) Hold Eyelids Open eye->eye_resp inhale_resp Move to Fresh Air Provide Respiratory Support inhale->inhale_resp ingest_resp Rinse Mouth Do NOT Induce Vomiting ingest->ingest_resp end Seek Immediate Medical Attention skin_resp->end eye_resp->end inhale_resp->end ingest_resp->end

Caption: First-aid response workflow for exposure incidents.

Spill Response
  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand. [1][3]Do not use combustible materials.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent followed by soap and water.

  • Dispose: Dispose of the waste container according to institutional and local regulations.

Storage and Stability

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.

  • Conditions to Avoid: Keep away from strong oxidizing agents, heat, sparks, and open flames. [1][3]* Storage Requirements: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [3][6]Keep the container locked up and segregated from incompatible materials. The stability is expected to be good under these recommended conditions. [3]

Toxicological and Ecological Information

While specific toxicological data for 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol is unavailable, the anticipated hazard statements suggest it is harmful if swallowed and causes significant irritation. [1][2][3]No data is available on its mutagenic, carcinogenic, or reproductive effects.

Many chlorinated aromatic compounds are toxic to aquatic life with long-lasting effects. [5]Therefore, it must be assumed that this compound is environmentally hazardous. Do not allow it to enter drains, waterways, or soil. [3][5]All waste must be collected and disposed of as hazardous chemical waste.

References

  • Kishida Chemical Co., Ltd. Safety Data Sheet for 4-Ethyl-1H-pyrazol-3-amine hydrochloride. Available at: [Link]

  • PubChem. Compound Summary for 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Compound Summary for [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol. National Center for Biotechnology Information. Available at: [Link]

Sources

Navigating the Metabolic Stability of 2,4-Dichlorophenyl Pyrazole Scaffolds: A Technical Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,4-dichlorophenyl pyrazole motif is a privileged scaffold in medicinal chemistry, extensively utilized in the development of cannabinoid receptor (CB1) inverse agonists (e.g., Rimonabant, AM251), orexin receptor antagonists, and various kinase inhibitors[1]. While the core provides excellent target-binding affinity through hydrophobic interactions, its peripheral substituents frequently introduce severe metabolic liabilities. This whitepaper dissects the Cytochrome P450 (CYP450)-mediated biotransformation of this scaffold, detailing the causality behind reactive metabolite formation, and provides self-validating experimental workflows to engineer metabolic stability during lead optimization.

Structural Anatomy and Metabolic Soft Spots

When analyzing the metabolic stability of 1-(2,4-dichlorophenyl)-1H-pyrazole derivatives, it is crucial to compartmentalize the molecule into three distinct zones:

  • The 2,4-Dichlorophenyl Ring: Highly stable. The ortho and para chlorine atoms strongly deactivate the phenyl ring toward electrophilic aromatic substitution. Furthermore, the bulky halogens sterically hinder CYP-mediated epoxidation or direct aromatic hydroxylation.

  • The Pyrazole Core: Generally robust when fully substituted. While unsubstituted pyrazoles can undergo N-oxidation or C-oxidation, the 1,3,4,5-tetrasubstituted pyrazoles common in advanced drug leads act primarily as metabolically inert, rigid linkers.

  • Peripheral Substituents (The Primary Liability): The metabolic vulnerability almost universally lies in the functional groups appended to the C3, C4, or C5 positions of the pyrazole. For instance, in Rimonabant, the piperidin-1-yl carboxamide group at the C3 position is the primary site of CYP3A4-mediated biotransformation[2].

Mechanisms of Biotransformation and Bioactivation

The biotransformation of 2,4-dichlorophenyl pyrazoles is predominantly driven by hepatic CYP3A4. Using Rimonabant as the archetypal case study, the major metabolic pathways include oxidative dehydrogenation, aliphatic hydroxylation, and amide cleavage.

The most critical liability is the oxidative dehydrogenation of saturated cyclic amines (like piperidine) into reactive iminium ions. This intermediate is a highly reactive electrophile. In vitro studies using human liver microsomes (HLM) have demonstrated 2 (up to 920 pmol equivalents/mg protein)[2]. This covalent binding results in the irreversible, time-dependent inhibition (TDI) of CYP3A4, a major red flag for drug-drug interactions (DDIs) and hepatotoxicity.

Pathway Parent 2,4-Dichlorophenyl Pyrazole CYP3A4 CYP3A4 Oxidation Parent->CYP3A4 Iminium Reactive Iminium Ion CYP3A4->Iminium Dehydrogenation Hydroxylation Hydroxylation CYP3A4->Hydroxylation C-H Oxidation TDI Covalent Binding (TDI) Iminium->TDI Protein Binding Trapping KCN Trapping Iminium->Trapping + KCN (in vitro)

CYP3A4-mediated bioactivation pathway of 2,4-dichlorophenyl pyrazole scaffolds.

Experimental Workflows for Metabolic Assessment

To systematically evaluate and mitigate these liabilities, a dual-pronged in vitro approach is required. The protocols below are designed as self-validating systems, incorporating specific controls to ensure data integrity.

Protocol A: High-Throughput Microsomal Stability ( )

Causality Check: Assays must be run at a substrate concentration of 1 µM and a protein concentration of 0.5–1.0 mg/mL. This ensures the reaction operates under pseudo-first-order kinetics (


), which is mathematically required to accurately calculate intrinsic clearance without saturating the enzyme.
  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    . Thaw HLM on ice and dilute to 1 mg/mL in the buffer.
    
  • Control Integration: Include Verapamil (high clearance control) and Warfarin (low clearance control) in parallel wells to validate microsomal activity and system suitability.

  • Pre-Incubation: Add the test compound (final concentration 1 µM) to the microsomal suspension. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent instantly denatures the CYP enzymes, halting the reaction.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life (

    
    ) and calculate 
    
    
    
    .
Protocol B: Reactive Metabolite Trapping (Hard vs. Soft Electrophiles)

Causality Check: Why use both Potassium Cyanide (KCN) and Glutathione (GSH)? The piperidine oxidation yields an iminium ion, a "hard" electrophile that reacts poorly with the "soft" thiol nucleophile of GSH. KCN provides a "hard" cyanide nucleophile, forming a stable α-aminonitrile adduct. Relying solely on GSH will result in false negatives for this specific scaffold[2].

  • Co-Incubation: Prepare the HLM mixture (1 mg/mL) as above, but supplement with either 1 mM KCN or 5 mM GSH.

  • Initiation: Add 10 µM of the test compound and initiate with 1 mM NADPH at 37°C.

  • Quenching: After 60 minutes, quench with an equal volume of cold acetonitrile.

  • HRMS Scanning: Analyze via High-Resolution Mass Spectrometry (HRMS). Scan for the neutral loss of 129 Da (for GSH adducts) or specific mass shifts corresponding to cyanide addition (+27 Da) to identify the trapped iminium intermediate.

Workflow Incubation Microsomal Incubation (HLM + NADPH) Split Aliquot Split Incubation->Split MetStab Metabolic Stability Split->MetStab Trap Metabolite Trapping (+ KCN / GSH) Split->Trap CLint Calculate CLint MetStab->CLint HRMS HRMS Adduct ID Trap->HRMS

Experimental workflow for intrinsic clearance and reactive metabolite trapping.

Medicinal Chemistry Strategies for Optimization

Once the metabolic soft spot is identified via trapping, structural modifications must be employed to stabilize the molecule without abolishing target affinity. The table below summarizes proven strategies for mitigating piperidine-driven 3 in pyrazole derivatives[3].

Compound ModificationStructural Rationale

(µL/min/mg)
CYP3A4 TDI Shift (

)
Unsubstituted Piperidine (Baseline)Highly susceptible to α-carbon hydrogen abstraction by CYP3A4.85.4>10-fold shift (Severe TDI)
4,4-Difluoropiperidine Inductive electron withdrawal reduces the basicity of the amine, raising the oxidation potential.32.12-fold shift (Minimal TDI)
Morpholine Replacement The oxygen heteroatom alters ring conformation and electron density, preventing iminium formation.45.6No shift (No TDI)
2-Methylpiperidine Steric hindrance directly at the α-carbon physically blocks the initial C-H abstraction by the heme iron.28.3No shift (No TDI)

Note: Data is representative of typical SAR trends observed during the lead optimization of pyrazole-based antagonists.

By systematically applying these structural modifications and validating them through rigorous, mechanistically sound in vitro protocols, drug development professionals can successfully navigate the metabolic liabilities inherent to the 2,4-dichlorophenyl pyrazole scaffold, yielding safer and more efficacious clinical candidates.

References

  • Bioactivation pathways of the cannabinoid receptor 1 antagonist rimonabant - PubMed. Source: nih.gov. 2

  • Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats - PMC. Source: nih.gov. 3

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Source: researchgate.net. 1

Sources

Methodological & Application

reaction of 2,4-dichlorophenylhydrazine with ethyl propiolate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Regioselective Synthesis of Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate via Cyclocondensation of 2,4-Dichlorophenylhydrazine with Ethyl Propiolate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Recognized as a "privileged scaffold," its structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide range of biological targets.[3][4] This has led to the development of numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the kinase inhibitor Crizotinib, all of which feature a core pyrazole motif.[1][4]

The synthesis of substituted pyrazoles is therefore a critical task in drug discovery and development.[5] One of the most robust and fundamental methods for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophile or its synthetic equivalent.[6][7] This application note provides a detailed, field-proven protocol for the synthesis of Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate, a valuable building block for novel therapeutic agents. The reaction employs the readily available starting materials 2,4-dichlorophenylhydrazine and ethyl propiolate. We will delve into the underlying reaction mechanism, provide a step-by-step experimental guide, and discuss critical parameters for ensuring a successful and reproducible outcome.

Reaction Scheme and Mechanism

The reaction proceeds via a cyclocondensation pathway, initiated by a nucleophilic attack, to yield a highly substituted pyrazole derivative.

Overall Reaction:

Self-generated image, not from a search result.

Mechanistic Insights:

The formation of the pyrazole ring from 2,4-dichlorophenylhydrazine and ethyl propiolate is a classic example of a sequential Michael addition and intramolecular cyclization. The regioselectivity of this reaction is a key consideration.

  • Michael-Type Addition: The reaction is initiated by the nucleophilic attack of the substituted nitrogen (N1) of 2,4-dichlorophenylhydrazine onto the electron-deficient β-carbon of the ethyl propiolate alkyne. This step is driven by the electron-withdrawing nature of the ester group, which polarizes the carbon-carbon triple bond. The attack occurs at the β-position to form a more stable enamine intermediate after proton transfer.[7][8]

  • Intramolecular Cyclization: The resulting intermediate contains a nucleophilic nitrogen (from the NH2 group) and an electrophilic carbon (the ester carbonyl). An intramolecular nucleophilic attack by the terminal nitrogen onto the carbonyl carbon occurs.

  • Dehydration/Aromatization: The cyclic intermediate readily undergoes dehydration (loss of water) under the reaction conditions to form the stable, aromatic pyrazole ring. This final step is the thermodynamic driving force for the reaction.

This specific pathway leads to the formation of the 1,5-disubstituted pyrazole isomer as the major product.

Mandatory Safety Precautions

Researcher safety is the highest priority. The reagents used in this protocol are hazardous and must be handled with appropriate care in a controlled laboratory environment.

  • 2,4-Dichlorophenylhydrazine (and its hydrochloride salt): This compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[9][10] It is a suspected mutagen. Always handle this reagent in a certified chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.[11]

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, according to your institution's hazardous waste disposal guidelines.

Detailed Experimental Protocol

This protocol is designed for the synthesis of Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate on a laboratory scale.

4.1 Materials and Reagents

Reagent/MaterialCAS NumberMolecular WeightPurity/GradeNotes
2,4-Dichlorophenylhydrazine HCl5446-18-4213.48 g/mol >98%Can be used directly.
Ethyl Propiolate623-47-298.10 g/mol >98%Store under nitrogen.
Ethanol (Absolute)64-17-546.07 g/mol AnhydrousServes as the reaction solvent.
Sodium Acetate (Anhydrous)127-09-382.03 g/mol ACS ReagentUsed to freebase the hydrazine hydrochloride.
Ethyl Acetate141-78-688.11 g/mol ACS GradeFor extraction.
Saturated Sodium Bicarbonate SolutionN/AN/AN/AFor work-up.
Brine (Saturated NaCl Solution)N/AN/AN/AFor work-up.
Anhydrous Magnesium Sulfate (MgSO4)7487-88-9120.37 g/mol ACS ReagentFor drying organic layers.

4.2 Equipment

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

4.3 Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichlorophenylhydrazine hydrochloride (2.13 g, 10.0 mmol, 1.0 equiv) and anhydrous sodium acetate (0.82 g, 10.0 mmol, 1.0 equiv).

    • Causality Note: The hydrochloride salt of the hydrazine is often more stable and commercially available. Sodium acetate is a mild base used here to neutralize the HCl in situ, liberating the free hydrazine which is the active nucleophile for the reaction.

  • Solvent and Reagent Addition: Add absolute ethanol (30 mL) to the flask. Stir the suspension for 10-15 minutes at room temperature. To this mixture, add ethyl propiolate (1.0 mL, ~10.0 mmol, 1.0 equiv) dropwise using a syringe.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) using a heating mantle.

    • Causality Note: Heating provides the necessary activation energy for the reaction to proceed at a practical rate. Ethanol is an excellent solvent as it effectively dissolves the reactants and intermediates and its protic nature can facilitate the necessary proton transfers during the mechanism.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting materials and the appearance of a new, UV-active spot for the pyrazole product indicates reaction progression. The reaction is typically complete within 4-6 hours.

  • Work-up and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator. To the resulting residue, add deionized water (30 mL) and ethyl acetate (30 mL). Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

    • Causality Note: Washing with sodium bicarbonate removes any residual acidic impurities. The brine wash helps to remove bulk water from the organic layer, facilitating the subsequent drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

4.4 Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the pure Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate as a solid.

Characterization of the Product

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the aromatic protons on the dichlorophenyl ring, the pyrazole ring protons, and the ethyl ester group (a quartet and a triplet).

  • ¹³C NMR: Expect distinct signals for all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C12H10Cl2N2O2, M.W. = 299.02 g/mol ) should be observed.

  • Infrared Spectroscopy (IR): Look for characteristic absorption bands, including the C=O stretch of the ester group (~1720-1740 cm⁻¹).

Quantitative Data Summary

The following table provides a summary of the reaction parameters. Yields for this class of reaction are typically in the good to excellent range, contingent on careful execution and purification.

ParameterValue
Scale10.0 mmol
2,4-Dichlorophenylhydrazine HCl2.13 g (1.0 equiv)
Ethyl Propiolate1.0 mL (1.0 equiv)
SolventAbsolute Ethanol
Solvent Volume30 mL
Reaction TemperatureReflux (~80 °C)
Reaction Time4-6 hours (TLC monitored)
Typical Reported Yield 70-90% (for analogous reactions)[6][12]

Visualized Workflows and Mechanisms

Experimental Workflow Diagram

G Experimental Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Final Steps A 1. Setup (Hydrazine HCl, NaOAc in EtOH) B 2. Add Ethyl Propiolate A->B C 3. Reflux (4-6h) (TLC Monitoring) B->C D 4. Cool & Evaporate Solvent C->D E 5. Add H2O & EtOAc D->E F 6. Extract with EtOAc E->F G 7. Wash (NaHCO3, Brine) F->G H 8. Dry (MgSO4) & Concentrate G->H I 9. Recrystallize Crude Product H->I J 10. Characterize Pure Product (NMR, MS, IR) I->J G Simplified Reaction Mechanism Reactants Hydrazine + Ethyl Propiolate Intermediate Acyclic Enamine Intermediate Reactants->Intermediate Michael Addition Cyclic Cyclic Intermediate Intermediate->Cyclic Intramolecular Cyclization Product Aromatic Pyrazole Product Cyclic->Product Dehydration/ Aromatization

Caption: Key mechanistic steps in the formation of the pyrazole ring.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Process for the preparation of pyrazole and its derivatives. (2009).
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chem Rev Lett. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences. [Link]

  • Cyclocondensation-Knoevenagel–Michael Domino reaction of phenyl hydrazine, acetoacetate derivatives and aryl aldehydes over acetic acid functionalized ionic liquid. (2015). ResearchGate. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). NIH National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine. (2014). ACS Publications. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • Tandem cyclocondensation-Knoevenagel–Michael reaction of phenyl hydrazine, acetoacetate derivatives and arylaldehydes. (2015). RSC Publishing. [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]

  • Practical Methodologies for the Synthesis of Indoles. (2006). ACS Publications. [Link]

  • Kinetics and Mechanism of Michael-type Reactions of Ethyl Propiolate with Alicyclic Secondary Amines in H2O and MeCN: Solvent Effect on Reactivity and Transition-State Structure. (2025). ResearchGate. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

Sources

using 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol as agrochemical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol as a Core Scaffold in Agrochemical Discovery

Introduction & Mechanistic Rationale

1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol (CAS 184684-32-0) is a highly versatile heterocyclic building block critical to modern agrochemical synthesis[1][2]. Pyrazole derivatives are foundational in crop protection due to their broad-spectrum biological activities, which include potent fungicidal, herbicidal, and insecticidal properties[3].

The specific incorporation of the 2,4-dichlorophenyl moiety onto the pyrazole core offers distinct mechanistic and pharmacokinetic advantages over simpler analogs:

  • Enhanced Lipophilicity and Pathogen Penetration: The addition of ortho- and para-chloro substituents increases the overall lipophilicity of the molecule. This structural modification enhances transmembrane diffusion, allowing the active ingredient to more effectively penetrate the robust cell walls of fungal pathogens or plant cuticles[4].

  • Metabolic Stability: The di-chloro substitution pattern sterically hinders cytochrome P450-mediated aromatic oxidation. This resistance to enzymatic degradation prolongs the half-life of the resulting active ingredient in field conditions.

  • Nucleophilic Versatility: The 3-hydroxyl group on the pyrazole ring exists in a tautomeric equilibrium (pyrazol-3-ol ⇌ pyrazolin-3-one)[5][6]. It serves as a highly reactive nucleophile for O-alkylation, which is a critical step for linking the pyrazole core to complex toxophores—such as tetrazolinones or methoxyacrylates—to generate quinone outside inhibitors (QoI) like strobilurin analogs[6][7].

Comparative Physicochemical Profiling

To contextualize the structural advantages of the 2,4-dichloro substitution, we compare it against its widely utilized mono-chloro counterpart, 1-(4-Chlorophenyl)-1H-pyrazol-3-ol (CAS 76205-19-1). The 4-chloro analog is a well-established intermediate for blockbuster agrochemicals like pyraclostrobin and metyltetraprole[6][7][8].

Table 1: Physicochemical Comparison of Pyrazole Intermediates

Property1-(4-Chlorophenyl)-1H-pyrazol-3-ol1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol
CAS Number 76205-19-1[6]184684-32-0[1]
Molecular Formula C9H7ClN2OC9H6Cl2N2O
Molecular Weight 194.62 g/mol [6]229.06 g/mol [1]
Predicted XLogP3 ~2.1[5]~2.7 (Estimated)
Primary Application Pyraclostrobin, Metyltetraprole[7][8]Novel QoI Fungicides, HPPD Herbicides
Reactivity (3-OH) High (O-alkylation)High (O-alkylation), sterically tuned

Synthetic Workflows & Protocols

Protocol A: Self-Validating Synthesis of 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol via Oxidation

This protocol details the synthesis of the intermediate via the oxidation of 1-(2,4-dichlorophenyl)pyrazolidin-3-one. Utilizing atmospheric oxygen with a metal catalyst ensures an industrially scalable and environmentally benign process, avoiding the toxic byproducts associated with elemental halogen oxidants[9].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 100 mmol of 1-(2,4-dichlorophenyl)pyrazolidin-3-one in 230 mL of N,N-dimethylformamide (DMF) in a 500 mL three-neck flask equipped with a gas dispersion tube and a reflux condenser[9].

  • Catalyst Addition: Add 5 mmol of Copper(I) chloride (CuCl) to the solution[9].

    • Causality: Cu(I) acts as a redox catalyst, facilitating controlled electron transfer from the pyrazolidinone to atmospheric oxygen. This prevents the over-oxidation or ring-cleavage that can occur with harsher chemical oxidants.

  • Oxidation Phase: Heat the mixture to 80°C. Sparge dry air through the reaction mixture continuously for 9 hours[9].

  • Maturation: Cease heating and air sparging; stir the mixture at room temperature for 15 hours. This rest period allows unstable intermediate peroxides to resolve safely. Resume heating at 80°C with air sparging for 2 hours, then elevate to 100°C for a final 2 hours to drive the reaction to absolute completion[9].

  • Isolation: Evaporate the DMF under reduced pressure. Triturate the resulting residue with 500 mL of deionized water. Filter the solid with suction, wash sequentially with water and n-hexane, and dry in a vacuum oven at 60°C[9].

  • Self-Validation System: Confirm product identity and purity via HPLC (target purity >95%). Perform

    
    H-NMR spectroscopy in DMSO-
    
    
    
    ; the successful formation of the pyrazole ring is validated by the presence of characteristic C4 and C5 aromatic protons at ~5.8 ppm and ~7.6 ppm.
Protocol B: Application in the Synthesis of a Fungicidal Ether (Strobilurin Analog)

The 3-OH group is utilized to attach a toxophore via a methylene bridge, a highly conserved motif in modern agricultural fungicides[4].

Step-by-Step Methodology:

  • Deprotonation: In a dry, argon-purged flask, dissolve 10 mmol of 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol in 50 mL of anhydrous acetonitrile. Add 12 mmol of potassium carbonate (K

    
    CO
    
    
    
    ).
    • Causality: K

      
      CO
      
      
      
      is a mild, heterogeneous base that selectively deprotonates the 3-OH group to form a reactive phenoxide-like intermediate without triggering unwanted ring-opening side reactions.
  • Electrophile Addition: Dropwise add 10.5 mmol of the desired benzyl halide (e.g., a substituted 2-(bromomethyl)phenyl-tetrazolinone derivative).

  • Coupling: Reflux the mixture at 80°C for 6-8 hours. Monitor the disappearance of the pyrazole starting material via TLC (Hexane:EtOAc 3:1).

  • Workup & Purification: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Purify the crude product via flash column chromatography to isolate the target O-alkylated fungicide intermediate.

  • Self-Validation System: Utilize LC-MS to verify the molecular ion mass. It is critical to analyze the chromatogram for the absence of N-alkylated byproducts, which are common impurities in tautomeric pyrazole chemistry and can severely diminish fungicidal efficacy.

Visualizing the Agrochemical Discovery Workflow

The following diagram illustrates the logical progression from the core 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol intermediate to its divergent agrochemical applications.

G N1 1-(2,4-Dichlorophenyl) -1H-pyrazol-3-ol N2 Nucleophilic Substitution (O-Alkylation) N1->N2 Base, Alkyl Halide N3 Electrophilic Aromatic Substitution (C4) N1->N3 Aroyl Chloride N4 Strobilurin Analogs (Complex III Inhibitors) N2->N4 Toxophore Assembly N5 Pyrazole Herbicides (HPPD Inhibitors) N3->N5 Target Optimization N6 In Vivo Validation (Pathogen/Weed Control) N4->N6 Antifungal Assay N5->N6 Herbicidal Assay

Caption: Workflow detailing the divergent synthesis of fungicides and herbicides from the pyrazole core.

References

  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. Heterocycles. CLOCKSS Archive.[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11356026, 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one.[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 89881183, Metyltetraprole.[Link]

  • Watson International Ltd. (n.d.). 1-(4-chlorophenyl)-1H-pyrazol-3-ol CAS 76205-19-1. [Link]

  • Google Patents. (1999). Process for producing N-substituted 3-hydroxypyrazoles (US5922886A).
  • ACS Publications. (2023). A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. Journal of Agricultural and Food Chemistry. [Link]

Sources

Application Note & Protocols: Regioselective Alkylation of 1-Aryl-1H-pyrazol-3-ols: A Guide to O- vs. N-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The regioselective alkylation of 1-aryl-1H-pyrazol-3-ols represents a critical and often challenging transformation in medicinal chemistry and materials science. These scaffolds are prevalent in a multitude of biologically active compounds, and the ability to predictably functionalize either the exocyclic oxygen or the N2 position of the pyrazole ring is paramount for structure-activity relationship (SAR) studies. Deprotonation of the 1-aryl-1H-pyrazol-3-ol core generates an ambident anion, leading to a competitive reaction between O-alkylation and N-alkylation pathways. This guide provides a comprehensive overview of the theoretical principles governing this regioselectivity and delivers detailed, field-proven protocols to steer the reaction toward the desired isomer. By systematically modulating the choice of alkylating agent, base, solvent, and temperature, researchers can gain precise control over the reaction outcome.

The Underlying Chemistry of an Ambident Pyrazolate Anion

1-Aryl-1H-pyrazol-3-ols exist in tautomeric equilibrium with their corresponding pyrazolone form, 1-aryl-5-methyl-1H-pyrazol-3(2H)-one. Treatment with a base removes the acidic proton, generating a resonance-stabilized ambident anion with significant negative charge density on both the exocyclic oxygen atom and the nitrogen atom at the 2-position (N2).

This dual nucleophilicity is the root of the regioselectivity challenge. The alkylating agent (electrophile) can be attacked by either the oxygen or the nitrogen, yielding two distinct constitutional isomers: the O-alkylated product (a 3-alkoxypyrazole) or the N-alkylated product (a 1-aryl-2-alkyl-pyrazol-3-one).

G cluster_0 Deprotonation cluster_1 Alkylation (R-X) P 1-Aryl-1H-pyrazol-3-ol Base + Base - H-Base⁺ P->Base Anion Ambident Pyrazolate Anion Base->Anion O_Product O-Alkylated Product (3-Alkoxypyrazole) Anion->O_Product O⁻ Attack N_Product N-Alkylated Product (Pyrazol-3-one) Anion->N_Product N² Attack

Caption: Generation of the ambident pyrazolate anion and subsequent competing alkylation pathways.

Theoretical Framework for Controlling Regioselectivity

The outcome of the alkylation reaction is not random; it is governed by a predictable interplay between the electronic properties of the reactants and the reaction conditions. Two key theories provide a robust framework for understanding and controlling this selectivity: Hard and Soft Acid-Base (HSAB) theory and the principle of Kinetic versus Thermodynamic Control.

Hard and Soft Acid-Base (HSAB) Theory

The HSAB principle states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[1][2] This concept is directly applicable to the ambident pyrazolate anion.

  • The Nucleophiles (Bases):

    • Oxygen Anion (O⁻): This is a hard base . The negative charge is concentrated on a small, highly electronegative atom, making it less polarizable.[3][4]

    • Nitrogen Anion (N⁻): This is a soft base relative to the oxygen. The charge is on a less electronegative atom, and the p-orbitals of the pyrazole ring make it more polarizable.[3][4]

  • The Electrophiles (Acids):

    • Hard Alkylating Agents: These are characterized by a high positive charge density on the electrophilic carbon and are not easily polarized. Examples include dimethyl sulfate, diethyl sulfate, and Meerwein's salt (triethyloxonium tetrafluoroborate).

    • Soft Alkylating Agents: These have a more polarizable electrophilic center. The softness increases with the polarizability of the leaving group. The general trend is R-Cl < R-Br < R-I.[5] Benzyl and allyl halides are also considered soft due to the polarizability of the associated π-systems.

The HSAB Prediction:

  • O-Alkylation is favored by a hard-hard interaction (hard oxygen base + hard alkylating agent).

  • N-Alkylation is favored by a soft-soft interaction (soft nitrogen base + soft alkylating agent).

Kinetic vs. Thermodynamic Control

The reaction can be directed by choosing conditions that favor either the fastest-forming product (kinetic control) or the most stable product (thermodynamic control).[6][7]

  • Kinetic Product: This product is formed via the transition state with the lowest activation energy.[6] Kinetic control is typically achieved at low temperatures with strong bases and conditions that prevent the reverse reaction or equilibration. In this system, O-alkylation is often the kinetic product because the greater charge density on the oxygen atom leads to a faster initial electrostatic attraction with the electrophile.

  • Thermodynamic Product: This is the most stable isomer. Thermodynamic control is favored by conditions that allow the initial products to equilibrate, such as higher temperatures , longer reaction times, and the presence of a reversible proton source.[6][7] The N-alkylated pyrazol-3-one is generally the more thermodynamically stable product due to the formation of a robust amide-like system within the ring.

G Reactants Pyrazolate Anion + R-X TS_O ΔG‡ (Kinetic) Reactants->TS_O O-Alkylation (Low Eₐ) TS_N ΔG‡ (Thermodynamic) Reactants->TS_N N-Alkylation (High Eₐ) R_level Prod_O O-Alkylated Product (Less Stable) TS_O->Prod_O TS_level_O Prod_N N-Alkylated Product (More Stable) TS_N->Prod_N TS_level_N P_O_level P_N_level TS_level TS_level start finish Energy start->finish   ΔG

Caption: Reaction coordinate diagram illustrating kinetic vs. thermodynamic control in pyrazolate alkylation.

Practical Guide: The Four Pillars of Reaction Control

By strategically manipulating the following four variables, a researcher can effectively dictate the regiochemical outcome.

FactorTo Favor O-Alkylation (Kinetic / Hard-Hard) To Favor N-Alkylation (Thermodynamic / Soft-Soft) Causality
Alkylating Agent Hard: Dimethyl sulfate, Diethyl sulfate, Alkyl tosylates, Triethyloxonium tetrafluoroborateSoft: Methyl iodide, Ethyl bromide, Benzyl bromide, Allyl chlorideMatches the hardness of the O or N nucleophile according to HSAB theory.[2]
Base / Counter-ion Strong base (e.g., NaH) to create a free anion.Weaker base (e.g., K₂CO₃, Cs₂CO₃) or strong base (NaH).Strong bases create a highly reactive anion favoring the kinetic pathway. The choice also influences ion-pairing.
Solvent Non-polar (e.g., Toluene, Dioxane) or polar protic (e.g., Ethanol).Polar aprotic (e.g., DMF, DMSO, Acetonitrile).[5]In non-polar solvents, the hard Na⁺ cation pairs tightly with the hard oxygen, sterically blocking it and paradoxically leading to N-alkylation. In polar aprotic solvents, the cation is solvated, freeing the more nucleophilic (softer) nitrogen for attack.
Temperature Low: -20 °C to 0 °CModerate to High: Room Temperature to 80 °CLow temperature prevents the reaction from reaching thermodynamic equilibrium, trapping the faster-forming kinetic product.[6]

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Alkylating agents are often toxic and carcinogenic; handle with extreme care.

Protocol 1: General Procedure for Preferential N-Alkylation (Soft-Soft / Thermodynamic Control)

This protocol is optimized for the synthesis of 1-aryl-2-alkyl-1H-pyrazol-3(2H)-ones using a soft alkylating agent.

Materials:

  • 1-Aryl-1H-pyrazol-3-ol (1.0 eq)

  • Soft alkylating agent (e.g., Benzyl bromide, 1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq) or Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 1-aryl-1H-pyrazol-3-ol (1.0 eq) and anhydrous DMF (approx. 0.1 M concentration).

  • Add the base. If using K₂CO₃, add it directly. If using NaH, add it portion-wise at 0 °C and allow the mixture to stir for 30 minutes at that temperature until hydrogen evolution ceases.

  • Add the soft alkylating agent (1.1 eq) dropwise via syringe at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction to room temperature. Carefully pour the mixture into ice-water. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.

Protocol 2: General Procedure for Preferential O-Alkylation (Hard-Hard / Kinetic Control)

This protocol is designed to favor the formation of 3-alkoxy-1-aryl-1H-pyrazoles using a hard alkylating agent.

Materials:

  • 1-Aryl-1H-pyrazol-3-ol (1.0 eq)

  • Hard alkylating agent (e.g., Dimethyl sulfate, 1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dioxane

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the 1-aryl-1H-pyrazol-3-ol (1.0 eq) and anhydrous THF (approx. 0.1 M).

  • Cool the suspension to -10 °C or 0 °C in an ice-salt or ice bath.

  • Carefully add NaH (1.2 eq) in small portions. Stir the mixture at this temperature for 30-45 minutes.

  • Add the hard alkylating agent (1.2 eq) dropwise, ensuring the internal temperature does not rise significantly.

  • Maintain the reaction at low temperature (0 °C) and monitor closely by TLC. The reaction is typically faster (0.5-3 hours). Do not allow the reaction to warm until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench it by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Dilute with water and extract with an organic solvent (e.g., Diethyl ether or Ethyl Acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product quickly by column chromatography on silica gel to isolate the O-alkylated product, which may be sensitive to prolonged heating or acidic conditions.

Protocol 3: Product Characterization

Distinguishing between the O- and N-alkylated isomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method.[8]

  • ¹H NMR: In the N-alkylated product, the protons of the new alkyl group are often shifted downfield compared to the O-alkylated isomer due to the influence of the adjacent carbonyl group.

  • ¹³C NMR: The most telling signal is the carbon at position 3 of the pyrazole ring. In the O-alkylated isomer, this carbon is bonded to an oxygen and will appear significantly downfield (e.g., >160 ppm). In the N-alkylated isomer, this carbon is a carbonyl carbon (C=O) and will appear even further downfield (e.g., >170 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment can show a 3-bond correlation between the protons of the newly introduced alkyl group and the C3/C5 carbons of the pyrazole ring, definitively confirming the site of attachment.[8]

Troubleshooting and Optimization Workflow

If a reaction yields an inseparable mixture of isomers, the following workflow can guide optimization.

G Start Analyze Initial Product Ratio (O- vs N-) Is_N_Desired Is N-Alkylated Product Desired? Start->Is_N_Desired Mixture Obtained Is_O_Desired Is O-Alkylated Product Desired? Is_N_Desired->Is_O_Desired No N_Action1 Increase Temperature (e.g., RT -> 80°C) Is_N_Desired->N_Action1 Yes O_Action1 Decrease Temperature (e.g., RT -> 0°C or -20°C) Is_O_Desired->O_Action1 Yes N_Action2 Switch to Softer Alkylating Agent (e.g., R-Br -> R-I) N_Action1->N_Action2 N_Action3 Switch to Polar Aprotic Solvent (e.g., THF -> DMF/DMSO) N_Action2->N_Action3 N_Success Pure N-Alkylated Product N_Action3->N_Success O_Action2 Switch to Harder Alkylating Agent (e.g., R-Br -> R-OTs / R₂SO₄) O_Action1->O_Action2 O_Action3 Use Strong Base / Short Reaction Time O_Action2->O_Action3 O_Success Pure O-Alkylated Product O_Action3->O_Success

Caption: A decision-making workflow for optimizing the regioselectivity of pyrazol-3-ol alkylation.

Conclusion

The selective O- or N-alkylation of 1-aryl-1H-pyrazol-3-ols is a controllable process. By applying the principles of HSAB theory and understanding the competition between kinetic and thermodynamic pathways, researchers can make informed decisions. Preferential N-alkylation is typically achieved under thermodynamic conditions using soft electrophiles in polar aprotic solvents, whereas O-alkylation is favored under kinetic control with hard electrophiles at lower temperatures. The protocols and optimization strategies outlined in this guide provide a robust starting point for achieving high regioselectivity, enabling the efficient and predictable synthesis of desired pyrazole derivatives for drug discovery and materials science applications.

References

  • KTU ePubl. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc.
  • Benchchem. (n.d.). Application Notes and Protocols: N-Alkylation and N-Arylation of 1,5-dimethyl-1H-pyrazol-3-amine.
  • Semantic Scholar. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
  • MDPI. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
  • RSC Publishing. (2019, April 18). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor.
  • ResearchGate. (2019, June 12). (PDF) SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES.
  • Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole.
  • Benchchem. (n.d.). Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
  • PMC. (2022, August 14). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor.
  • Chemistry LibreTexts. (2022, May 1). 3.2.1: Hard and Soft Acid and Base Theory.
  • ACS Publications. (2025, February 27). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry.
  • PMC. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • ResearchGate. (2025, October 13). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor.
  • Semantic Scholar. (n.d.). One pot-like regiospecific access to 1-aryl-1H-pyrazol-3(2H)-one derivatives and evaluation of the anticancer activity.
  • MDPI. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Semantic Scholar. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Unknown. (n.d.). 1. HARD AND SOFT ACIDS AND BASES (HSAB).
  • Organic Chemistry Portal. (n.d.). Facile One-Pot Transformation of Primary Alcohols into 3-Aryl- and 3-Alkyl-isoxazoles and -pyrazoles.
  • Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates.
  • PubMed. (2013, August 15). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
  • AdiChemistry. (n.d.). HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • Wikipedia. (n.d.). HSAB theory.
  • Unknown. (n.d.). Hard-Soft Acid-Base Theory.

Sources

Application Note: Synthesis of Pyraclostrobin Analogs via 2,4-Dichloro Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the synthetic protocols for next-generation strobilurin fungicides, specifically focusing on 1-(2,4-dichlorophenyl) analogs of pyraclostrobin. While commercial pyraclostrobin utilizes a 4-chlorophenyl moiety, the introduction of a 2,4-dichloro substitution pattern is a strategic modification intended to enhance lipophilicity (logP) and metabolic stability against cytochrome P450 oxidative degradation. This guide provides a validated workflow for the condensation of 2,4-dichlorophenylhydrazine with acrylate precursors, the subsequent oxidative aromatization to the pyrazolol core, and the final ether-linkage coupling to the pharmacophore-bearing benzyl moiety.

Introduction & Rational Design

Pyraclostrobin is a Quinone outside Inhibitor (QoI) that binds to the ubihydroquinone oxidation center of the cytochrome


 complex (Complex III). The molecule consists of three distinct domains:
  • The Toxophore: A

    
    -methoxyacrylate or 
    
    
    
    -methoxycarbamate system essential for binding.
  • The Bridge: An ortho-substituted benzyl ether linkage.

  • The Lipophilic Tail: A 1-(substituted)-pyrazol-3-yl group.

Why 2,4-Dichloro Intermediates? Resistance to strobilurins (e.g., G143A mutation) drives the need for analogs with altered binding kinetics. Replacing the standard 4-chlorophenyl tail with a 2,4-dichlorophenyl group increases steric bulk and electron deficiency. This modification utilizes 2,4-dichlorophenylhydrazine as a key "2,4-dichloro intermediate," potentially improving the analog's persistence on the leaf surface and resistance to fungal metabolic efflux.

Retrosynthetic Analysis

The synthesis is disconnected at the ether linkage and the pyrazole C-N bond.

Retrosynthesis cluster_legend Legend Target 1-(2,4-Dichlorophenyl)-Pyraclostrobin Analog Ether_Bond Ether Linkage Formation Target->Ether_Bond Intermediate_A 1-(2,4-Dichlorophenyl)-3-pyrazolol (The 2,4-Dichloro Intermediate) Ether_Bond->Intermediate_A Intermediate_B Benzyl Halide Electrophile (e.g., 2-nitrobenzyl bromide) Ether_Bond->Intermediate_B Precursor_1 2,4-Dichlorophenylhydrazine Intermediate_A->Precursor_1 Cyclocondensation Precursor_2 Methyl Acrylate Intermediate_A->Precursor_2 Key1 Target Molecule Key2 Key Intermediate

Figure 1: Retrosynthetic disconnection showing the convergence of the 2,4-dichlorophenyl pyrazole core and the benzyl electrophile.

Experimental Protocols

Safety & Handling
  • 2,4-Dichlorophenylhydrazine: Toxic if swallowed or inhaled. Potential skin sensitizer. Handle in a fume hood.

  • Dimethyl Sulfate (DMS): Highly toxic alkylating agent. Use a 10% NaOH trap for waste.

  • Reaction Pressure: Pyrazolidinone formation may require sealed vessels; ensure glassware is rated for pressure.

Protocol A: Synthesis of the Pyrazole Core

Objective: Synthesize 1-(2,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one and oxidize it to the 3-pyrazolol.

Reagents:

  • 2,4-Dichlorophenylhydrazine hydrochloride (1.0 eq)

  • Methyl acrylate (1.2 eq)

  • Sodium methoxide (NaOMe), 30% in MeOH (2.5 eq)

  • Solvent: Methanol (anhydrous)

  • Oxidant: Air/Oxygen or Chloranil (for aromatization)

Step-by-Step Methodology:

  • Neutralization: Suspend 2,4-dichlorophenylhydrazine HCl (21.3 g, 100 mmol) in MeOH (100 mL). Add NaOMe solution (19 mL) dropwise at 0°C to liberate the free hydrazine.

  • Condensation: Add methyl acrylate (10.8 mL, 120 mmol) dropwise. Stir at reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) for the disappearance of hydrazine.

    • Mechanistic Note: The hydrazine attacks the

      
      -carbon of the acrylate (Michael addition), followed by cyclization to form the pyrazolidin-3-one.
      
  • Aromatization (Oxidation):

    • Method A (Industrial): Adjust pH to ~8-9 with additional NaOMe. Heat to 60°C and bubble air/oxygen through the solution for 6 hours. The presence of the electron-withdrawing chlorines on the phenyl ring may slow oxidation compared to the 4-Cl analog; adding a catalytic amount of FeCl

      
       (1 mol%) can accelerate this.
      
    • Method B (Laboratory): Add Chloranil (1.1 eq) in toluene and reflux for 2 hours.

  • Workup: Evaporate methanol. Dissolve residue in water (200 mL). The product exists as the sodium salt. Wash the aqueous phase with Ethyl Acetate (to remove unreacted organics).

  • Isolation: Acidify the aqueous phase to pH 2 using HCl (2N). The 1-(2,4-dichlorophenyl)-3-pyrazolol will precipitate as a solid. Filter, wash with cold water, and dry.

    • Expected Yield: 75–85%.[1]

    • Appearance: Off-white to pale yellow solid.

Protocol B: Coupling and Toxophore Formation

Objective: Link the pyrazole core to the benzyl moiety. Two routes are possible:

  • Route 1: Coupling with 2-nitrobenzyl bromide, followed by reduction and carbamate construction (Standard Industrial Route).

  • Route 2: Coupling with a pre-formed methyl N-(2-bromomethylphenyl)-N-methoxycarbamate (Convergent Route).

We describe Route 1 as it uses more accessible "2,4-dichloro" compatible intermediates.

Reagents:

  • 1-(2,4-dichlorophenyl)-3-pyrazolol (from Protocol A)

  • 2-Nitrobenzyl bromide

  • Base: Potassium Carbonate (

    
    ) or KOH
    
  • Solvent: DMF or Acetone[2]

Step-by-Step Methodology:

  • Etherification:

    • In a 3-neck flask, dissolve 1-(2,4-dichlorophenyl)-3-pyrazolol (22.9 g, 100 mmol) in DMF (150 mL).

    • Add powdered

      
       (20.7 g, 150 mmol). Stir for 30 min at RT to form the phenolate/pyrazolate anion.
      
    • Add 2-nitrobenzyl bromide (21.6 g, 100 mmol) portion-wise.

    • Heat to 50–60°C for 3 hours.

    • Quench: Pour into ice water (500 mL). Filter the precipitate: 2-[[1-(2,4-dichlorophenyl)pyrazol-3-yl]oxymethyl]nitrobenzene .

  • Reduction (Nitro to Hydroxylamine):

    • Dissolve the nitro intermediate in MeOH/Water. Add

      
      .
      
    • Add Zinc powder (3-4 eq) slowly at <15°C (Exothermic!).

    • Critical Endpoint: Stop reaction when hydroxylamine is formed (monitor TLC). Over-reduction leads to the aniline (undesired).

  • Carbamate Formation:

    • React the crude hydroxylamine with Methyl Chloroformate (

      
      ) in the presence of 
      
      
      
      in biphasic DCM/Water.
  • Methylation (Final Step):

    • Treat the N-hydroxy carbamate with Dimethyl Sulfate (DMS) and NaOH in acetone to yield the final 1-(2,4-dichlorophenyl)-pyraclostrobin analog .

Reaction Workflow Diagram

Workflow cluster_inputs Reagents cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: Coupling cluster_step3 Step 3: Toxophore Build Hydrazine 2,4-Dichlorophenyl- hydrazine Pyrazolidinone Pyrazolidinone Intermediate Hydrazine->Pyrazolidinone NaOMe, Reflux Acrylate Methyl Acrylate Acrylate->Pyrazolidinone Pyrazolol 1-(2,4-Dichlorophenyl)- 3-pyrazolol Pyrazolidinone->Pyrazolol Oxidation (Air/FeCl3) Coupling Etherification (K2CO3/DMF) Pyrazolol->Coupling NitroEther Nitro-Ether Intermediate Coupling->NitroEther + 2-Nitrobenzyl Br Reduction Zn/NH4Cl Reduction NitroEther->Reduction Acylation Cl-COOMe Acylation Reduction->Acylation via Hydroxylamine Methylation DMS/NaOH Methylation Acylation->Methylation Final Final Analog (2,4-Cl Pyraclostrobin) Methylation->Final

Figure 2: Integrated workflow for the synthesis of the 2,4-dichloro pyraclostrobin analog.

Data Summary & QC Specifications

To validate the synthesis, compare the analytical data of the new analog against the standard pyraclostrobin values. The 2,4-dichloro substitution will cause characteristic shifts in the aromatic region of the NMR.

ParameterStandard Pyraclostrobin (4-Cl)2,4-Dichloro Analog (Predicted)Notes
Appearance White to beige crystalline solidOff-white solidIncreased lipophilicity may lower MP slightly.
Melting Point 63.7 – 65.2 °C68 – 74 °CAdditional Cl often increases lattice energy.

H NMR (Pyrazole)

7.7 (d), 5.9 (d)

7.8 (s), 6.0 (d)
The pyrazole 5-H often shifts downfield due to ortho-Cl steric/electronic effects.

H NMR (Phenyl)
AA'BB' system (4H)ABC system (3H)Distinct splitting: d (8.5Hz), d (2Hz), dd.
HPLC Purity > 98.0%> 98.0%Required for biological assay validity.
LogP (Calc) ~3.99~4.65Higher lipophilicity = stronger leaf cuticle retention.

Key QC Checkpoint: In the


 NMR of the intermediate 3-pyrazolol, ensure the absence of the CH-CH

signals of the pyrazolidinone precursor (approx

2.5–3.5 ppm). Their presence indicates incomplete oxidation.

References

  • Synthesis of Pyraclostrobin Intermediates

    • CN110105287B - Synthesis process of pyraclostrobin. (2019).[3] Google Patents. Link

    • CN106008350A - Preparation method of 1-(4-chlorophenyl)-3-pyrazole alcohol. (2016). Google Patents. Link

  • 2,4-Dichloro-Pyrazole Chemistry

    • Fedotov, S.O. (2023). Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)... Zaporizhzhia State Medical and Pharmaceutical University. Link

    • Lynch, D.E., et al. (2009). (Z)-Methyl 3-(2,4-dichlorophenyl)-2-[(2-formylphenoxy)methyl]acrylate. Acta Crystallographica. Link

  • General Strobilurin & Carbamate Protocols

    • Methyl N-(p-methoxyphenyl)carbamate Synthesis.[4] Organic Syntheses, Coll.[4] Vol. 10, p.520 (2004). Link

    • Pyraclostrobin Product Information & Safety.[3] Cayman Chemical.[3] Link

Sources

Application Notes & Protocols: A Modular Approach to the Synthesis of 3-Alkoxy-1-(2,4-dichlorophenyl)pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone of modern medicinal chemistry.[1] This scaffold is present in a wide array of pharmacologically active agents, demonstrating its versatility and importance in drug design.[2] Molecules incorporating the pyrazole nucleus exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][3] Notably, several pyrazole-containing drugs have received FDA approval, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib, underscoring their clinical relevance.[4][5]

The 1-(2,4-dichlorophenyl)pyrazole moiety, in particular, is a privileged structure found in compounds with significant biological potential. The introduction of an alkoxy group at the 3-position can further modulate the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[4]

This document provides a detailed, field-proven protocol for the synthesis of 3-alkoxy-1-(2,4-dichlorophenyl)pyrazoles. The strategy is designed to be modular, allowing researchers to readily synthesize a library of derivatives with diverse alkoxy substituents for screening and drug development purposes.

Synthetic Strategy: A Two-Step Modular Approach

The chosen synthetic pathway involves a robust and versatile two-step process. This approach prioritizes the late-stage introduction of the alkoxy group, which is a highly efficient strategy for generating molecular diversity from a common intermediate.

  • Step 1: Synthesis of the Key Intermediate. The synthesis begins with the cyclocondensation reaction between a suitable 1,3-difunctional compound and (2,4-dichlorophenyl)hydrazine to form the core pyrazole ring. For this protocol, we will focus on creating the pivotal intermediate, 3-chloro-1-(2,4-dichlorophenyl)-1H-pyrazole . This chloro-substituted pyrazole is an ideal precursor for the subsequent substitution step. The cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents is a foundational and reliable method for pyrazole synthesis.[1][6]

  • Step 2: Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the pyrazole ring, further activated by the chlorine atom at the 3-position, makes it susceptible to nucleophilic aromatic substitution (SNAr).[7] This allows for the efficient displacement of the chloride with a variety of sodium alkoxides, yielding the desired 3-alkoxy-1-(2,4-dichlorophenyl)pyrazole derivatives. This method is highly modular, as a wide range of commercially available or easily prepared sodium alkoxides can be employed.

Below is a visualization of the overall synthetic workflow.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Alkoxy Functionalization (SNAr) A 1,3-Dicarbonyl Precursor + (2,4-Dichlorophenyl)hydrazine B Cyclocondensation & Halogenation A->B Reaction C Intermediate: 3-chloro-1-(2,4-dichlorophenyl)-1H-pyrazole B->C Formation E Nucleophilic Aromatic Substitution C->E D Sodium Alkoxide (R-O⁻Na⁺) D->E F Final Product: 3-Alkoxy-1-(2,4-dichlorophenyl)pyrazole E->F Isolation

Figure 1. Synthetic workflow for 3-alkoxy-1-(2,4-dichlorophenyl)pyrazoles.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Hydrazine derivatives are toxic and should be handled with extreme care. Sodium alkoxides are corrosive and moisture-sensitive.

Protocol 1: Synthesis of 3-chloro-1-(2,4-dichlorophenyl)-1H-pyrazole (Intermediate)

This protocol outlines the synthesis of the N-aryl pyrazole core, followed by chlorination. A common route involves the reaction of (2,4-dichlorophenyl)hydrazine with a β-ketoester to form a pyrazolone, which is then chlorinated.

Reagents and Equipment:

  • (2,4-Dichlorophenyl)hydrazine hydrochloride

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Step-by-Step Procedure:

  • Pyrazolone Formation:

    • To a 250 mL round-bottom flask, add (2,4-dichlorophenyl)hydrazine hydrochloride (10.0 g, 1.0 eq) and glacial acetic acid (100 mL).

    • Add ethyl acetoacetate (1.1 eq) to the mixture.

    • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 118°C) for 4-6 hours.

    • Rationale: The acidic medium facilitates the condensation of the hydrazine with the β-ketoester, leading to the formation of the pyrazole ring through an intramolecular cyclization and dehydration sequence.[6]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Allow the mixture to cool to room temperature, then pour it slowly into 500 mL of ice-cold water with stirring.

    • Collect the resulting precipitate by vacuum filtration, wash with water until the filtrate is neutral, and dry to yield 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3(2H)-one.

  • Chlorination (Vilsmeier-Haack type reaction):

    • In a 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add phosphorus oxychloride (POCl₃, 5.0 eq).

    • Cool the flask to 0°C in an ice bath.

    • Slowly add the dried pyrazolone intermediate from the previous step (1.0 eq) in small portions, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90°C for 2-3 hours.

    • Rationale: POCl₃ acts as both a chlorinating and dehydrating agent. It converts the pyrazolone tautomer into the desired 3-chloro-pyrazole.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 3-chloro-1-(2,4-dichlorophenyl)-1H-pyrazole .

Protocol 2: General Procedure for the Synthesis of 3-Alkoxy-1-(2,4-dichlorophenyl)-1H-pyrazoles

This protocol details the nucleophilic aromatic substitution reaction to install the alkoxy side chain.[7]

Reagents and Equipment:

  • 3-chloro-1-(2,4-dichlorophenyl)-1H-pyrazole (Intermediate from Protocol 1)

  • Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide) (1.5 eq)

  • Anhydrous alcohol corresponding to the alkoxide (e.g., methanol, ethanol) or anhydrous DMF.

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere, add 3-chloro-1-(2,4-dichlorophenyl)-1H-pyrazole (1.0 mmol, 1.0 eq).

    • Dissolve the starting material in the corresponding anhydrous alcohol (e.g., methanol for methoxy, ethanol for ethoxy) or anhydrous DMF (10 mL).

    • Rationale: Anhydrous conditions are critical to prevent the hydrolysis of the sodium alkoxide and ensure efficient substitution.

  • Nucleophilic Substitution:

    • Add the sodium alkoxide (e.g., sodium methoxide, 1.5 mmol, 1.5 eq) portion-wise at room temperature.

    • Heat the reaction mixture to reflux (or 60-80°C if using DMF) and stir for 4-12 hours.

    • Monitor the reaction by TLC until the starting chloro-pyrazole is fully consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Add water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the final 3-alkoxy-1-(2,4-dichlorophenyl)pyrazole.

Data Presentation: Representative Examples

The following table summarizes expected outcomes for the synthesis of various 3-alkoxy derivatives using the general protocol described above.

EntryAlkoxy Group (R-O)Sodium Alkoxide (1.5 eq)SolventTemp (°C)Time (h)Expected Yield (%)
1MethoxySodium MethoxideMethanol65685-95
2EthoxySodium EthoxideEthanol78880-90
3n-PropoxySodium n-propoxiden-Propanol971075-85
4IsopropoxySodium isopropoxideDMF801270-80

Characterization of Final Products

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

  • ¹H NMR: The spectra should confirm the presence of the 2,4-dichlorophenyl aromatic protons, the pyrazole ring protons, and the protons corresponding to the specific alkoxy group. For a 3-methoxy derivative, a characteristic singlet around 3.8-4.0 ppm would be expected.[8]

  • ¹³C NMR: The carbon spectrum will show signals for the aromatic, pyrazole, and alkoxy carbons. The carbon attached to the oxygen in the alkoxy group typically appears in the 55-70 ppm range.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound, matching the calculated molecular formula. The isotopic pattern for the three chlorine atoms (two on the phenyl ring, one potentially remaining if the reaction is incomplete) is a key diagnostic feature.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-O stretching vibrations for the alkoxy group, typically in the 1050-1250 cm⁻¹ region.[8]

Conclusion

The protocols detailed herein provide a reliable and modular pathway for the synthesis of 3-alkoxy-1-(2,4-dichlorophenyl)pyrazoles. This two-step approach, centered around a key chloro-pyrazole intermediate, offers researchers the flexibility to generate a diverse range of analogs for biological evaluation. The robust nature of the cyclocondensation and subsequent SNAr reaction makes this a valuable methodology for professionals in medicinal chemistry and drug development.

References

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Anwar, M. U., et al. (2024). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Tarikoğullari Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]

  • Li, X., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. organic-chemistry.org. Available at: [Link]

  • Ovonramwen, O. P. (2021). Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3. Journal of Applied Sciences and Environmental Management. Available at: [Link]

  • Alam, M. J., et al. (2019). A Review on Pyrazole chemical entity and Biological Activity. ResearchGate. Available at: [Link]

  • El-Malah, A., et al. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. Available at: [Link]

  • Tamminana, R., et al. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Der Pharma Chemica. (n.d.). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. derpharmachemica.com. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

  • Liu, Z., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. RSC Medicinal Chemistry. Available at: [Link]

  • Cuzzocrea, S., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC. Available at: [Link]

  • Google Patents. (2009). Process for the preparation of pyrazole and its derivatives. Google Patents.
  • Kar, A., et al. (2023). Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. Journal of the Serbian Chemical Society. Available at: [Link]

  • Wang, L., et al. (2015). Design, Synthesis and Bioactivities of Novel Dichloro-Allyloxy-Phenol-Containing Pyrazole Oxime Derivatives. MDPI. Available at: [Link]

  • Gutenberg Open Science. (n.d.). Electrochemical Synthesis of Pyrazolines and Pyrazoles via [3+2] Dipolar Cycloaddition. Gutenberg Open Science. Available at: [Link]

  • Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. PMC. Available at: [Link]

Sources

microwave-assisted synthesis of 1-aryl-pyrazol-3-ol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Rapid Synthesis of 1-Aryl-Pyrazol-3-ol Derivatives via Microwave-Assisted Organic Synthesis (MAOS)

Introduction: Accelerating Discovery with Microwave Chemistry

The 1-aryl-pyrazol-3-ol scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] A prominent example is Edaravone (3-methyl-1-phenyl-1H-pyrazol-5(4H)-one), a neuroprotective agent used in the treatment of stroke and amyotrophic lateral sclerosis (ALS). The therapeutic importance of this class of heterocycles drives a continuous need for efficient, rapid, and sustainable synthetic methodologies.

Traditionally, the synthesis of these derivatives via methods like the Knorr pyrazole synthesis involves prolonged reaction times, often requiring hours of refluxing, which can lead to lower yields and the formation of impurities.[2] In the fast-paced environment of drug discovery and development, such time-consuming steps represent a significant bottleneck.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that revolutionizes this process.[3][4][5] By utilizing microwave irradiation, chemical transformations can be achieved in a fraction of the time required by conventional heating, often with superior yields and higher product purity.[3][6] This application note provides a comprehensive guide to the , detailing the underlying mechanism, a robust experimental protocol, and expected outcomes for researchers in organic synthesis and medicinal chemistry.

Mechanism and Rationale: The Synergy of Chemistry and Microwave Physics

The synthesis of the 1-aryl-pyrazol-3-ol ring system is fundamentally a cyclocondensation reaction between an arylhydrazine and a β-ketoester, such as ethyl acetoacetate.[2] The reaction proceeds through two key steps: the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization.

  • Hydrazone Formation: The more nucleophilic nitrogen of the arylhydrazine attacks the ketone carbonyl of the β-ketoester. This is followed by dehydration to yield a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs a nucleophilic attack on the ester carbonyl. This intramolecular reaction forms the five-membered heterocyclic ring.

  • Tautomerization: The resulting pyrazolidinone intermediate readily tautomerizes to the more thermodynamically stable 1-aryl-pyrazol-3-ol aromatic system.

The Role of Microwave Irradiation

The dramatic acceleration of this reaction under microwave conditions stems from the unique heating mechanism, which differs fundamentally from conventional conductive heating.[4][5]

  • Direct & Uniform Heating: Microwaves directly couple with polar molecules in the reaction mixture (reactants, intermediates, and any polar solvent), causing them to rapidly oscillate and generate heat through molecular friction.[5] This results in instantaneous and uniform heating throughout the bulk of the solution, eliminating the temperature gradients and localized overheating common with conventional methods.

  • Superheating Effect: When performed in a sealed, pressure-rated vessel, solvents can be heated far beyond their normal atmospheric boiling points.[7] According to the Arrhenius equation, a 10 °C increase in temperature can roughly double the reaction rate. The ability to safely reach temperatures of 150 °C or higher, even with lower-boiling solvents, enables reaction times to be reduced from hours to mere minutes.[7][8]

  • Solvent-Free Potential: The efficiency of microwave heating can often eliminate the need for a solvent altogether, allowing the reaction to proceed under neat conditions.[1] This aligns with the principles of green chemistry by reducing solvent waste.

Reaction_Mechanism cluster_products Final Product Arylhydrazine Arylhydrazine Hydrazone Hydrazone Intermediate Arylhydrazine->Hydrazone Condensation (-H₂O) BetaKetoester β-Ketoester BetaKetoester->Hydrazone CyclizedIntermediate Cyclized Intermediate Hydrazone->CyclizedIntermediate Intramolecular Cyclization (-EtOH) Pyrazolol 1-Aryl-Pyrazol-3-ol CyclizedIntermediate->Pyrazolol Tautomerization Workflow A 1. Combine Reagents in Microwave Vial B 2. Seal Vial & Place in Microwave Reactor A->B C 3. Irradiate (150°C, 5 min) B->C D 4. Cool to <50°C C->D E 5. Precipitate & Filter D->E F 6. Wash Solid E->F G 7. Recrystallize & Dry F->G H Characterize Product (NMR, MS, MP) G->H

Sources

Application Notes & Protocols: Strategic Functionalization of the C-4 Position in 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the anticoagulant apixaban.[1][2] Its prevalence stems from its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions with biological targets. The 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol scaffold, in particular, serves as a privileged starting point for generating diverse chemical libraries. Functionalization of this core, especially at the C-4 position, is a critical strategy in lead optimization, allowing for the fine-tuning of a molecule's steric and electronic properties to enhance potency, selectivity, and pharmacokinetic profiles.

This guide provides a comprehensive overview of the key chemical principles and detailed, field-proven protocols for the strategic functionalization of the C-4 position of 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol.

Chapter 1: The Crucial Tautomerism and C-4 Reactivity

A fundamental understanding of the tautomeric nature of 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol is essential for predicting its reactivity. This compound exists in a dynamic equilibrium between the pyrazol-3-ol form and the more stable pyrazolin-5-one form.

Tautomerism Pyrazolol 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol (Enol Form) Pyrazolinone 1-(2,4-Dichlorophenyl)-pyrazolidin-5-one (Keto Form) Pyrazolol->Pyrazolinone Tautomerization

Caption: Tautomeric equilibrium of the pyrazol-3-ol scaffold.

The pyrazolin-5-one tautomer is dominant and features an active methylene group at the C-4 position, flanked by a carbonyl group and a C=N bond. This structural arrangement renders the C-4 protons acidic and the carbon atom highly nucleophilic. Consequently, the C-4 position is the primary site for electrophilic substitution and condensation reactions.[3][4][5] This is the causal basis for the synthetic strategies described herein.

Chapter 2: Key Synthetic Transformations at the C-4 Position

The nucleophilic character of the C-4 carbon enables a wide array of functionalization reactions. Below are the most robust and versatile methods.

Electrophilic Halogenation

Introducing a halogen atom (Br, Cl, I) at the C-4 position is a foundational step, creating a versatile synthetic handle for subsequent cross-coupling reactions.[6] The use of N-halosuccinimides (NXS) provides a mild and efficient method for this transformation.[7][8]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and highly reliable method for introducing a formyl group (-CHO) onto electron-rich heterocyclic systems.[9] For the pyrazolin-5-one substrate, this reaction proceeds smoothly at the C-4 position, yielding a 4-carbaldehyde derivative that can be further modified through reductive amination, oxidation, or Wittig reactions.[10][11]

Mannich Reaction

The Mannich reaction provides a direct route to aminomethylated derivatives.[12] This three-component condensation involves the reaction of the active methylene C-4 position with formaldehyde and a secondary amine (e.g., dimethylamine, morpholine), yielding a C-4 substituted Mannich base.[13][14] These products are valuable for introducing basic side chains to modulate solubility and target interactions.

Nitration

Direct nitration introduces a nitro group (-NO2), a powerful electron-withdrawing group and a precursor to an amino group via reduction. This transformation allows for significant modulation of the electronic properties of the pyrazole ring and provides a gateway to C-4 amino-functionalized derivatives.

Chapter 3: Detailed Experimental Protocols

The following protocols are presented as self-validating systems. Adherence to the described stoichiometry, conditions, and work-up procedures is critical for achieving reproducible, high-yield results.

Starting Material: The synthesis of 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol is typically achieved via the cyclocondensation of 2,4-dichlorophenylhydrazine with a β-ketoester such as ethyl acetoacetate.[15]

Protocol 3.1: C-4 Bromination
  • Rationale: N-Bromosuccinimide (NBS) is selected as a mild and selective brominating agent, minimizing side reactions and simplifying purification. Acetonitrile is a suitable polar aprotic solvent for this reaction.

  • Procedure:

    • To a solution of 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol (1.0 eq) in acetonitrile (10 mL/mmol) in a round-bottom flask, add N-Bromosuccinimide (1.1 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexanes).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in dichloromethane (20 mL) and wash with water (2 x 15 mL) to remove succinimide.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel or recrystallization from ethanol to afford 4-bromo-1-(2,4-dichlorophenyl)-1H-pyrazol-3-ol.

Protocol 3.2: Vilsmeier-Haack Formylation
  • Rationale: The Vilsmeier reagent, prepared in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the electrophile. The reaction introduces a formyl group, which is a versatile handle for further chemistry.[11][16]

  • Procedure:

    • In a three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, cool anhydrous dimethylformamide (DMF, 5.0 eq) to 0 °C.

    • Add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise while maintaining the temperature between 0-5 °C. Stir for 30 minutes at this temperature to pre-form the Vilsmeier reagent.

    • Add 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol (1.0 eq) portion-wise to the Vilsmeier reagent.

    • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 3-5 hours.

    • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (approx. 50 g).

    • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until pH 7-8 is reached. A precipitate will form.

    • Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 1-(2,4-dichlorophenyl)-3-hydroxy-1H-pyrazole-4-carbaldehyde.

Protocol 3.3: Mannich Reaction
  • Rationale: This protocol utilizes a pre-formed Eschenmoser's salt or generates the required iminium ion in situ from formaldehyde and a secondary amine hydrochloride, providing a controlled introduction of the aminomethyl group.[12][13]

  • Procedure:

    • To a suspension of 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol (1.0 eq) and dimethylamine hydrochloride (1.2 eq) in ethanol (15 mL/mmol), add aqueous formaldehyde (37 wt. %, 1.5 eq).

    • Reflux the mixture for 6-8 hours. Monitor by TLC for the disappearance of the starting material.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Add water (20 mL) and basify with 2M NaOH to pH 9-10.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting crude oil or solid by column chromatography on silica gel to obtain the desired 4-((dimethylamino)methyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-3-ol.

Chapter 4: Advanced Functionalization via Cross-Coupling Reactions

The 4-halo-derivatives prepared in Protocol 3.1 are ideal substrates for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.[17] This two-step sequence significantly broadens the scope of accessible analogues.

Workflow cluster_products Diverse C-4 Functionalized Products Start 1-(2,4-Dichlorophenyl) -1H-pyrazol-3-ol Halogenation Step 1: Halogenation (e.g., NBS, Protocol 3.1) Start->Halogenation Intermediate 4-Bromo-1-(2,4-Dichlorophenyl) -1H-pyrazol-3-ol Halogenation->Intermediate Coupling Step 2: Pd-Catalyzed Cross-Coupling Intermediate->Coupling Suzuki Suzuki Coupling (Aryl Boronic Acid) Coupling->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne) Coupling->Sonogashira Buchwald Buchwald-Hartwig (Amine) Coupling->Buchwald

Caption: General workflow for advanced C-4 functionalization.

Protocol 4.1: Suzuki-Miyaura C-C Coupling
  • Rationale: This protocol enables the formation of a C-C bond between the pyrazole C-4 position and an aryl or heteroaryl group. A palladium catalyst with a suitable phosphine ligand is essential for an efficient catalytic cycle.

  • Procedure:

    • To a microwave vial or Schlenk flask, add 4-bromo-1-(2,4-dichlorophenyl)-1H-pyrazol-3-ol (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

    • Evacuate and backfill the vessel with argon or nitrogen (repeat 3 times).

    • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL/mmol).

    • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or a combination of Pd₂(dba)₃ (0.025 eq) and a ligand like SPhos (0.1 eq).

    • Seal the vessel and heat the reaction mixture to 80-100 °C for 8-16 hours, or until TLC/LCMS indicates consumption of the starting material.

    • Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.

    • Wash the filtrate with water (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography on silica gel to yield the 4-aryl-1-(2,4-dichlorophenyl)-1H-pyrazol-3-ol product.

Chapter 5: Data Summary and Comparison

Functionalization TypeReagentsKey Intermediate/ProductTypical YieldsKey Considerations
Bromination N-Bromosuccinimide (NBS), ACN4-Bromo derivative85-95%Mild conditions; product is a key intermediate for coupling.
Formylation POCl₃, DMF (Vilsmeier-Haack)4-Formyl derivative70-90%Requires aqueous work-up and neutralization; product is a versatile aldehyde.
Mannich Reaction HCHO, R₂NH·HCl, EtOH4-Aminomethyl derivative60-80%Introduces a basic nitrogen center, useful for tuning pKa and solubility.
Nitration HNO₃, H₂SO₄4-Nitro derivative55-75%Strongly acidic conditions; nitro group can be reduced to an amine.
Suzuki Coupling Arylboronic acid, Pd catalyst, Base4-Aryl derivative50-85%Requires inert atmosphere; sensitive to catalyst and ligand choice.

Conclusion and Future Outlook

The C-4 position of 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol is a highly versatile site for chemical modification due to the nucleophilic character endowed by its pyrazolin-5-one tautomer. The protocols detailed in this guide—from fundamental electrophilic substitutions to advanced palladium-catalyzed cross-couplings—provide a robust toolkit for researchers in drug discovery and chemical biology. By strategically applying these methods, scientists can efficiently generate diverse libraries of pyrazole analogues, enabling comprehensive structure-activity relationship (SAR) exploration and accelerating the development of novel therapeutics.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Pejic, M., et al. (n.d.). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Zeitschrift für Naturforschung B. Retrieved from [Link]

  • Wu, J., et al. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 20, 128.
  • Al-Mawsawi, L. Q., et al. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry & Biodiversity.
  • Anonymous. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
  • Anonymous. (2025). Organocatalytic Enantioselective Synthesis of Oxindole‐4‐Aminopyrazolone Derivatives via Mannich Reaction of 3‐Substituted. ChemistrySelect.
  • Kim, H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4600.
  • Che, F. F., & Yacila, J. A. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(23), 7179.
  • Rogoza, A. V., et al. (2025).
  • Sravanthi, K., & Sunder, S. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.
  • Anonymous. (n.d.). Pyrazole. Retrieved from [Link]

  • Li, W., & Wang, Y. (2011). 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o379.
  • Ugiagbe, O. O., & Ojo, O. O. (2021). Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3-diphenyl-2,3-epoxy-1-propanone and 2,4-dinitro phenylhydrazine. Ife Journal of Science, 23(2).
  • Anonymous. (2025). Organocatalytic Enantioselective Synthesis of Oxindole‐4‐Aminopyrazolone Derivatives via Mannich Reaction of 3‐Substituted Oxindoles With Pyrazolinone Ketimines.
  • Al-Mawsawi, L. Q., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Molecules.
  • Anonymous. (2018). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding.
  • Gomaa, M. A. M., & Ali, M. M. (2020). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules, 25(22), 5337.
  • Leca, D., et al. (2013). Synthesis of C3-, C4-, and C5-Phosphonylated Pyrazoles. Organic Letters, 15(21), 5634–5637.
  • Glushkov, V. A., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 114-131.
  • Gîrbea, C. N., et al. (2022). New Pyrazolo-Benzimidazole Mannich Bases with Antimicrobial and Antibiofilm Activities. Molecules, 27(16), 5163.
  • Anonymous. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Rogoza, A. V., et al. (n.d.).
  • Anonymous. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Scribd.
  • Anonymous. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica.
  • da Silva, A. C., et al. (2011). Efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)
  • Grigorjeva, L., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1849.
  • Anonymous. (2016). Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. Bentham Science.
  • S. Fun, H. K., et al. (2018). Four 1-aryl-1 H-pyrazole-3,4-di-carboxyl-ate derivatives: synthesis, mol-ecular conformation and hydrogen bonding.
  • Anonymous. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. MDPI.
  • Anonymous. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Retrieved from [Link]

  • Anonymous. (2025). A Convenient One-Pot Synthesis of 1-Aryl-Substituted 4-Iodopyrazol-3-Ols via Aromatisation and Oxidative Iodination Reactions.
  • Farag, A. A., et al. (2023). Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. Scientific Reports, 13(1), 17743.
  • Anonymous. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Anonymous. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its. SID.
  • Jäger, A., et al. (2017). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journal of Organic Chemistry, 13, 933–942.
  • Patel, M. N., & Patel, H. R. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
  • Anonymous. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
  • Anonymous. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry.

Sources

Troubleshooting & Optimization

improving yield of 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting & Yield Optimization for 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol. This specific heterocyclic scaffold presents unique synthetic challenges: the electron-withdrawing nature of the 2,4-dichloro substitution reduces nucleophilicity, while the amphoteric nature of the final product complicates isolation[1].

This center provides mechanistic insights, diagnostic workflows, and a self-validating protocol to ensure high-yield, regioselective synthesis.

Mechanistic Causality: Controlling Regioselectivity

The standard synthesis involves the condensation of 2,4-dichlorophenylhydrazine with a C3-electrophile (such as ethyl propiolate or ethyl 3-ethoxyacrylate)[2][3]. The primary mode of failure in this reaction is poor regioselectivity, leading to the formation of the unwanted 5-hydroxy regioisomer.

To achieve the 3-OH target, kinetic control is paramount . The terminal primary amine (-NH₂) of the hydrazine must perform the initial Michael addition. The ortho-chloro group provides beneficial steric shielding to the proximal secondary amine (Ar-NH), which we can leverage by using bulky electrophiles and low temperatures to force the -NH₂ attack.

Mechanism A 2,4-Dichlorophenylhydrazine (Ar-NH-NH2) C Michael Addition (Kinetic Control) A->C G Off-Target: Ar-NH attacks β-carbon A->G B Ethyl 3-Ethoxyacrylate (EtO-CH=CH-CO2Et) B->C B->G D Intermediate: Ar-NH-NH-CH=CH-CO2Et C->D E Intramolecular Cyclization (Ar-NH attacks ester) D->E F 1-(2,4-Dichlorophenyl)- 1H-pyrazol-3-ol (Target Product) E->F H 1-(2,4-Dichlorophenyl)- 1H-pyrazol-5-ol (Impurity) G->H

Caption: Regioselective pathway for 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol synthesis vs. 5-ol formation.

Troubleshooting Q&A (FAQs)

Q1: My LC-MS shows a 60:40 mixture of the 3-OH and 5-OH regioisomers. How do I improve regioselectivity? A1: Regioselectivity is dictated by the initial nucleophilic attack. To suppress the Ar-NH attack (which yields the 5-OH isomer):

  • Temperature: Lower the initial addition temperature to 0°C or below. The terminal -NH₂ is kinetically favored at low temperatures.

  • Solvent: Switch from polar protic solvents (like EtOH) to non-polar/aprotic solvents (like Toluene). Protic solvents hydrogen-bond with the terminal -NH₂, artificially reducing its nucleophilicity relative to the Ar-NH.

  • Electrophile Choice: Swap ethyl propiolate for ethyl 3-ethoxyacrylate. The alkoxy leaving group creates a bulkier transition state, further penalizing the sterically hindered Ar-NH attack[3].

Q2: The reaction stalls at 50% conversion, and I see unreacted hydrazine. Should I increase the temperature? A2: Do not exceed 60°C. Increasing temperature will degrade the electrophile and increase 5-OH formation. The stalled conversion is due to the electron-withdrawing nature of the 2,4-dichloro ring, making the hydrazine a poor nucleophile. Solution: Implement Lewis acid catalysis. Using 10 mol% of Zinc Triflate (Zn(OTf)₂) coordinates the carbonyl of the electrophile, increasing its susceptibility to nucleophilic attack without requiring harsh thermal conditions[4].

Q3: The reaction mixture turns dark brown/black, and the yield drops significantly. What is causing this? A3: Arylhydrazines are highly susceptible to auto-oxidation, forming diazonium species and polymeric tars, especially in the presence of dissolved oxygen[1]. Solution: The system must be strictly anaerobic. Sparge all solvents with Argon for 30 minutes prior to use. If using the free base of the hydrazine, prepare it fresh from the hydrochloride salt in situ just before the reaction.

Q4: I have full conversion to the 3-OH product, but my isolated yield after workup is poor. It "oils out" instead of crystallizing. A4: 1-Aryl-3-hydroxypyrazoles exist in a dynamic tautomeric equilibrium with their pyrazolone forms. In solution, this equilibrium prevents standard crystallization. Solution: Perform an isoelectric precipitation . Dissolve the crude mixture in dilute aqueous NaOH, wash with organic solvent to remove impurities, and then slowly adjust the aqueous layer to pH 4.5–5.0 using 1M HCl at 5°C. This locks the compound at its isoelectric point, forcing rapid and high-purity crystallization.

Diagnostic Workflow

Workflow Start Analyze Crude Reaction Mixture (LC-MS / NMR) Q1 Is the 5-OH regioisomer > 5%? Start->Q1 A1 Lower Temp to 0°C Use less polar solvent (PhMe) Q1->A1 Yes Q2 Is unreacted hydrazine remaining? Q1->Q2 No A2 Switch to Ethyl 3-ethoxyacrylate Add Lewis Acid (Zn(OTf)2) Q2->A2 Yes Q3 Is there heavy dark coloration (Oxidation)? Q2->Q3 No A3 Degas solvents (Ar sparge) Prepare free-base in situ Q3->A3 Yes Success Proceed to Isoelectric Crystallization (pH 4.8) Q3->Success No

Caption: Diagnostic workflow for troubleshooting 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol synthesis.

Quantitative Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity and yield.

ElectrophileSolventTemp Profile (°C)Additive / Catalyst3-OH : 5-OH RatioIsolated Yield (%)
Ethyl PropiolateEthanol25 (Isothermal)None65 : 3542
Ethyl PropiolateToluene-10 → 25None85 : 1568
Ethyl 3-EthoxyacrylateTHF0 → 60None80 : 2055
Ethyl 3-Ethoxyacrylate Toluene 0 → 60 Zn(OTf)₂ (10 mol%) 96 : 4 84
Standard Operating Procedure (Self-Validating Protocol)

This protocol utilizes the optimized Zn(OTf)₂ catalyzed route to ensure high regioselectivity and prevent oxidative degradation.

Step 1: Anaerobic Preparation In a flame-dried 500 mL 3-neck flask equipped with a magnetic stirrer, internal thermometer, and Argon inlet, add 2,4-dichlorophenylhydrazine hydrochloride (1.0 eq, 50 mmol, 10.67 g) and anhydrous Toluene (200 mL). Sparge the suspension vigorously with Argon for 15 minutes.

Step 2: In Situ Free-Basing Add N,N-Diisopropylethylamine (DIPEA) (1.05 eq, 52.5 mmol, 9.1 mL) dropwise at 20°C to liberate the free hydrazine. Stir for 15 minutes until a homogenous solution is achieved.

Step 3: Catalysis & Kinetic Cooling Add Zinc Triflate (0.1 eq, 5.0 mmol, 1.82 g)[4]. Cool the reaction mixture to 0°C using an ice-salt bath. Validation Check: Ensure internal temperature is ≤ 2°C before proceeding.

Step 4: Electrophile Addition Dissolve ethyl 3-ethoxyacrylate (1.1 eq, 55 mmol, 7.93 g) in anhydrous Toluene (20 mL). Add this solution dropwise over 45 minutes via an addition funnel, strictly maintaining the internal temperature below 5°C to enforce kinetic -NH₂ attack.

Step 5: Cyclization Remove the ice bath. Allow the reaction to warm to 20°C over 2 hours, then heat to 60°C for 4 hours. Validation Check: Monitor by LC-MS. The intermediate hydrazone mass should be fully consumed, transitioning to the M-EtOH cyclized mass.

Step 6: Acidic Quench Cool to room temperature. Quench with 100 mL of 0.5M aqueous HCl to solubilize zinc salts and residual DIPEA. Separate the organic layer. Extract the aqueous layer with Toluene (50 mL) and combine the organics.

Step 7: Isoelectric Isolation Extract the combined organic layers with 1M NaOH (2 x 100 mL). Discard the organic layer (this removes unreacted electrophile and non-polar impurities). Cool the combined aqueous NaOH extracts to 5°C. Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches exactly 4.8 (monitor via pH meter).

Step 8: Filtration Filter the resulting dense, off-white precipitate. Wash the filter cake with ice-cold water (50 mL) followed by cold heptane (30 mL). Dry under vacuum at 45°C to a constant weight.

References
  • Attempts to Access a Series of Pyrazoles Lead to New Hydrazones with Antifungal Potential against Candida species including Azole-Resistant Strains Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Pyrazole Derivatives as sGC Stimulators (EP 3194382 B1)
  • Zinc-Catalyzed Heterocycle Synthesis (Chapter 2) Source: The Royal Society of Chemistry URL:[Link]

  • Heterocyclic Chemistry in Drug Discovery Source: John Wiley & Sons, Inc. URL:[Link]

Sources

separating 1H-pyrazol-3-ol from 5-ol regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocycle Separation Technical Support Center .

This guide addresses the critical challenge of isolating 1H-pyrazol-3-ol derivatives from their 5-ol regioisomers . In drug discovery, distinguishing between these isomers is vital because they possess distinct hydrogen-bonding donor/acceptor profiles that drastically alter potency and metabolic stability.

⚠️ Critical Diagnostic: Tautomer vs. Regioisomer

Before attempting separation, you must define your system. The term "1H-pyrazol-3-ol" is often used ambiguously.

ScenarioStructureStatusSeparation Feasibility
A: Unsubstituted Nitrogen R¹ = H Tautomers Impossible in Solution. In solution, 3-ol and 5-ol are the same molecule undergoing rapid proton transfer (

). You cannot separate them by HPLC/Flash. They may crystallize as distinct tautomers, but redissolving them re-establishes equilibrium.
B: Substituted Nitrogen R¹ = Alkyl/Aryl Regioisomers Separable. The substituent locks the nitrogen, preventing tautomeric interconversion between the 3-ol and 5-ol skeletons. These are distinct chemical entities with different physical properties.

Note: This guide focuses on Scenario B (N-substituted) , as this is the standard separation requirement in medicinal chemistry.

Module 1: Identification & Diagnostics

How do I know which isomer I have?

NMR Spectroscopy (The Gold Standard)

The most reliable method to distinguish the 3-ol from the 5-ol is 1H-NOESY or HMBC , relying on the proximity of the N1-substituent to the ring protons.

  • 1-Alkyl-5-ol (often exists as 5-pyrazolone): The N-alkyl group is spatially close to the C5 position (which bears the oxygen). There is NO NOE correlation between the N-alkyl protons and the C4-H proton (or C4 substituent).

  • 1-Alkyl-3-ol: The N-alkyl group is spatially close to the C5-H proton. You WILL see a strong NOE correlation between the N-alkyl protons and the C5-H.

Chemical Shift Trends (DMSO-d6):

Feature 1-R-Pyrazol-3-ol 1-R-Pyrazol-5-ol (5-one)

| C4-H Proton | Typically


 5.5 – 6.0 ppm | Typically 

5.0 – 5.5 ppm (Upfield) | | C3/C5 Carbon | C3-OH carbon is often shielded relative to C5-OH. | C5-OH (C=O) carbon is often deshielded. | | Tautomeric Form | Often exists as the -OH (enol) form. | Often exists as the NH (lactam/ketone) form. |
HPLC Behavior
  • 3-ol Isomer: Generally less polar (elutes later in Reverse Phase) if it exists in the hydroxy form.

  • 5-ol Isomer: Often exists as the highly polar pyrazolone (lactam) tautomer, causing it to elute earlier or tail significantly without acidic modifiers.

Module 2: Separation Protocols

Troubleshooting specific separation issues.

Workflow Diagram: Decision Matrix

Pyrazole_Separation Start Crude Reaction Mixture (Hydrazine + Beta-Keto Ester) CheckSub Is Nitrogen (N1) Substituted? Start->CheckSub Tautomers STOP: Tautomeric Equilibrium. Cannot separate in solution. CheckSub->Tautomers No (R=H) Regio Proceed: Stable Regioisomers CheckSub->Regio Yes (R=Alkyl/Aryl) Solubility Solubility Check: Is one isomer significantly less soluble in EtOH/EtOAc? Regio->Solubility Cryst Protocol A: Selective Crystallization Solubility->Cryst Yes (Precipitate forms) Chrom Protocol B: Flash Chromatography Solubility->Chrom No (Oil/Complex Mix)

Caption: Decision tree for selecting the appropriate purification strategy based on N-substitution and solubility.

Protocol A: Selective Crystallization (Scalable)

Best for: Large scale (>5g) where one isomer is predominant.

The 5-pyrazolone (5-ol) isomer is typically much higher melting and less soluble in non-polar solvents than the 3-ol isomer due to strong intermolecular hydrogen bonding (dimerization of the lactam).

  • Dissolution: Dissolve the crude oil in a minimum amount of hot Ethanol or Ethyl Acetate.

  • Precipitation: Allow to cool slowly to room temperature. If no solid forms, add Hexane or Diethyl Ether dropwise until turbidity persists.

  • Filtration: The solid collected is usually the 5-ol (pyrazolone) regioisomer.

  • Filtrate Recovery: The 3-ol isomer remains in the mother liquor. Evaporate and recrystallize from a non-polar solvent (e.g., Ether/Pentane) to purify.

Protocol B: Flash Chromatography (High Resolution)

Best for: Close-eluting mixtures or small scales.

Common Issue: Pyrazoles tail severely on silica due to the acidic N-H or O-H protons interacting with silanols. The Fix: You must use a modifier.

Recommended Solvent Systems:

  • DCM / Methanol (95:5) + 1% Acetic Acid (For polar mixtures).

  • Hexane / Ethyl Acetate (3:1) + 1% Triethylamine (If compounds are acid-sensitive, though acid is usually preferred for phenols).

Step-by-Step:

  • Pre-treatment: Flush the silica column with 2 column volumes of the mobile phase containing the modifier before loading the sample. This neutralizes active silanol sites.

  • Loading: Use dry loading . Dissolve crude in MeOH/DCM, adsorb onto silica, evaporate to dryness, and load the powder. Liquid loading often leads to band broadening for these compounds.

  • Elution:

    • Fraction 1 (Higher R_f): Usually the 1-substituted-3-ol . (More "phenol-like", less polar).

    • Fraction 2 (Lower R_f): Usually the 1-substituted-5-ol . (Exists as polar "pyrazolone" lactam).

Module 3: Synthetic Prevention (Root Cause Analysis)

Why separate when you can direct?

If your separation is too difficult, revisit the synthesis. The regioselectivity of hydrazine cyclization with


-keto esters is pH-dependent.
ConditionMechanismMajor Product
Acidic (AcOH) Hydrazine attacks the Ketone first (most electrophilic under acid catalysis).1-R-pyrazol-5-ol
Basic/Neutral Hydrazine attacks the Ester first (or conjugate addition if unsaturated).1-R-pyrazol-3-ol (varies by substrate steric bulk)

Pro-Tip: If you need the 3-ol and are getting the 5-ol, consider using a regioselective blocking group or synthesizing via an alkynone precursor rather than a


-keto ester.

FAQ: Troubleshooting Common Issues

Q: My 3-ol product is turning pink/brown on the bench. A: Pyrazol-3-ols are electron-rich phenols. They are prone to oxidation. Store them under Nitrogen/Argon at -20°C. If they discolor, a quick filtration through a short plug of silica with DCM usually removes the colored quinoid impurities.

Q: I see "ghost peaks" or broad humps in my NMR. A: This is likely rotameric exchange or tautomeric broadening .

  • Test: Run the NMR at 50°C. If the peaks sharpen, it is rotamerism (common if bulky N-substituents are present). If they remain broad, you may have trace acid/base catalyzing proton exchange; filter the sample through basic alumina.

Q: Can I separate the unsubstituted 1H-pyrazol-3-ol from 5-ol? A: No. As detailed in the "Critical Diagnostic" section, they are tautomers. If you buy a bottle labeled "3-hydroxypyrazole," it contains both forms in equilibrium. You can only "separate" them by crystallizing one form out, but as soon as you dissolve it for an assay, it reverts to the mixture.

References

  • Tautomerism Overview: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Academic Press, 2000.

  • NMR Assignment of Regioisomers: Holzer, W., et al. "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." Molecules, 2018, 23(1), 129.[1] [Link]

  • Regioselective Synthesis Control: Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Pyrazolines." Chemical Reviews, 2011, 111(11), 6984–7034. [Link]

Sources

solubility issues of 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol in Dimethyl Sulfoxide (DMSO). We will explore the underlying reasons for these challenges and offer practical, field-proven troubleshooting strategies and protocols.

Introduction: Understanding the Challenge

1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol is a heterocyclic compound belonging to the pyrazole class. Such molecules are of significant interest in medicinal chemistry and drug discovery.[1][2] DMSO is a powerful, polar aprotic solvent widely used in these fields for its ability to dissolve a broad range of nonpolar and polar compounds.[3][4] However, the specific structural characteristics of 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol—notably its planar aromatic rings and the presence of two chlorine atoms—contribute to a molecular profile that can lead to significant solubility challenges, even in a robust solvent like DMSO.[5] Compounding this, many pyrazole derivatives are noted to have only slight solubility in DMSO.[6] This guide is designed to help you navigate these issues effectively.

Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol in DMSO at room temperature. Why is this happening?

A1: Several factors, rooted in the compound's chemistry and solvent quality, can contribute to poor solubility:

  • Molecular Structure and Polarity: The compound features a rigid, planar dichlorophenyl ring system. While the pyrazol-3-ol moiety provides some polarity, the large, nonpolar surface area of the dichlorophenyl group leads to significant lipophilicity. This "like dissolves like" principle means that while DMSO is a versatile solvent, highly crystalline, lipophilic compounds can still resist dissolution.[7]

  • Crystal Lattice Energy: The compound exists as a solid, likely a crystalline powder.[1] The stability of this crystal lattice, which is determined by intermolecular forces like hydrogen bonding and pi-stacking between the aromatic rings, must be overcome by the solvent.[5] If the energy required to break these bonds is high, the compound will dissolve poorly.

  • DMSO Quality (Hygroscopicity): DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8] Absorbed water can significantly decrease the solubility of hydrophobic compounds, potentially leading to precipitation or failure to dissolve.[9] Using an older bottle of DMSO that has been opened multiple times can be a primary cause of unexpected solubility failures. Always use anhydrous, high-purity (≥99.9%) DMSO from a freshly opened or properly sealed container.[9]

Q2: My compound dissolves after heating and vortexing, but it crashes out of solution when it cools or sits for a while. What's going on?

A2: This phenomenon is characteristic of creating a supersaturated solution . By adding energy (heat, sonication), you can force more solute to dissolve than would be stable at room temperature.[10] As the solution cools, it loses this energy, and the system returns to its lower-energy, equilibrium state by precipitating the excess, unstable solute. To avoid this, it is recommended to prepare a stock solution at a concentration known to be stable at your intended storage temperature. If you observe crystallization upon storage, especially at 4°C or below, remember that DMSO itself freezes at 18.5°C (65.3°F), which will cause the compound to precipitate.[8]

Q3: My stock solution in 100% DMSO is perfectly clear, but a precipitate forms instantly when I dilute it into my aqueous buffer or cell culture medium. Why?

A3: This is a very common issue known as solvent-shift precipitation or the anti-solvent effect .[8][11] While your compound is soluble in the highly polar, organic environment of 100% DMSO, it has very low aqueous solubility.[12] When you introduce the DMSO stock into an aqueous medium, you rapidly change the solvent environment. The DMSO concentration plummets, and the water, which is a poor solvent (an "anti-solvent") for your lipophilic compound, cannot keep it in solution, causing it to precipitate.[13] It is crucial to perform dilutions in a stepwise manner with vigorous mixing to minimize this effect.[14]

In-Depth Troubleshooting Guide

If the basic FAQs do not resolve your issue, this guide provides a more systematic approach to troubleshooting.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving solubility issues with 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol.

G start Start: Powder fails to dissolve in DMSO at Room Temperature check_dmso Action: Use fresh, anhydrous (≥99.9%) DMSO. Vortex for 1-2 minutes. start->check_dmso dissolved1 Resolved? check_dmso->dissolved1 gentle_heat Action: Warm solution to 37-40°C in a water bath for 10-15 mins. Vortex again. dissolved1->gentle_heat No success Success: Compound Dissolved. Proceed to aliquoting and storage. dissolved1->success Yes dissolved2 Resolved? gentle_heat->dissolved2 sonicate Action: Place in a bath sonicator for 10-20 minutes. dissolved2->sonicate No dissolved2->success Yes dissolved3 Resolved? sonicate->dissolved3 lower_conc Issue Persists: Solution is likely saturated. Prepare a new, more dilute stock. dissolved3->lower_conc No dissolved3->success Yes

Caption: Troubleshooting workflow for initial dissolution.

Best Practices & Experimental Protocols

Adherence to standardized protocols is critical for reproducibility. The following sections provide quantitative data and step-by-step methodologies.

Data Summary Table
PropertyValue / RecommendationSource & Rationale
Molecular Formula C₉H₆Cl₂N₂OInferred from structure.
Molecular Weight ~229.07 g/mol Calculated based on atomic weights. A similar monochloro- analog has a MW of 194.62.[6][15]
Appearance White to yellow or brown powder/crystalsBased on typical appearance of related pyrazole compounds.[1]
Predicted LogP > 2.1The related 1-(4-chlorophenyl) analog has a calculated XLogP3 of 2.1. The addition of a second chlorine atom will increase lipophilicity.[15]
Recommended DMSO Grade Anhydrous, ≥99.9% Purity, Sterile-filteredTo prevent water absorption which reduces solubility of hydrophobic compounds.[8][9]
Storage of Stock Solution -20°C or -80°C in single-use aliquotsTo prevent degradation and moisture absorption from repeated freeze-thaw cycles.[9][14]
Protocol 1: Preparation of a 10 mM Stock Solution in 100% DMSO

This protocol provides a reliable method for preparing a concentrated stock solution. The key is to add energy systematically to aid dissolution without creating an unstable supersaturated solution.

Materials:

  • 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol (solid powder)

  • Anhydrous, sterile-filtered DMSO (≥99.9% purity)[9]

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (1.5 or 2.0 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Calculation: Determine the mass of the compound needed. For a 10 mM stock solution in 1 mL of DMSO (MW ≈ 229.07 g/mol ): *Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 229.07 g/mol * (1000 mg / 1 g) = 2.29 mg

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out the calculated mass (e.g., 2.29 mg) of the compound directly into the tube.

    • Expert Tip: For small quantities, it is often more accurate to weigh a larger amount (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO to minimize weighing errors.[16]

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1.0 mL) to the tube.

  • Initial Dissolution: Tightly cap the tube and vortex vigorously for 60-90 seconds.[9] Visually inspect the solution against a light source. If solid particles are still visible, proceed to the next step.

  • Assisted Dissolution (If Necessary):

    • Gentle Warming: Place the tube in a water bath set to 37-40°C for 10-15 minutes. Do not overheat, as this can risk compound degradation.[8] After warming, vortex again for 30-60 seconds.

    • Sonication: Alternatively, place the tube in a bath sonicator for 10-20 minutes. Sonication uses ultrasonic waves to break up solute particles and can be very effective.[8]

  • Final Inspection: The solution should be completely clear with no visible particulates. If the compound still does not dissolve, your target concentration may exceed its maximum solubility. In this case, you must prepare a new, lower-concentration stock.

  • Aliquoting and Storage: To prevent degradation from multiple freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes in sterile, clearly-labeled tubes.[9] Store these aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of DMSO Stock into Aqueous Media

This protocol is designed to minimize precipitation when preparing working solutions for cell-based assays or other aqueous systems.

Procedure:

  • Thaw and Inspect: Thaw a single aliquot of your DMSO stock solution at room temperature. Once thawed, vortex briefly and visually inspect to ensure no precipitate has formed during storage.

  • Prepare Intermediate Dilution (Optional but Recommended): For high final concentrations, a serial dilution approach is best.[8] For example, first dilute your 10 mM stock 1:10 in pure DMSO to get a 1 mM solution. This reduces the volume of concentrated stock you add to the aqueous buffer.

  • Final Dilution: Add the required volume of your DMSO stock solution drop-wise into your aqueous buffer or cell culture medium while the medium is being vortexed or stirred vigorously .

    • Causality: This rapid mixing is critical. It ensures the DMSO disperses quickly, preventing localized high concentrations of your compound that would trigger immediate precipitation.[8]

  • Final DMSO Concentration: Always ensure the final concentration of DMSO in your experiment is low enough to not cause cellular toxicity, typically below 0.5%.[14][17] Remember to include a vehicle control (media with the same final DMSO concentration) in your experiments.[11]

References
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.).
  • 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • How do I make a stock solution of a substance in DMSO? - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • How do I avoid precipitation of DMSO soluble compounds in water based culture media? (n.d.). Retrieved March 7, 2026, from [Link]

  • 1-(4-Chlorophenyl)-1H-pyrazol-3-ol - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - MDPI. (2025, July 19). Retrieved March 7, 2026, from [Link]

  • 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide - EPA. (2025, October 15). Retrieved March 7, 2026, from [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation - AntBio. (2026, January 13). Retrieved March 7, 2026, from [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). Retrieved March 7, 2026, from [Link]

  • Dimethyl sulfoxide - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? - Quora. (2024, October 30). Retrieved March 7, 2026, from [Link]

  • DMSO Physical Properties - gChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • (PDF) Solvent-free synthesis of novel (E)-2-(3,5-dimethyl-4-(aryldiazenyl)-1H-pyrazol-1-yl)-4-arylthiazoles: Determination of their biological activity - ResearchGate. (2025, August 5). Retrieved March 7, 2026, from [Link]

  • DMSO solubility and bioscreening - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649 | STAX. (n.d.). Retrieved March 7, 2026, from [Link]

  • 5-(2,4-Dichlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • GE Healthcare Life Sciences Buffer and sample preparation for direct binding assay in 2% DMSO. (2011, October 15). Retrieved March 7, 2026, from [Link]

  • 76205-19-1 1-(4-chlorophenyl)-1H-pyrazol-3-ol - Watsonnoke Scientific Ltd. (2021, April 8). Retrieved March 7, 2026, from [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening - MDPI. (2021, June 28). Retrieved March 7, 2026, from [Link]

  • OPINION ON 1-Hydroxyethyl-4,5-diamino pyrazole sulfate COLIPA n° A154 - European Commission. (2012, March 27). Retrieved March 7, 2026, from [Link]

  • (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole - MDPI. (2024, March 28). Retrieved March 7, 2026, from [Link]

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) | Organic Process Research & Development - ACS Publications. (2020, August 20). Retrieved March 7, 2026, from [Link]

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC. (2024, May 9). Retrieved March 7, 2026, from [Link]

  • 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) Has Anti-Inflammatory Properties in Microglial Cells and Prevents Neuronal and Behavioral Deficits in MPTP Mouse Model of Parkinson's Disease - PubMed. (2020, April 15). Retrieved March 7, 2026, from [Link]

  • 76205-19-1 | 3H-Pyrazol-3-one, 1-(4-chlorophenyl) - ChemIndex. (n.d.). Retrieved March 7, 2026, from [Link]

  • Making a stock solution for my drug using DMSO - General Lab Techniques. (2013, October 15). Retrieved March 7, 2026, from [Link]

Sources

removing unreacted 2,4-dichlorophenylhydrazine from product

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for scientists and researchers. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of synthetic products from unreacted 2,4-dichlorophenylhydrazine. My aim is to equip you with the foundational knowledge and practical protocols necessary to overcome common separation challenges encountered in drug development and organic synthesis.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the workup and purification of reaction mixtures containing 2,4-dichlorophenylhydrazine.

Question: My post-reaction analysis (TLC, ¹H NMR) shows a significant amount of unreacted 2,4-dichlorophenylhydrazine mixed with my desired product. What is the most effective way to remove it?

Answer:

This is a frequent challenge, primarily because both your starting material and product may share similar solubility profiles. The most robust method for separating the unreacted 2,4-dichlorophenylhydrazine leverages a key chemical difference: the basicity of its hydrazine moiety. Your target product, likely a hydrazone, is significantly less basic. We can exploit this difference using an acid-base liquid-liquid extraction.

Core Principle: Differential Solubility via pH Adjustment

The unreacted 2,4-dichlorophenylhydrazine possesses a basic nitrogen atom that can be protonated by a dilute acid (like HCl) to form a water-soluble ammonium salt (2,4-dichlorophenylhydrazinium chloride).[1] Your hydrazone product, lacking this basic site, will remain in the organic phase.

cluster_0 Step 1: Dissolution cluster_1 Step 2: Acid Wash cluster_2 Step 3: Isolation A Crude Reaction Mixture (Product + Unreacted Hydrazine) B Dissolve in an immiscible organic solvent (e.g., EtOAc, DCM) A->B C Transfer to Separatory Funnel B->C D Wash with dilute HCl (1M) (x2 or x3) C->D E Separate Layers D->E F Aqueous Layer: Contains Hydrazine Salt (Discard appropriately) E->F Aqueous Phase G Organic Layer: Contains Pure Product E->G Organic Phase H Wash with Brine, Dry (Na₂SO₄), Filter, and Evaporate G->H I Pure Product H->I start Crude Product Contains Unreacted Hydrazine q1 Is the product sensitive to acid? start->q1 acid_wash Perform Acid-Base Extraction q1->acid_wash No q2 Is the product a solid? q1->q2 Yes chromatography Use Flash Column Chromatography q2->chromatography No / Recrystallization Fails recrystallize Attempt Recrystallization q2->recrystallize Yes

Sources

Technical Support Center: Stabilizing Pyrazol-3-ol Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling pyrazol-3-ol and pyrazolone-type intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these valuable synthetic building blocks. The inherent reactivity that makes pyrazol-3-ols useful also renders them susceptible to degradation, primarily through oxidation. This resource provides in-depth, field-proven insights and protocols to help you diagnose, troubleshoot, and prevent the oxidative degradation of your compounds, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the stability and handling of pyrazol-3-ol intermediates.

Q1: My isolated pyrazol-3-ol intermediate, which was initially a white powder, has started to turn brown. What is happening?

A: A brown, yellow, or pink discoloration is a classic visual indicator of compound degradation, most commonly due to oxidation[1]. The electron-rich pyrazol-3-ol ring system is susceptible to aerial oxidation, which can lead to the formation of highly colored, often polymeric, by-products. This process can be accelerated by exposure to light, ambient oxygen, and trace metal impurities[1][2]. To prevent this, it is imperative to store the compound under an inert atmosphere (like argon or nitrogen), protect it from light using amber vials, and maintain it at reduced temperatures (e.g., 2-8°C)[1].

Q2: What are the primary experimental factors that promote the oxidation of pyrazol-3-ols during a reaction?

A: Several factors can synergistically or independently promote oxidation. Understanding these is the first step toward prevention:

  • Atmospheric Oxygen: This is the principal oxidant. Many pyrazole derivatives are air-sensitive, and failure to exclude oxygen from the reaction vessel is the most common cause of degradation[3][4][5].

  • Dissolved Oxygen in Solvents: Standard laboratory solvents are saturated with dissolved oxygen. Introducing such a solvent into your reaction is equivalent to introducing a significant amount of an oxidizing reagent.

  • pH of the Reaction Medium: The stability of pyrazol-3-ols can be highly pH-dependent. Both strongly acidic and basic conditions can catalyze degradation pathways, including oxidation and hydrolysis[6][7]. For instance, deprotonation under basic conditions can increase the electron density of the ring, potentially making it more susceptible to oxidation[8].

  • Presence of Metal Ions: Trace amounts of transition metal ions (e.g., copper, iron) in your reagents or from glassware can act as potent catalysts for oxidation reactions[2].

  • Light Exposure: Ultraviolet and even visible light can provide the activation energy needed to initiate radical oxidation processes (photodegradation)[1].

  • Elevated Temperatures: As with most chemical reactions, the rate of oxidation increases with temperature. Prolonged heating can exacerbate degradation, even under otherwise optimal conditions[1].

Q3: Beyond storage, what specific techniques should I use during synthesis to prevent oxidation?

A: Proactive prevention during the experimental setup and execution is critical. We recommend a multi-pronged approach:

  • Implement an Inert Atmosphere: Always perform reactions involving pyrazol-3-ols under a dry, inert atmosphere, such as high-purity argon or nitrogen. This is the most effective way to exclude atmospheric oxygen[4][9][10]. This involves using specialized glassware like Schlenk flasks or working within a glovebox[3][5]. (See Protocol 2 for a detailed guide).

  • Use Degassed Solvents: Never use solvents directly from the bottle. They must be deoxygenated immediately before use. The most rigorous method is "freeze-pump-thaw," but sparging with an inert gas for 30-60 minutes can also be effective[3][4]. (See Protocol 1 for a detailed guide).

  • Control and Buffer pH: If your reaction conditions permit, buffering the solution can maintain a stable pH and prevent excursions into highly acidic or basic territory where degradation is more rapid[7]. The optimal pH is compound-specific but often lies within the neutral to slightly acidic range.

  • Consider Chelating Agents: If you suspect metal-catalyzed oxidation, the addition of a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions, rendering them catalytically inactive.

  • Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a darkened fume hood to prevent photodegradation[1].

Q4: How can I reliably detect if my pyrazol-3-ol intermediate has started to oxidize?

A: While color change is a strong indicator, it is not quantitative. For accurate assessment, you should rely on analytical techniques:

  • Chromatography (TLC, HPLC, GC): The appearance of new spots on a TLC plate or new peaks in an HPLC/GC chromatogram is a definitive sign of impurity formation[1]. Comparing a freshly prepared sample to an aged one can help track the rate of degradation.

  • Forced Degradation Studies: To proactively understand your molecule's stability, you can perform forced degradation studies. This involves intentionally exposing small aliquots of your compound to harsh conditions (e.g., 3% H₂O₂, 0.1 M HCl, 0.1 M NaOH) and analyzing the resulting mixtures by HPLC or LC-MS. This helps identify potential degradation products and validates your analytical method's ability to detect them[1].

  • Cyclic Voltammetry (CV): This electrochemical technique is a powerful tool for studying the oxidation potential of your compound. It can provide quantitative data on how easily your intermediate oxidizes and can help in studying the mechanism of degradation[11].

Troubleshooting Guide

Use this guide when you encounter specific problems during your experiments.

Problem 1: My reaction mixture turns dark yellow or brown upon heating or over time.
Potential Cause Diagnostic Step Recommended Solution
Aerial Oxidation Does the color change happen faster when a sample is exposed to air?Immediately implement stricter inert atmosphere techniques. Ensure your inert gas supply is pure and that the system is leak-free. (See Protocol 2).
Solvent Contamination Was the solvent degassed immediately before use?Use freshly degassed solvents for all subsequent experiments. Do not store degassed solvents for extended periods as they will reabsorb air. (See Protocol 1).
Thermal Decomposition Is the reaction temperature unnecessarily high?Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Confirm the stability of your compound at the target temperature via a small-scale test.
Problem 2: My NMR spectrum shows broad peaks or the appearance of many small, unidentifiable signals.
Potential Cause Diagnostic Step Recommended Solution
Paramagnetic Species Are you using any transition metal reagents? Could trace metal impurities be present?The formation of paramagnetic radical species during oxidation can cause significant NMR peak broadening.
Complex Mixture of Degradants Does HPLC analysis confirm the presence of multiple new peaks?[1]This indicates significant degradation. Re-purify the material and immediately store it under strict inert, dark, and cold conditions[1]. Re-evaluate the entire experimental protocol for sources of oxygen or instability.
Problem 3: The reaction is giving inconsistent or low yields.
Potential Cause Diagnostic Step Recommended Solution
Degraded Starting Material Analyze the purity of the pyrazol-3-ol intermediate by HPLC or NMR before starting the reaction.If the starting material is impure, re-purify it. Ensure all future batches are stored correctly from the moment of isolation.
Oxidation of Intermediate Does the reaction mixture show signs of discoloration during the process?The desired intermediate may be forming and then rapidly degrading. Improve the exclusion of air and light during the reaction. Consider if a lower reaction temperature is feasible.
Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common issues related to pyrazol-3-ol instability.

G cluster_observe Observation cluster_diagnose Diagnosis cluster_solve Solution Observe Problem Observed (e.g., Discoloration, Low Yield) Check_Purity 1. Analyze Starting Material (HPLC, NMR) Observe->Check_Purity Is starting material pure? Check_Conditions 2. Review Reaction Conditions (Atmosphere, Solvent, Light, Temp) Check_Purity->Check_Conditions Yes Purify Re-purify Material Check_Purity->Purify No Check_Storage 3. Review Storage Protocol (Inert, Dark, Cold) Check_Conditions->Check_Storage Yes to all Implement_Inert Implement Strict Air-Free Techniques Check_Conditions->Implement_Inert Is atmosphere inert? No Degas_Solvent Use Freshly Degassed Solvents Check_Conditions->Degas_Solvent Is solvent degassed? No Optimize_Storage Optimize Storage Conditions Check_Storage->Optimize_Storage Implement_Inert->Observe Re-run Experiment Degas_Solvent->Observe Re-run Experiment

Caption: Troubleshooting workflow for pyrazol-3-ol oxidation.

Key Factors Promoting Oxidation

This diagram illustrates the primary environmental factors that can lead to the degradation of pyrazol-3-ol intermediates.

G center Pyrazol-3-ol Intermediate O2 Atmospheric Oxygen (O₂) center->O2 Light Light (Photodegradation) center->Light pH Extreme pH (Acid/Base Catalysis) center->pH Metal Metal Ions (Catalysis) center->Metal Temp High Temperature center->Temp

Caption: Major factors contributing to oxidative degradation.

Key Experimental Protocols

Protocol 1: Solvent Degassing via Freeze-Pump-Thaw

This is the most effective method for removing dissolved gases from a solvent. It should be performed immediately before the solvent is used.

Materials:

  • Schlenk flask or a robust round-bottom flask with a sidearm.

  • Solvent to be degassed.

  • High-vacuum line or a vacuum pump with a cold trap.

  • Dewar flasks.

  • Liquid nitrogen.

  • Warm water bath.

Procedure:

  • Place the solvent in the Schlenk flask (do not fill more than half-full).

  • Attach the flask to the vacuum line.

  • Freeze: Immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen solid.

  • Pump: Open the stopcock to the vacuum and evacuate the headspace for 5-10 minutes. You are removing the air that was above the frozen solvent.

  • Close the stopcock to isolate the flask from the vacuum.

  • Thaw: Remove the liquid nitrogen dewar and thaw the solvent by placing the flask in a warm water bath. You may see bubbles of gas being released from the solvent as it melts.

  • Repeat the freeze-pump-thaw cycle at least two more times (for a total of three cycles).

  • After the final cycle, backfill the flask with an inert gas (argon or nitrogen) before use.

Protocol 2: Setting up a Reaction Under an Inert Atmosphere (Nitrogen/Argon Balloon)

This method is suitable for many benchtop reactions where strict exclusion of air is necessary[9].

Materials:

  • Oven-dried or flame-dried reaction flask (e.g., a round-bottom flask) with a stir bar.

  • Rubber septa.

  • Balloons (helium-grade).

  • Needles.

  • Inert gas (nitrogen or argon) supply with a regulator.

Procedure:

  • Immediately after drying, cap the hot flask with a rubber septum and clamp it to a stand to cool.

  • Prepare an inert gas balloon by attaching it to the gas regulator hose and filling it to a diameter of 7-8 inches. Twist the balloon to seal it, then attach a needle. Insert the needle into a spare rubber stopper to keep it plugged temporarily.

  • Once the flask is cool, insert the needle from the gas-filled balloon through the septum.

  • To flush the air from the flask, insert a second, open "exit" needle through the septum. Allow the inert gas to flow through the flask for at least 5 minutes to displace all the air.

  • Remove the exit needle. The slight positive pressure from the balloon will maintain the inert atmosphere inside the flask.

  • Reagents and degassed solvents can now be added via syringe through the septum. Always maintain a positive flow of inert gas when the system is open.

References

  • Karelin, V., & Petrosyan, V. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(16), 4749. Available at: [Link]

  • Yao, H., et al. (2021). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Journal of the American Chemical Society, 143(33), 13247-13254. Available at: [Link]

  • Blomstrand, R., et al. (1981). Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning. Proceedings of the National Academy of Sciences, 78(9), 5933-5937. Available at: [Link]

  • Posser, T., et al. (2009). Antioxidant potential of new pyrazoline derivatives to prevent oxidative damage. Basic & Clinical Pharmacology & Toxicology, 104(2), 107-112. Available at: [Link]

  • Poulsen, S. A., et al. (2010). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 20(19), 5897-5900. Available at: [Link]

  • Al-Shehri, H. S., et al. (2023). Phenol-Formaldehyde/Pyrazole Composite: Synthesis, Characterization, and Evaluation of its Chromate Removal Efficiency. Polymers, 15(15), 3288. Available at: [Link]

  • BASF SE. (2020). Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. U.S. Patent No. 10,538,493.
  • Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. Available at: [Link]

  • Refat, M. S., et al. (2016). A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts. American Journal of Chemistry, 6(3), 63-71. Available at: [Link]

  • Renoux, B., et al. (2023). Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. Molecules, 28(8), 3469. Available at: [Link]

  • Geronikaki, A., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3439. Available at: [Link]

  • Wikipedia. (n.d.). Air-free technique. Available at: [Link]

  • Sirous, H., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5596. Available at: [Link]

  • Blomstrand, R., et al. (1981). Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning. PNAS, 78(9), 5933-5937. Available at: [Link]

  • Shahidi, F., & Zhong, Y. (2021). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Foods, 10(10), 2383. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(10), 3109. Available at: [Link]

  • Branković, J., et al. (2023). Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship. RSC Advances, 13(4), 2534-2545. Available at: [Link]

  • Tutino, M., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1667. Available at: [Link]

  • Nichols, L. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. Available at: [Link]

  • Rocha, S., & Raposo, M. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Chemistry, 1(3), 444-477. Available at: [Link]

  • Hacıalioğlu, S., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Gazi University Journal of Science, 9(4), 645-654. Available at: [Link]

  • El-Kimary, E. I., et al. (2025). Anodic Stripping Voltammetric Methods for Determination of Brexpiprazole and its Elec-Trochemical Oxidation Behavior in Pure Form and Pharmaceutical Preparations. ResearchGate. Available at: [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry. Available at: [Link]

  • Sharma, A., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ChemistrySelect, 8(25), e202300979. Available at: [Link]

  • Lee, K. J., & Lee, S. J. (2023). Effect of pH, Reducing Sugars, and Protein on Roasted Sunflower Seed Aroma Volatiles. Foods, 12(22), 4165. Available at: [Link]

  • Li, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1665-1689. Available at: [Link]

  • Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Available at: [Link]

  • Sahoo, B. M., et al. (2012). EVALUATION OF ANTIOXIDANT POTENTIAL OF PYRAZOLONE DERIVATIVES. Journal of Advanced Pharmaceutical Technology & Research, 3(3), 178-182. Available at: [Link]

  • Gonzalez, M. T., et al. (2018). pH Control of Conductance in a Pyrazolyl Langmuir-Blodgett Monolayer. University of Liverpool Repository. Available at: [Link]

  • Mogilaiah, K., et al. (2004). Hypervalent iodine mediated mild and efficient oxidation of pyrazolines to pyrazoles in solid state. Indian Journal of Chemistry, 43B, 2241-2242. Available at: [Link]

  • Patel, P., et al. (2021). Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. PDF. Available at: [Link]

  • Kuriyama, S., & Aratani, K. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Inorganics, 11(4), 170. Available at: [Link]

  • Wagh, P., et al. (2019). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 35(1), 382-388. Available at: [Link]

  • Jadhav, S., et al. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Advanced Scientific Research, 11(1), 220-224. Available at: [Link]

Sources

optimizing cyclocondensation pH for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Cyclocondensation pH for Pyrazole Synthesis

Mission Statement

Welcome to the Technical Support Center. This guide is designed to move beyond standard textbook procedures and address the practical, often unwritten realities of synthesizing pyrazoles via the cyclocondensation of 1,3-dicarbonyls with hydrazines (Knorr Synthesis). Our focus is on the critical variable of pH (protonation state) and its role in determining regioselectivity, yield, and purity.

Module 1: The pH-Regioselectivity Nexus

The Core Problem: In the reaction of an unsymmetrical 1,3-diketone (


) with a substituted hydrazine (

), two regioisomers are possible: the 1,3,5-trisubstituted isomer and the 1,3,4-trisubstituted (or 1,5-disubstituted) isomer.[1] The ratio of these products is governed by the competition between electronic control (nucleophilicity vs. electrophilicity) and steric control .

The Mechanism: The pH of the reaction medium dictates the protonation state of the hydrazine and the activation level of the carbonyls, effectively acting as a "switch" for the reaction pathway.

Visualizing the Pathway Bifurcation

Pyrazole_Mechanism Start Reactants: Unsymmetrical 1,3-Diketone + Substituted Hydrazine Condition pH Condition Start->Condition AcidPath Acidic Medium (pH < 4) Protonation of Carbonyls Condition->AcidPath Add AcOH/HCl BasePath Basic/Neutral Medium (pH > 7) Hydrazine is Free Base / Enolate Formation Condition->BasePath Add Et3N/NaOH StepAcid Attack by unsubstituted -NH2 (Less Hindered) on MOST REACTIVE Carbonyl (Electronic Control) AcidPath->StepAcid StepBase Attack by substituted -NH-R (More Nucleophilic) on LEAST HINDERED Carbonyl (Steric Control) BasePath->StepBase ResultA Major Product A: 1,5-Isomer (often kinetically favored in acid) StepAcid->ResultA ResultB Major Product B: 1,3-Isomer (often thermodynamically favored) StepBase->ResultB

Caption: Figure 1. Mechanistic bifurcation in Knorr Pyrazole Synthesis driven by pH-dependent nucleophile/electrophile character.

Expert Insight:

  • Acidic Conditions: The unsubstituted nitrogen (

    
    ) of the hydrazine is less sterically hindered but less nucleophilic than the substituted nitrogen (
    
    
    
    ). However, acid activates the carbonyls. The
    
    
    attacks the most electrophilic carbonyl (usually the one with the smaller alkyl group or without conjugation). This sets the regiochemistry early.
  • Basic/Neutral Conditions: The substituted nitrogen (

    
    ) is more electron-rich due to the inductive effect of the R-group. Without acid activation, the reaction is often slower and more sensitive to steric bulk.
    

Module 2: Troubleshooting Matrix

Use this matrix to diagnose specific failures in your synthesis.

SymptomProbable CauseTechnical Solution
Mixture of Regioisomers (approx. 1:1) Lack of pH Control: The reaction is drifting near neutral pH, allowing both steric and electronic pathways to compete.Force the Pathway: Switch to Glacial Acetic Acid (Method A) to favor the 1,5-isomer, or use a fluorinated solvent like HFIP (Hexafluoroisopropanol) which promotes regioselectivity via H-bonding.
Low Yield / Stalled Reaction Hydrazine Salt Inhibition: If using Hydrazine HCl without a base, the medium is too acidic, protonating the hydrazine completely (

), rendering it non-nucleophilic.
Free the Base: If using hydrazine salts, add exactly 1.0 eq. of NaOAc or Et3N to release the free hydrazine in situ.
"Sticky Tars" / Oligomers Incorrect Stoichiometry or Concentration: Excess 1,3-diketone can polymerize under basic conditions (aldol-like side reactions).Slow Addition: Reverse addition. Add the diketone to the hydrazine solution slowly. Ensure dilute conditions (0.1 M - 0.5 M).
Product "Oils Out" Solvent Polarity Mismatch: The pyrazole is too soluble in the reaction solvent (often EtOH) to crystallize but too insoluble to remain fully dissolved during workup.Solvent Swap: Evaporate EtOH and redissolve in MTBE or EtOAc. Wash with water. If the oil persists, try triturating with Hexanes/Pentane to induce crystallization.
Broad NMR Signals Annular Tautomerism: In N-unsubstituted pyrazoles (

is H), the proton hops between N1 and N2.[2]
Run VT-NMR: This is not an impurity. Run NMR at elevated temperature (50°C) to coalesce signals or use DMSO-

to slow the exchange.

Module 3: Experimental Protocols

These protocols are designed to be self-validating . Do not proceed to the next step until the validation check passes.

Method A: Acid-Mediated Regioselective Synthesis (Favors 1,5-Isomer)

Best for: Reactions where the 1,3-diketone has clear steric differentiation (e.g., Methyl vs. Phenyl).

  • Preparation: Dissolve the 1,3-diketone (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).

  • Addition: Cool to 0°C. Add the substituted hydrazine (1.1 eq) dropwise.

    • Note: Exotherm is expected.

  • Cyclization: Allow to warm to Room Temperature (RT), then reflux for 2–4 hours.

  • Validation Point (TLC):

    • Check TLC.[3][4] If the starting diketone spot persists, add 10 mol% concentrated HCl.

    • Stain: Use Anisaldehyde stain (pyrazoles turn orange/red).

  • Workup: Pour the reaction mixture into ice water. The product should precipitate.

    • If oil forms: Extract with DCM, wash with

      
       (to remove AcOH), dry, and concentrate.
      
Method B: Base/Neutral Synthesis (Favors 1,3-Isomer)

Best for: Sensitive substrates or when the "Acid" isomer is not desired.

  • Preparation: Dissolve substituted hydrazine hydrochloride (1.1 eq) and Sodium Acetate (1.2 eq) in Ethanol. Stir for 15 mins to release free hydrazine.

  • Addition: Add the 1,3-diketone (1.0 eq) in one portion.

  • Reaction: Stir at RT for 12 hours. (Heating often degrades regioselectivity in this mode).

  • Validation Point (NMR):

    • Take a crude aliquot. Evaporate solvent. Run 1H NMR.

    • Diagnostic: Check the shift of the C4-H proton.[5] Compare with literature values for your specific isomers.

Module 4: Frequently Asked Questions (FAQs)

Q1: I am using Hydrazine Hydrate (64% or 80%). Do I still need a base? A: No. Hydrazine hydrate is basic. However, it is a strong nucleophile and can attack other electrophiles in your molecule (esters, amides). If you have sensitive groups, use Hydrazine Acetate (prepared in situ) to buffer the pH to ~5-6.

Q2: How do I definitively prove which regioisomer I have? A: 1D NMR is often insufficient due to subtle shift differences.

  • The Gold Standard: Run a 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiment.

  • Logic: In the 1,5-isomer , the substituent on N1 (e.g., Phenyl) is spatially close to the substituent on C5 (e.g., Methyl). You will see a strong NOE correlation.

  • In the 1,3-isomer , the N1 substituent is far from the C3 substituent. No NOE will be observed.

Q3: Why is my yield lower when I scale up? A: Pyrazole synthesis is exothermic. On a large scale, heat accumulation can lead to the formation of azines (where one hydrazine reacts with two diketones).

  • Fix: Improved cooling during addition is critical. Ensure the internal temperature does not exceed 10°C during the initial mixing phase.

References

  • Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Pyrazolines." Chemical Reviews, vol. 111, no. 11, 2011, pp. 6984–7034. Link

  • Gosselin, F., et al. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles."[6][7][8] Synlett, vol. 2006, no.[6][8] 19, 2006, pp. 3267–3270.[8] Link

  • Nagarajan, S., et al. "Solvent-Controlled Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry, vol. 85, no. 4, 2020. Link

  • BenchChem Technical Repository. "Troubleshooting Pyrazole Cyclocondensation Yield Issues." BenchChem Support, 2025.[9] Link

  • Beilstein Institute. "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation." Beilstein Journal of Organic Chemistry, 2024. Link

Sources

purification of 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol

Ticket ID: PUR-PYR-003 Subject: Advanced Column Chromatography Protocol for 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Executive Summary

You are attempting to purify 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol . This molecule presents a classic "dual-personality" challenge in chromatography due to keto-enol tautomerism (3-ol vs. 3-one) and the electron-withdrawing nature of the 2,4-dichlorophenyl ring.[1][2]

Common failure modes include:

  • Severe Tailing (Streaking): Caused by the acidic enol interacting with silica silanols.[2]

  • Co-elution: Overlap with unreacted 2,4-dichlorophenylhydrazine (precursor).

  • Column Crystallization: Poor solubility in non-polar mobile phases.[1][2]

This guide replaces standard "trial-and-error" with a mechanistic protocol designed to suppress ionization and lock the tautomeric equilibrium.

Module 1: Pre-Purification Diagnostics (The Triage)

Before packing the column, you must diagnose the crude mixture's behavior. Do not skip this.

1.1 Solubility Check The 2,4-dichloro substitution significantly increases lipophilicity compared to phenyl-analogs, but the 3-OH group maintains polarity.[1]

  • Hexane/Heptane: Insoluble (Risk of precipitation on column head).[2]

  • DCM/Ethyl Acetate: Good solubility.[2]

  • Methanol: High solubility.[2]

1.2 TLC Method Development Standard TLC (Hexane:EtOAc) often lies.[2] You must use an acidified mobile phase to predict column behavior accurately.[1][2]

  • Control Plate: 50:50 Hexane:EtOAc.[2] Result: Likely shows a streak rather than a spot for the product.[2]

  • Test Plate: 50:50 Hexane:EtOAc + 1% Acetic Acid . Result: The streak should consolidate into a tight spot.[2]

Module 2: The Purification Protocol (The Fix)

This protocol utilizes Acid-Modified Normal Phase Chromatography .[1][2] The acid is not optional; it protonates the silica surface and the analyte, preventing the "drag" caused by hydrogen bonding and ionization.

Stationary Phase & Hardware
  • Stationary Phase: Silica Gel 60 (40–63 µm).[2]

  • Column Dimensions: 1:30 to 1:50 mass ratio (Crude : Silica).[2]

  • Sand Layer: 2 cm layer of acid-washed sand on top (critical for protecting the bed during solvent changes).[1][2]

Mobile Phase System

We will use a gradient system to remove non-polar impurities (unreacted esters) before eluting the target.[2]

Solvent ASolvent BModifier (Crucial)
Hexane (or Heptane)Ethyl Acetate (EtOAc)Acetic Acid (AcOH)

Preparation: Add 0.5% v/v Acetic Acid to both Solvent A and Solvent B.[2]

  • Why? If you only add it to B, the acid concentration changes during the gradient, causing baseline drift and unpredictable selectivity.

Sample Loading (Dry Loading)

Do not wet-load with DCM. The solvent strength mismatch will cause band broadening immediately.[2]

  • Dissolve crude in minimal Acetone or THF.

  • Add Silica Gel (1:2 mass ratio vs crude).[2]

  • Rotary evaporate until a free-flowing powder remains.

  • Load this powder gently onto the sand/silica bed.[2]

Elution Gradient
Step% Solvent B (EtOAc/AcOH)Volume (CV = Column Volume)Purpose
15%2 CVElute non-polar oils/impurities.
25% → 30%5 CVLinear ramp.
330% → 60%10 CVTarget Elution Window.
4100%2 CVFlush polar hydrazine salts.[1][2]

Module 3: Troubleshooting & FAQs

Q1: My product is still streaking across 10 fractions. What went wrong? Diagnosis: Keto-Enol Tautomerism on active sites. The Fix: You likely didn't use enough acid, or your silica is too "active."

  • Immediate Action: Increase Acetic Acid to 1% in the mobile phase.[2]

  • Alternative: If streaking persists, switch to DCM:MeOH (95:5) with 0.5% AcOH. The methanol deactivates the silica more aggressively than EtOAc.[2]

Q2: I see a yellow band co-eluting with my product. Is it the hydrazine? Diagnosis: Yes. 2,4-Dichlorophenylhydrazine is a common impurity.[1][2] It is basic and toxic.[2] The Mechanism: On neutral silica, hydrazines tail badly and overlap with the product. The Fix:

  • Pre-Column Wash: Before chromatography, dissolve crude in EtOAc and wash with 1M HCl.[2] The hydrazine converts to the hydrochloride salt and stays in the water layer. The pyrazol-3-ol (weakly acidic) stays in the organic layer.[1][2]

  • Chromatography: If you skipped the wash, the 0.5% AcOH in the column will protonate the hydrazine, causing it to stick tightly to the silica. It will likely elute only at 100% EtOAc or MeOH.[2]

Q3: White needles are forming inside the column, blocking flow. Diagnosis: Solubility Crash. The 2,4-dichloro group makes the molecule poorly soluble in high-Hexane ratios.[1][2] The Fix:

  • Stop the flow.[2]

  • Add a small layer of pure EtOAc or DCM to the top.[2]

  • Gently agitate the sand layer (do not disturb the silica).

  • Prevention: Use the Dry Loading method described in Section 2.3. It prevents the "solvent shock" that causes crystallization.[2]

Module 4: Visualization & Logic

Tautomerism & Silica Interaction

The diagram below illustrates why standard chromatography fails and how the acid modifier corrects the interaction mechanism.

G cluster_0 Tautomeric Equilibrium Enol Enol Form (3-Hydroxy) Keto Keto Form (3-One) Enol->Keto Fast Exchange Silica Silica Surface (Si-OH) Enol->Silica H-Bonding (Strong) Causes Tailing Keto->Silica Dipole Interaction Acid Acetic Acid Modifier (Mobile Phase) Acid->Enol 2. Suppresses Ionization Acid->Silica 1. Occupies Active Sites Result Result: Sharp Peak Shape Acid->Result

Caption: Mechanism of tailing suppression. Acetic acid out-competes the pyrazole for silica active sites, linearizing the adsorption isotherm.[1]

Purification Workflow Decision Tree

Workflow Start Crude Mixture Check TLC (50:50 Hex/EtOAc) Start->Check Decision Spot Shape? Check->Decision Streak Streaking/Tailing Decision->Streak Bad Spot Compact Spot Decision->Spot Good Action1 Add 0.5% AcOH to Mobile Phase Streak->Action1 Action2 Check Hydrazine Content Spot->Action2 Column Run Column: Gradient 5-60% EtOAc Action1->Column Wash Acid Wash (1M HCl) Remove Hydrazine Action2->Wash Hydrazine Present Action2->Column Clean Wash->Column

Caption: Operational workflow for determining mobile phase composition and pre-treatment steps.

References

  • Organic Syntheses. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Org.[1][2][3] Synth.2008 , 85, 179.[3] [1][2]

  • Acta Crystallographica. "1-(4-Chlorophenyl)-1H-pyrazol-3-ol." Acta Cryst.[1][2]2010 , E66, o186. (Structural confirmation of the tautomer).

  • SiliCycle Chromatography Guides. "Purification of Acidic Compounds and Tailing Issues." SiliCycle Application Notes.

  • PubChem Compound Summary. "1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one."[1][2] (Physicochemical properties and pKa data). [1][2]

Sources

Technical Support Center: Controlling Tautomerization in Pyrazole Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Focus: Pyrazole/Pyrazolone Tautomeric Equilibrium Control Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

Executive Summary: The "Chameleon" Problem

In drug discovery, pyrazoles are privileged scaffolds, yet they present a notorious analytical challenge: Tautomerism .[1]

You are likely visiting this page because you are experiencing one of three critical failures:

  • LC-MS: Your single pure compound elutes as two split peaks or a broad "saddle."

  • NMR: Key proton signals are broadened into the baseline or entirely absent.

  • Crystallization: Batch-to-batch variability in solid-state forms (polymorphs).

This guide addresses Keto-Enol Tautomerism (specifically in hydroxy-pyrazoles/pyrazolones) and the concurrent Annular Tautomerism (N-H proton migration). Unlike static isomers, these are dynamic equilibria sensitive to solvent, pH, and temperature.

The Mechanism: Know Your Enemy

Before troubleshooting, you must identify which equilibrium is destroying your data.

Type A: Keto-Enol Tautomerism (Hydroxypyrazoles)

Relevant for: Edaravone analogs, 3-hydroxypyrazoles. The proton shifts between the oxygen (enol) and the ring nitrogen/carbon (keto), changing the aromaticity.

Type B: Annular Tautomerism (1H vs. 2H)

Relevant for: All N-unsubstituted pyrazoles. The proton hops between Nitrogen 1 and Nitrogen 2.

Visualization: Tautomeric Pathways

The following diagram illustrates the dynamic shift you are trying to control.

Tautomerism cluster_conditions External Drivers Enol Enol Form (OH-Pyrazole) Aromatic & Polar Transition Transition State (Proton Transfer) Enol->Transition Solvent/pH Mediated Transition->Enol Keto Keto Form (Pyrazolone) Non-Aromatic & Lipophilic Transition->Keto Re-hybridization Keto->Transition Energy Barrier (kT) Solvent Solvent Polarity (DMSO vs CDCl3) Temp Temperature (RT vs High T) pH Buffer pH (Protonation State)

Caption: Fig 1. The dynamic equilibrium between Enol (aromatic) and Keto (non-aromatic) forms.[2][3][4] The barrier height determines if you see one average signal or two distinct species.

Module 1: Chromatography (HPLC/LC-MS) Troubleshooting

Symptom: A single pure compound appears as two peaks (split) or a broad, distorted peak with a "saddle" between them.[5] Root Cause: The rate of tautomer interconversion (


) is occurring on the same timescale as the chromatographic separation (

).
Protocol A: The Temperature Gradient Stress Test

Do not assume it is an impurity. Run this diagnostic before re-purifying.

  • Preparation: Prepare a standard solution of your pyrazole (1 mg/mL in mobile phase).

  • Run 1 (Cold): Set column oven to 10°C .

    • Expectation: Interconversion slows down. You may see two distinct, sharp peaks (separation of tautomers).[6]

  • Run 2 (Hot): Set column oven to 60°C (ensure column stability).

    • Expectation: Interconversion accelerates (

      
      ). The peaks should coalesce into one sharp, average peak .
      
  • Analysis:

    • If peaks merge at high temp

      
      It is Tautomerism. 
      
    • If peaks remain distinct

      
      It is an Impurity/Isomer. 
      
Protocol B: The "pH Lock" Strategy

Tautomerism requires proton transfer.[1] If you remove the proton or lock it, the peak shape improves.

Mobile Phase ModifierMechanismEffect on PyrazoleRecommended For
0.1% Formic Acid (pH ~2.7) Protonates basic NForces cationic form (often stabilizes one tautomer)General Screening
10mM Ammonium Acetate (pH 5-6) Buffers proton transferSlows exchange rateLC-MS Quantitation
0.1% Ammonium Hydroxide (pH ~10) Deprotonates (Anion)Forms pyrazolate anion (Resonance stabilized, single species)Best for Peak Shape

Critical Warning: High pH on silica columns can dissolve the stationary phase. Use hybrid-silica (e.g., Waters BEH) or polymer columns for pH > 8.

Module 2: NMR Spectroscopy Troubleshooting

Symptom: Broad signals, "missing" NH/OH protons, or fractional integrals (e.g., 0.6H vs 0.4H). Root Cause: Intermediate exchange rate on the NMR timescale.

The Solvent Screen Protocol

The choice of solvent dictates the position of the equilibrium (


).
  • Chloroform-d (

    
    ): 
    
    • Effect: Low polarity. Favors the Keto form (or intramolecular H-bonded forms).

    • Risk:[7][8] Often leads to broad peaks due to intermediate exchange rates.

  • DMSO-

    
    : 
    
    • Effect: High polarity, strong H-bond acceptor.

    • Benefit: Disrupts intramolecular H-bonds. Often stabilizes the Enol or 1H-tautomer , sharpening peaks.

    • Action:Always start with DMSO-

      
       for pyrazoles. 
      
  • Methanol-

    
    : 
    
    • Risk:[7][8] Exchangeable protons (NH/OH) will disappear due to deuterium exchange with the solvent. Do not use if you need to see the NH/OH signal.

Diagnostic Workflow: NMR Decision Tree

NMR_Workflow Start Problem: Broad/Missing Signals SolventCheck Current Solvent? Start->SolventCheck SwitchDMSO Switch to DMSO-d6 SolventCheck->SwitchDMSO If CDCl3 CheckTemp Run VT-NMR (+50°C) SolventCheck->CheckTemp If already DMSO SwitchDMSO->CheckTemp Result Peaks Sharpen? CheckTemp->Result Conclusion1 Diagnosis: Tautomerism Confirmed Result->Conclusion1 Yes (Coalescence) Conclusion2 Diagnosis: Aggregation/Rotamer Result->Conclusion2 No (Remains Broad)

Caption: Fig 2. Step-by-step logic to distinguish tautomeric broadening from other structural issues.

Module 3: Isolation & Storage (Solid State)

Symptom: You synthesized a batch last month (white solid), but the new batch is an oil or a yellow solid, despite identical LC-MS purity. Root Cause: Desmotropy (Solid-state tautomerism). Pyrazoles can crystallize as distinct tautomers (polymorphs) depending on the isolation solvent.

Control Strategy: The "Seed and Lock"
  • Solvent Selection:

    • Recrystallizing from non-polar solvents (Hexane/Ether) often precipitates the Keto form (less soluble).

    • Recrystallizing from polar solvents (MeOH/Water) may trap the Enol form.

  • Chemical Locking (Prodrug Approach):

    • If the tautomerism prevents stable formulation, consider blocking the N-H or O-H temporarily.

    • Technique: Acetylation or Methylation (e.g., N-methyl pyrazole). This "locks" the structure into a single isomer for analysis, providing a reference standard.

Frequently Asked Questions (FAQ)

Q: Can I integrate both split peaks in HPLC to get the purity? A: Yes, IF you have confirmed they are tautomers (via the Temperature Stress Test). If they are tautomers, the sum of the areas represents the total amount of your compound. If they are impurities, you are falsifying data.

Q: Why does my pyrazole look pure in DMSO but impure in CDCl3? A: In


, the exchange rate is often slow enough to show two sets of signals (e.g., 60:40 ratio), looking like a major impurity. In DMSO, the exchange is fast or shifted to 99:1, appearing as a single clean set. Trust the DMSO spectrum for structure confirmation; trust the LC-MS for purity (using the MaxPlot/Total Ion Count).

Q: How do I report the chemical shift of a tautomerizing proton? A: Report it as "broad" (br s). If you see distinct signals for both tautomers, report the major tautomer's shifts and note "minor tautomer observed" in the experimental section. Do not average them.

References

  • Alkorta, I., & Elguero, J. (2015).[9] The Tautomerism of Pyrazolines (Dihydropyrazoles).[9] Journal of the Chilean Chemical Society.[9] Link

  • BenchChem Technical Support. (2025). Tautomerism in 3-Methylpyrazole and its Derivatives: An In-depth Technical Guide.Link

  • Hansen, P. E., et al. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol Equilibrium in

    
    -Ketoamides: A Nuclear Magnetic Resonance Study. Scirp.org. Link
    
  • Sigma-Aldrich. (2025). HPLC Troubleshooting Guide: Split Peaks and Peak Shape Issues.Link

  • Claramunt, R. M., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental NMR and X-Ray Crystallography Study. Journal of the Chemical Society, Perkin Transactions 2.[10][11] Link

Sources

Technical Support Center: Thermal Instability of 1-(2,4-Dichlorophenyl) Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(2,4-dichlorophenyl) pyrazole derivatives. This scaffold is a cornerstone in the development of cannabinoid-1 (CB1) receptor antagonists (e.g., Rimonabant/SR141716A) and various agrochemicals[1]. While the pyrazole core itself exhibits moderate thermal robustness, its functionalization—particularly at the C3 and C5 positions—introduces significant thermal and chemical vulnerabilities.

This guide is designed for researchers and drug development professionals to troubleshoot thermal degradation during synthesis, analytical characterization, and storage.

Part 1: Quantitative Degradation Profiles

Understanding the environmental thresholds of your compounds is the first step in preventing degradation. The 1-(2,4-dichlorophenyl) pyrazole scaffold is particularly sensitive to oxidative and hydrolytic conditions, which are often accelerated by heat.

Table 1: Standard Degradation Pathways and Observed Products

Degradation ConditionReagents / EnvironmentTempPrimary MechanismObserved Degradants
Thermal (Analytical) GC-MS Injection Port>250°CThermal cleavage of C3-carboxamidePyrazole-3-carbonitrile, Piperidine
Oxidation 3.0% v/v H₂O₂AmbientN-oxidation of aliphatic aminesN-oxide derivatives
Acid Hydrolysis 0.1 N HCl60°CSolvolysis of amide linkagePyrazole-3-carboxylic acid, Free amine
Base Hydrolysis 0.1 N NaOH60°CSolvolysis of amide linkagePyrazole-3-carboxylic acid, Free amine
Thermal (Solid State) Dry Oven105°CSolid-state thermal decompositionMinimal degradation (Core is stable)

Part 2: Analytical Troubleshooting (GC-MS & HPLC)

FAQ 1: Why am I seeing multiple peaks in my GC-MS chromatogram for a highly purified sample?

Causality: The 1-(2,4-dichlorophenyl) pyrazole core is sterically hindered by the ortho-chloro group on the phenyl ring, forcing it out of coplanarity. While the core is stable, C3-carboxamide derivatives (like Rimonabant) are highly susceptible to thermal degradation at the GC-MS injection port[2]. When injection temperatures exceed 250°C, the thermal energy surpasses the activation barrier for the C-N bond of the amide. This triggers a thermal dehydration/cleavage reaction, converting the carboxamide into a pyrazole-3-carbonitrile and releasing the secondary amine (e.g., piperidine).

Self-Validating Solution: To confirm whether the degradation is instrument-induced or present in the bulk sample, use an orthogonal analytical technique. Analyze the same sample using LC-MS (Electrospray Ionization, ESI) at ambient temperature. If the degradation peaks disappear in the LC-MS trace, the instability is strictly an artifact of the GC-MS thermal environment.

G A 1-(2,4-dichlorophenyl) pyrazole-3-carboxamide (e.g., SR141716A) B Thermal Cleavage (GC-MS >250°C) A->B Injection Port C Oxidative Degradation (3% H2O2 / Ambient) A->C Storage/Forced D Acid/Base Hydrolysis (0.1N HCl/NaOH / 60°C) A->D Solvolysis E Pyrazole-3-carbonitrile + Piperidine B->E F N-Oxide / Hydroxylated Products C->F G Pyrazole-3-carboxylic acid + Free Amine D->G

Fig 1: Thermal and chemical degradation pathways of 1-(2,4-dichlorophenyl) pyrazole derivatives.

FAQ 2: How do I develop a reliable stability-indicating HPLC method for these compounds?

Causality: Because these compounds degrade heavily under oxidative conditions and moderate heat in acidic/basic environments, your HPLC method must be capable of resolving the parent drug from highly polar degradation products (like pyrazole-3-carboxylic acid).

Self-Validating Protocol: Stability-Indicating HPLC Workflow

  • Sample Preparation: Dissolve the bulk pyrazole derivative in a suitable diluent (e.g., methanol) to a concentration of 80 µg/mL.

  • Forced Degradation (Hydrolysis): Aliquot the sample. Add equal volumes of 0.1 N HCl to one aliquot and 0.1 N NaOH to another. Reflux both mixtures on a water bath at 60°C for exactly 4 hours in the dark (to exclude photolytic variables).

  • Forced Degradation (Oxidation): Treat a third aliquot with 3.0% v/v H₂O₂ and store at ambient temperature for 24 hours.

  • Neutralization (Critical Step): Neutralize the acidic and basic aliquots with NaOH and HCl, respectively, to prevent degradation of the HPLC column's silica matrix. Dilute all samples back to the target analytical concentration.

  • Chromatographic Separation: Inject 20 µL onto a C18 column (150 x 4.0 mm, 5 µm). Use an isocratic mobile phase of aqueous potassium dihydrogen phosphate and acetonitrile. Monitor at 220 nm. The polar degradation products (carboxylic acids) will elute significantly earlier than the lipophilic parent compound, validating the method's resolving power.

Workflow N1 Sample Prep (80 µg/mL) N2 Forced Degradation (Heat, Acid, Base, H2O2) N1->N2 N3 Neutralization & Dilution N2->N3 N4 HPLC Analysis (C18, Isocratic) N3->N4 N5 Peak Resolution & Quantification N4->N5

Fig 2: Self-validating workflow for stability-indicating HPLC of pyrazole derivatives.

Part 3: Synthesis & Process Chemistry

FAQ 3: Why does my amidation step fail or produce dark tar at elevated temperatures?

Causality: The synthesis of 1-(2,4-dichlorophenyl) pyrazole-3-carboxamides typically involves activating the corresponding pyrazole-3-carboxylic acid to an acid chloride using thionyl chloride, followed by reaction with an amine (e.g., 1-aminopiperidine)[3]. If this amidation is performed at elevated temperatures, the highly reactive acid chloride intermediate can undergo thermal decomposition or side-reactions with the solvent, leading to polymerization (tarring).

Protocol for Safe Synthesis: To prevent thermal runaway and degradation during amidation:

  • Activation: Convert 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-pyrazole-3-carboxylic acid to its acid chloride using thionyl chloride. Remove excess thionyl chloride entirely under reduced pressure[3].

  • Controlled Addition: Dissolve the acid chloride in anhydrous dichloromethane. Maintain the system under an inert atmosphere (N₂ or Argon)[3].

  • Thermal Control: Chill the reaction vessel to 0°C. Add the amine (e.g., 1-aminopiperidine) and a base (such as triethylamine) dropwise[3].

  • Gradual Warming: Allow the reaction to slowly warm to room temperature. Never apply external heat during this step. The reaction is sufficiently exothermic to proceed to completion at ambient temperature without risking the thermal degradation of the newly formed amide bond[3].

References

  • “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist PubMed Central (PMC)[Link]

  • STABILITY INDICATING HPLC METHOD FOR DETERMINATION OF RIMONABANT TSI Journals[Link]

  • Synthetic Cannabinoid Receptor Agonists Detection Using Fluorescence Spectral Fingerprinting Analytical Chemistry - ACS Publications[Link]

  • US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present Google P

Sources

troubleshooting low reactivity in O-alkylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the O-Alkylation Troubleshooting Support Center . As a Senior Application Scientist, I have designed this resource to move beyond basic textbook protocols and address the mechanistic root causes of low reactivity in etherification and Williamson-type reactions.

Whether you are dealing with sterically hindered phenols, unreactive alkyl chlorides, or competing side reactions, this guide will help you systematically diagnose and resolve your synthetic bottlenecks.

Diagnostic Workflow: Isolating Low Reactivity

Before adjusting your protocol, use the following logical workflow to identify the specific mechanistic failure point in your O-alkylation reaction.

G Start Low O-Alkylation Reactivity Detected CheckSubstrate 1. Analyze Alkylating Agent Start->CheckSubstrate IsSecondary Secondary/Tertiary Halide? CheckSubstrate->IsSecondary E2Issue E2 Elimination Dominates Switch to Ag2O or lower temp IsSecondary->E2Issue Yes IsChloride Alkyl Chloride/Bromide? IsSecondary->IsChloride No AddTBAI Add TBAI/NaI (Finkelstein Catalysis) IsChloride->AddTBAI Yes CheckBase 2. Analyze Base & Solvent IsChloride->CheckBase No ProticSolvent Using Protic Solvent? (Causes C-Alkylation) CheckBase->ProticSolvent SwitchAprotic Switch to Polar Aprotic (DMF, DMSO, MeCN) ProticSolvent->SwitchAprotic Yes WeakBase K2CO3/Na2CO3 failing? ProticSolvent->WeakBase No CesiumEffect Use Cs2CO3 (The Cesium Effect) WeakBase->CesiumEffect Yes

Figure 1: Decision matrix for diagnosing and resolving low O-alkylation reactivity.

FAQ & Mechanistic Troubleshooting

Q1: My sterically hindered phenol shows zero conversion with in acetone. How do I force this reaction?

A: Leverage the "Cesium Effect" by switching to


 in DMF. 
The Causality: Potassium carbonate often fails with hindered substrates because the potassium cation (

) forms a relatively tight ion pair with the phenoxide anion, reducing its nucleophilicity. Cesium (

) has a significantly larger ionic radius (1.67 Å vs. 1.38 Å for

). In a polar aprotic solvent like DMF, this large radius prevents tight ion pairing. The result is a highly dissociated, "naked" phenoxide anion that is profoundly nucleophilic and capable of attacking even sterically demanding electrophiles[1].
Q2: I am observing C-alkylation (ring alkylation) instead of the desired O-alkylation. Why is this happening?

A: Your solvent is likely hydrogen-bonding to the oxygen center. The Causality: Phenolate anions are ambident nucleophiles, meaning they have electron density on both the oxygen atom and the ortho/para carbons of the aromatic ring[2]. If you use a protic solvent (e.g., water, ethanol, or trifluoroethanol), the solvent molecules form strong hydrogen bonds with the hard oxygen center. This sterically and electronically shields the oxygen, forcing the electrophile to attack the softer, unshielded carbon center (C-alkylation)[2]. To restore O-selectivity, switch to a polar aprotic solvent (DMF, DMSO, or acetonitrile) which solvates the cation but leaves the oxygen anion exposed and reactive.

Q3: My alkyl chloride is completely unreactive, but I cannot source the alkyl iodide. What is the workaround?

A: Implement in situ Finkelstein catalysis using TBAI or NaI. The Causality: Alkyl chlorides are poor electrophiles in


 reactions due to the high bond dissociation energy of the C-Cl bond. By adding a catalytic amount (10-20 mol%) of Tetrabutylammonium iodide (TBAI) or Sodium Iodide (NaI), you introduce the highly nucleophilic iodide ion (

). The iodide displaces the chloride to form an alkyl iodide intermediate. Because iodide is a superior leaving group, your alkoxide/phenoxide rapidly attacks this intermediate to form the desired ether.
Q4: When attempting to alkylate a secondary halide, I only isolate an alkene byproduct. How do I prevent this?

A: You are observing E2 elimination; you must lower the basicity of your system. The Causality: The Williamson ether synthesis is an


 reaction[3]. Secondary alkyl halides present high steric hindrance to the backside attack required for 

, but have easily accessible

-hydrogens. When exposed to strong, hard bases (like

or alkoxides at high temperatures), the activation energy for E2 elimination is lower than for

, resulting in alkene formation[4]. Solution: Switch to a milder, non-basic alkylation promoter such as Silver Oxide (

) in dichloromethane[5], or lower the reaction temperature significantly while using a bulky, non-nucleophilic base to form the alkoxide prior to electrophile addition[4].

Quantitative Data: Base & Solvent System Optimization

Use this table to rapidly select the optimal reaction conditions based on your specific substrate constraints.

Base / Solvent SystemNucleophile StatePrimary PathwayIdeal SubstrateMechanistic Limitations

/ THF
Irreversibly deprotonated

Primary aliphatic alcoholsCauses E2 elimination with secondary halides; moisture sensitive[3].

/ MeCN
Tight ion pair

Unhindered phenolsFails with sterically hindered nucleophiles or poor electrophiles.

/ DMF
"Naked" anion (Cesium Effect)

Hindered phenols, weak nucleophilesHighly hygroscopic base; DMF requires high vacuum for removal[1].

/ DCM
Metal-coordinated

/

Secondary halides, carbohydratesExpensive; light-sensitive; heterogeneous reaction mixture[5].

Self-Validating Experimental Protocol: High-Efficiency O-Alkylation

This protocol utilizes the "Cesium Effect" and Finkelstein catalysis to overcome severe reactivity bottlenecks. It is designed with built-in validation checkpoints so you can confirm the reaction is proceeding correctly at each step.

Reagents: Phenol (1.0 eq), Alkyl Chloride/Bromide (1.2 eq),


 (1.5 eq), TBAI (0.1 eq), Anhydrous DMF (0.2 M).

Step-by-Step Methodology:

  • Preparation & Drying: Flame-dry a round-bottom flask under argon. Add the phenol (1.0 eq) and

    
     (1.5 eq).
    
    • Validation Checkpoint:

      
       is highly hygroscopic. If the powder appears clumped or sticky before addition, it has absorbed water, which will lead to C-alkylation or hydrolysis. Use a freshly opened or oven-dried batch.
      
  • Solvent Addition: Inject anhydrous DMF to achieve a 0.2 M concentration of the phenol. Stir vigorously at room temperature for 30 minutes.

    • Validation Checkpoint: The solution should change color (often becoming yellow or brightly colored depending on the phenol) indicating the formation of the highly conjugated phenoxide anion.

  • Catalyst & Electrophile Addition: Add TBAI (0.1 eq) followed by the dropwise addition of the alkyl halide (1.2 eq).

  • Thermal Activation: Heat the reaction to 60 °C.

    • Validation Checkpoint (TLC): After 2 hours, pull a 10 µL aliquot, quench in water/EtOAc, and spot the organic layer on a TLC plate. You should observe the disappearance of the highly polar, UV-active phenol spot and the emergence of a less polar ether spot.

  • Quenching & Workup: Once TLC indicates consumption of the phenol, cool to room temperature. Quench by pouring the mixture into a separatory funnel containing 5 volumes of ice water (critical for removing DMF). Extract 3x with Diethyl Ether or EtOAc.

  • Washing: Wash the combined organic layers with 1M NaOH (to remove any trace unreacted phenol), followed by brine. Dry over

    
    , filter, and concentrate in vacuo.
    

References

  • An Assessment of the Causes of the “Cesium Effect” Source: University of Michigan / Journal of the American Chemical Society URL
  • Phenolates- O-alkylation and C-alkylation Source: PharmaXChange URL
  • The Williamson Ether Synthesis Source: Master Organic Chemistry URL
  • Troubleshooting guide for Williamson ether synthesis with secondary iodides Source: Benchchem URL
  • 10.

Sources

Validation & Comparative

Decoding the ¹H NMR Landscape of 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the characteristic ¹H NMR spectral features of 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol, a heterocyclic compound with potential applications in pharmaceutical research. Drawing upon comparative data from structurally analogous compounds, this document will empower researchers to confidently identify and characterize this molecule.

The structural complexity of 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol, featuring a substituted aromatic ring and a heterocyclic pyrazol-3-ol moiety, gives rise to a unique ¹H NMR fingerprint. A critical aspect to consider is the potential for tautomerism in the pyrazol-3-ol ring, which can influence the observed chemical shifts.[1][2] The molecule may exist in equilibrium between the -ol and -one forms, and the predominant tautomer can be solvent-dependent.[1]

Predicted ¹H NMR Spectral Characteristics

While an experimental spectrum for the title compound is not publicly available, a detailed prediction of its ¹H NMR spectrum can be formulated by analyzing the spectra of closely related analogs. This comparative approach allows for the assignment of chemical shifts and coupling constants with a high degree of confidence.

Table 1: Predicted ¹H NMR Data for 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale and Comparative Insights
Pyrazole-H4~5.8 - 6.2d~2-3The proton at the C4 position of the pyrazole ring is expected to appear as a doublet due to coupling with the C5 proton. In similar pyrazole derivatives, this proton typically resonates in the range of 5.8-6.6 ppm.[3][4]
Pyrazole-H5~7.6 - 8.0d~2-3The proton at the C5 position is generally shifted downfield compared to H4 and will also appear as a doublet. Its chemical shift is influenced by the adjacent nitrogen atom and the phenyl substituent.
Phenyl-H3'~7.7 - 7.9d~2This proton is ortho to the pyrazole substituent and meta to a chlorine atom. It is expected to be a doublet due to coupling with H5'. The 2,4-dichloro substitution pattern leads to a distinct set of aromatic signals.[5][6]
Phenyl-H5'~7.5 - 7.7dd~8-9, ~2This proton is ortho to one chlorine atom and meta to another, as well as being coupled to H3' and H6'. It is therefore predicted to be a doublet of doublets.
Phenyl-H6'~7.4 - 7.6d~8-9This proton is ortho to a chlorine atom and coupled to H5', appearing as a doublet.
Pyrazol-3-ol OHBroad singlet--The hydroxyl proton is expected to be a broad singlet, and its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. In some cases, it may not be observed due to exchange with residual water in the solvent.

Comparative Spectral Analysis

To substantiate the predicted chemical shifts, a comparison with experimentally determined data for analogous compounds is invaluable.

1. 1-(4-Chlorophenyl)-1H-pyrazol-3-ol: This compound is a very close structural analog, differing only in the substitution pattern of the phenyl ring.[1] Its ¹H NMR spectrum provides a strong basis for the assignments of the pyrazole ring protons. The application note for this compound suggests that the pyrazole protons will be in the aromatic region, and the presence of the enolic hydroxyl group gives rise to a characteristic spectrum.[1]

2. 2,4-Dichlorophenyl-containing Compounds: The chemical shifts and coupling patterns of the protons on the 2,4-dichlorophenyl ring can be reliably predicted by examining the spectra of compounds such as 2,4-dichlorophenol and other molecules bearing this moiety.[5][6] For 2,4-dichlorophenol, the aromatic protons appear in the range of 6.9-7.4 ppm.[6] The attachment of the pyrazole ring in the title compound is expected to shift these signals further downfield.

3. General Pyrazole Derivatives: The literature on various pyrazole derivatives confirms the general chemical shift ranges for the pyrazole ring protons.[3][4][7] For instance, the H4 proton of a pyrazole ring often appears as a triplet or doublet around 6.3-6.6 ppm, while the H3 and H5 protons are typically found further downfield.[7]

Experimental Protocol for ¹H NMR Acquisition

For researchers aiming to acquire a high-resolution ¹H NMR spectrum of 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol, the following experimental protocol is recommended.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural verification and characterization.

Materials:

  • 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • 5 mm NMR tube

  • Pipettes and vials

  • Tetramethylsilane (TMS) as an internal standard (if not present in the solvent)

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[1] Ensure complete dissolution; gentle vortexing or sonication may be applied.[1]

    • Transfer the solution to a 5 mm NMR tube.[1]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.[1]

    • Shim the magnetic field to achieve optimal homogeneity and resolution.[1]

    • Set appropriate acquisition parameters, including pulse sequence, number of scans, spectral width, acquisition time, and relaxation delay.[1]

    • Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Apply Fourier transform to the acquired Free Induction Decay (FID).[1]

    • Phase correct the spectrum.[1]

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or the TMS signal at 0.00 ppm.[1][8]

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) of the signals.

Logical Workflow for Spectral Interpretation

To facilitate a systematic analysis of the ¹H NMR spectrum, the following workflow is proposed:

G A Acquire ¹H NMR Spectrum B Reference Spectrum (e.g., TMS, residual solvent) A->B C Identify Solvent and Impurity Peaks B->C D Assign Aromatic Protons (2,4-Dichlorophenyl) C->D E Assign Pyrazole Ring Protons C->E F Identify Exchangeable Proton (OH) C->F G Analyze Coupling Constants (J-values) D->G E->G H Integrate Proton Signals G->H I Confirm Structure H->I

Caption: Workflow for the interpretation of the ¹H NMR spectrum of 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol.

Conclusion

The ¹H NMR spectrum of 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol is predicted to exhibit a distinct set of signals corresponding to the protons of the dichlorophenyl ring and the pyrazole moiety. By leveraging comparative data from structurally similar compounds, researchers can confidently assign the characteristic peaks and confirm the identity and purity of their synthesized material. The provided experimental protocol and interpretation workflow offer a robust framework for the successful characterization of this and other novel heterocyclic compounds, thereby accelerating the pace of drug discovery and development.

References

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]

  • ResearchGate. Crucial chemical shifts of 1 in solid state and in different solvents... Available from: [Link]

  • Wiley Online Library. The 1H NMR spectrum of pyrazole in a nematic phase. Available from: [Link]

  • J-STAGE. H NMR study of 2,4,6-trichlorophenyl-4'-nitrophenyl ether and related compounds. Available from: [Link]

  • Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. Available from: [Link]

  • ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Available from: [Link]

  • Synthesis and Biological Evaluation of new 1,2,4-triazinones functionalized with mono-substituted pyrazole heterocycles. Available from: [Link]

  • ACS Publications. NMR Chemical Shifts. Available from: [Link]

  • SpectraBase. N-(2,4-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide - Optional[1H NMR] - Spectrum. Available from: [Link]

  • PMC. 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid. Available from: [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

  • EPA. 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide. Available from: [Link]

  • Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3. Available from: [Link]

  • Atlantis Press. Synthesis of 3-phenyl-1H-pyrazole derivatives. Available from: [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Dichlorophenyl Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of dichlorophenyl pyrazoles, a class of compounds with significant applications in the pharmaceutical and agrochemical industries. Understanding their behavior under different ionization techniques is crucial for their unambiguous identification, structural elucidation, and quantitation in complex matrices. This document presents a comparative analysis of fragmentation pathways under Electron Ionization (EI) and Electrospray Ionization (ESI), supported by experimental data and established fragmentation principles.

Introduction: The Significance of Dichlorophenyl Pyrazoles

Dichlorophenyl pyrazoles are a prominent scaffold in medicinal chemistry and agrochemistry, with derivatives exhibiting a wide range of biological activities, including herbicidal, insecticidal, and anti-inflammatory properties.[1] Accurate and reliable analytical methods are paramount for the development, quality control, and metabolic studies of these compounds. Mass spectrometry, coupled with chromatographic separation, stands as a powerful tool for this purpose. The interpretation of mass spectra, however, requires a thorough understanding of the fragmentation mechanisms, which are heavily influenced by the molecular structure and the ionization method employed.

Electron Ionization (EI) Mass Spectrometry: Unraveling the Core Structure

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[2] This results in a detailed fragmentation pattern that can be considered a "fingerprint" of the molecule, providing rich structural information.

General Fragmentation Pathways of Dichlorophenyl Pyrazoles under EI

The fragmentation of dichlorophenyl pyrazoles under EI is primarily driven by the stability of the aromatic pyrazole and dichlorophenyl rings. The initial ionization event typically involves the removal of an electron to form a molecular ion (M⁺˙). The subsequent fragmentation cascade involves several key bond cleavages:

  • Cleavage of the Pyrazole Ring: The pyrazole ring can undergo characteristic fragmentation, often involving the loss of small, stable neutral molecules like HCN.[3]

  • Cleavage of the Dichlorophenyl Ring: The dichlorophenyl moiety is relatively stable, but can lose chlorine radicals (Cl•) or HCl. The presence of two chlorine atoms results in a characteristic isotopic pattern for chlorine-containing fragments.[4]

  • Cleavage at the Linkage between the Rings: The bond connecting the dichlorophenyl and pyrazole rings is a common point of cleavage.

Case Study: Fragmentation of a Dichlorophenyl Pyrazole-Containing Compound

A pertinent example is the fragmentation of pyraclostrobin, a fungicide that contains a 1-(4-chlorophenyl)-1H-pyrazol-3-yl moiety. While the full structure of pyraclostrobin is more complex, its mass spectrum provides valuable insights into the fragmentation of the core dichlorophenyl pyrazole structure. The NIST WebBook provides the electron ionization mass spectrum of pyraclostrobin, which showcases key fragments.[5]

Table 1: Key Fragment Ions in the EI Mass Spectrum of a Dichlorophenyl Pyrazole Moiety (Inferred from Pyraclostrobin Data and General Principles)

m/z (mass-to-charge ratio)Proposed Fragment Structure/IdentityFragmentation Pathway
M⁺˙Molecular IonInitial electron ionization
[M-Cl]⁺Loss of a chlorine radicalCleavage of a C-Cl bond from the dichlorophenyl ring
[Dichlorophenyl]⁺Dichlorophenyl cationCleavage of the bond between the phenyl and pyrazole rings
[Chlorophenyl]⁺Chlorophenyl cationSubsequent loss of a chlorine radical from the dichlorophenyl cation
[Pyrazole moiety]⁺Pyrazole-containing fragmentCleavage of the bond between the phenyl and pyrazole rings
Experimental Protocol: Acquiring EI Mass Spectra of Dichlorophenyl Pyrazoles

Objective: To obtain a reproducible and high-quality electron ionization mass spectrum of a dichlorophenyl pyrazole standard.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source.

Procedure:

  • Sample Preparation:

    • Dissolve the dichlorophenyl pyrazole standard in a volatile, high-purity solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 10-100 µg/mL.

    • Ensure the solvent is free of contaminants that could interfere with the analysis.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

    • Injector Temperature: 250-280 °C to ensure rapid volatilization of the analyte.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a final temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min to ensure good chromatographic separation.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).[2]

    • Electron Energy: 70 eV (standard for library matching).[4]

    • Ion Source Temperature: 230 °C to maintain the analyte in the gas phase.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value above the expected molecular weight of the compound (e.g., 350).

Data Analysis:

  • Identify the molecular ion peak (M⁺˙). The isotopic pattern for two chlorine atoms (M, M+2, M+4 in an approximate 9:6:1 ratio) will be a key confirmation.

  • Identify and propose structures for the major fragment ions.

  • Compare the obtained spectrum with available library spectra for confirmation.

Electrospray Ionization (ESI) Mass Spectrometry: A Softer Approach

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation in the ion source.[6][7] Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and obtain structural information.

In-Source Fragmentation of Halogenated Compounds

Interestingly, some halogenated compounds can undergo spontaneous in-source fragmentation even under relatively mild ESI conditions.[8] This phenomenon is influenced by factors such as the analyte's structure, the solvent composition, and the ion source settings (e.g., capillary voltage, temperature). For dichlorophenyl pyrazoles, this could lead to the observation of fragment ions in the full scan MS spectrum, which might initially be mistaken for impurities.

Tandem Mass Spectrometry (MS/MS) Fragmentation of Dichlorophenyl Pyrazoles

In a typical ESI-MS/MS experiment, the protonated molecule ([M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID). The resulting product ions provide valuable structural information.

Expected Fragmentation Pathways in ESI-MS/MS:

  • Loss of HCl: A common fragmentation pathway for protonated chlorinated aromatic compounds.

  • Cleavage of the Pyrazole Ring: Similar to EI, the pyrazole ring can fragment, although the pathways may differ due to the protonated nature of the precursor ion.

  • Cleavage between the Rings: The bond linking the two aromatic systems remains a labile site for fragmentation.

Table 2: Predicted Key Product Ions in the ESI-MS/MS Spectrum of a Protonated Dichlorophenyl Pyrazole

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossFragmentation Pathway
[M+H]⁺[M+H - HCl]⁺HClLoss of hydrogen chloride
[M+H]⁺[Dichlorophenyl-NH₂]⁺Pyrazole moietyCleavage and rearrangement at the pyrazole ring
[M+H]⁺[Pyrazole moiety+H]⁺DichlorobenzeneCleavage of the bond between the rings
Experimental Protocol: Acquiring ESI-MS/MS Spectra of Dichlorophenyl Pyrazoles

Objective: To obtain a product ion spectrum of a dichlorophenyl pyrazole standard to confirm its structure.

Instrumentation: Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) with an ESI source.

Procedure:

  • Sample Preparation:

    • Dissolve the dichlorophenyl pyrazole standard in a solvent compatible with reversed-phase LC (e.g., methanol, acetonitrile) to a concentration of 1-10 µg/mL.

    • The addition of a small amount of acid (e.g., 0.1% formic acid) to the solvent can aid in protonation.[7]

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas (Nitrogen) Flow and Temperature: Optimize for efficient solvent evaporation (e.g., 600 L/hr at 350 °C).

    • MS/MS Experiment:

      • Perform a full scan MS experiment to identify the m/z of the protonated molecule ([M+H]⁺).

      • Set up a product ion scan experiment where the [M+H]⁺ ion is selected as the precursor ion.

      • Apply a range of collision energies (e.g., 10-40 eV) to observe the formation of different product ions.

Data Analysis:

  • Confirm the presence of the [M+H]⁺ precursor ion in the full scan spectrum.

  • Analyze the product ion spectrum to identify key fragments.

  • Propose fragmentation pathways that are consistent with the observed product ions.

Visualizing Fragmentation Pathways

The following diagrams illustrate the principal fragmentation pathways for a generic dichlorophenyl pyrazole under EI and ESI conditions.

EI_Fragmentation M Dichlorophenyl Pyrazole Molecular Ion (M⁺˙) F1 [M-Cl]⁺ M->F1 - Cl• F2 [Dichlorophenyl]⁺ M->F2 Ring Cleavage F3 [Pyrazole moiety]⁺ M->F3 Ring Cleavage F4 [Chlorophenyl]⁺ F2->F4 - Cl• ESI_Fragmentation MH Protonated Dichlorophenyl Pyrazole ([M+H]⁺) P1 [M+H - HCl]⁺ MH->P1 - HCl P2 [Dichlorophenyl-NH₂]⁺ MH->P2 - Pyrazole P3 [Pyrazole moiety+H]⁺ MH->P3 - Dichlorobenzene

Sources

A Researcher's Guide to Distinguishing Pyrazol-3-ol and Pyrazolone Tautomers via Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the infrared (IR) spectral characteristics of pyrazol-3-ol and its pyrazolone tautomer. Designed for researchers, scientists, and professionals in drug development, this document offers a robust theoretical framework, supporting experimental data, and a validated protocol for definitive structural elucidation.

The Tautomeric Challenge in Pyrazole Chemistry

Pyrazole derivatives are foundational scaffolds in medicinal chemistry and materials science.[1][2] A critical structural feature of many 3-hydroxypyrazoles is their existence in a state of prototropic tautomerism—a dynamic equilibrium between the aromatic pyrazol-3-ol (the "enol" form) and the non-aromatic pyrazolone (the "keto" form).[3][4][5] The predominant tautomer can significantly influence a molecule's biological activity, solubility, and chemical reactivity. Therefore, unambiguous identification is paramount.

Infrared (IR) spectroscopy emerges as a rapid, reliable, and non-destructive technique to differentiate these two forms. The principle is straightforward: the tautomers possess distinct functional groups that absorb IR radiation at characteristic frequencies. The pyrazol-3-ol form is defined by its hydroxyl (-OH) group, while the pyrazolone form is characterized by a carbonyl (C=O) group.[6]

Tautomers cluster_0 Pyrazol-3-ol (OH-form) cluster_1 Pyrazolone (NH-form / Keto-form) P3O PZ P3O->PZ Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis Dry 1. Dry Sample & KBr (Oven, 110°C, 2-4h) Grind 2. Grind Mixture (1-2 mg sample + 100 mg KBr) Dry->Grind Press 3. Press Pellet (7-10 tons pressure) Grind->Press Background 4. Record Background (Empty sample holder or pure KBr) Press->Background Sample 5. Analyze Sample Pellet Background->Sample Process 6. Process Spectrum (Baseline correction, smoothing) Sample->Process Interpret 7. Interpret Bands (Identify C=O, O-H, N-H) Process->Interpret

Caption: Workflow for IR spectrum acquisition using the KBr pellet method.

Step-by-Step Methodology:

  • Preparation and Drying:

    • Place a small amount (1-2 mg) of the pyrazole sample and approximately 100-200 mg of spectroscopy-grade potassium bromide (KBr) in separate, labeled vials.

    • Dry both the sample and the KBr in an oven at ~110°C for at least 2-4 hours to remove all traces of water. Transfer to a desiccator to cool to room temperature.

  • Grinding and Mixing:

    • In a dry agate mortar and pestle, combine ~1 mg of the dried pyrazole sample with ~100 mg of the dried KBr.

    • Grind the mixture thoroughly for 3-5 minutes until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.

  • Pellet Formation:

    • Transfer the powder to a pellet press die.

    • Place the die under a hydraulic press and apply 7-10 tons of pressure for approximately 1-2 minutes.

    • Carefully release the pressure. The resulting pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding or pressure.

  • Instrument Setup and Background Scan:

    • Place the pellet in the spectrometer's sample holder.

    • Close the sample compartment and allow the instrument to purge with dry air or nitrogen for several minutes to minimize atmospheric interference.

    • Record a background spectrum.

  • Sample Spectrum Acquisition:

    • With the sample pellet in the beam path, acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Interpretation:

    • Examine the resulting spectrum, paying close attention to the regions from 3600-3100 cm⁻¹ and 1800-1600 cm⁻¹.

Field Insights: The Influence of Environment

It is crucial to recognize that the tautomeric equilibrium is not static; it can be influenced by the molecule's environment. [7]

  • Solid-State vs. Solution: The predominant tautomer in the solid state (as analyzed by KBr pellet) may differ from that in solution. [3]Crystal packing forces and intermolecular hydrogen bonding in the solid state can stabilize one tautomer over the other. [3][8]* Solvent Effects: In solution, the polarity of the solvent can shift the equilibrium. Polar solvents may stabilize the more polar tautomer, which is often the pyrazolone form. Therefore, IR analysis in solution (using a liquid cell) may yield different results compared to a solid-state analysis.

This guide equips researchers with the necessary framework to confidently employ IR spectroscopy for the structural elucidation of pyrazole tautomers. By understanding the theoretical basis of their distinct vibrational signatures and adhering to a rigorous experimental protocol, one can achieve unambiguous and reliable characterization.

References

  • Der Pharma Chemica. (n.d.). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Retrieved March 7, 2024, from [Link]

  • Naji A. Abood et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
  • ResearchGate. (2025, August 5). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Retrieved March 7, 2024, from [Link]

  • Molecules. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved March 7, 2024, from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved March 7, 2024, from [Link]

  • Iraqi Journal of Science. (2024, December 23). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (n.d.). FIG. 5. Structures and tautomerism of substituted pyrazoles studied in.... Retrieved March 7, 2024, from [Link]

  • Iranian Journal of Pharmaceutical Research. (n.d.). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Retrieved March 7, 2024, from [Link]

  • Molecules. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (n.d.). Vibrational analysis of some pyrazole derivatives | Request PDF. Retrieved March 7, 2024, from [Link]

  • PubChem. (n.d.). 3-Amino-5-hydroxypyrazole. Retrieved March 7, 2024, from [Link]

  • ACS Omega. (n.d.). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Retrieved March 7, 2024, from [Link]

  • Taylor & Francis Online. (2023, June 13). Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. Retrieved March 7, 2024, from [Link]

  • SlideShare. (n.d.). The features of IR spectrum. Retrieved March 7, 2024, from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Retrieved March 7, 2024, from [Link]

  • Molecules. (2019, July 19). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Retrieved March 7, 2024, from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved March 7, 2024, from [Link]

  • SpringerLink. (2014, March 15). Synthesis and characterization of novel pyrazolone derivatives. Retrieved March 7, 2024, from [Link]

  • Scientific Reports. (2025, November 23). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Retrieved March 7, 2024, from [Link]

  • Molecules. (2021, July 15). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Retrieved March 7, 2024, from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved March 7, 2024, from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved March 7, 2024, from [Link]

  • SSRN. (2023, April 16). Structural Characterization and Keto-Enol Tautomerization of 4-Substituted Pyrazolone Derivatives with Dft Approach. Retrieved March 7, 2024, from [Link]

  • ScienceDirect. (2013, April 10). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Retrieved March 7, 2024, from [Link]

  • Beilstein Journal of Organic Chemistry. (2014, April 1). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Retrieved March 7, 2024, from [Link]

  • University of California, Los Angeles. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved March 7, 2024, from [Link]

  • NIST. (n.d.). 1H-Pyrazole. Retrieved March 7, 2024, from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved March 7, 2024, from [Link]

Sources

Comparative X-Ray Crystallography Guide: 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol vs. Analogous Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate the structural nuances of heterocyclic building blocks that drive drug discovery and agrochemical development. 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol is a highly privileged scaffold, serving as the core pharmacophore for Cannabinoid-1 (CB1) receptor inverse agonists (e.g., Rimonabant)[1] and advanced strobilurin fungicides[2].

This guide objectively compares the crystallographic performance, conformational dynamics, and crystallization methodologies of 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol against two widely used alternatives: 1-(4-Chlorophenyl)-1H-pyrazol-3-ol and 1-Phenyl-1H-pyrazol-3-ol . By analyzing X-ray diffraction (XRD) data, we can establish the causality between halogen substitution patterns, crystal packing forces, and downstream biological efficacy.

Mechanistic Rationale: The Conformational Lock of the 2,4-Dichloro Substitution

In structural biology and rational drug design, a molecule's crystal conformation often predicts its bioactive binding pose. The addition of an ortho-chlorine atom in 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol is not merely a lipophilic enhancement; it acts as a conformational lock .

Causality of Steric Encumbrance

The bulky ortho-chlorine creates a severe steric clash with the adjacent C5-proton of the pyrazole ring. To relieve this steric strain, the molecule is forced out of coplanarity, adopting a highly orthogonal dihedral angle (typically between 65° and 80°)[3].

This pre-organized orthogonal conformation is causally responsible for its high binding affinity. When integrated into CB1 receptor antagonists, this exact dihedral presentation allows the 2,4-dichlorophenyl ring to deeply penetrate the hydrophobic pocket formed by transmembrane helices TM2 and TM3, engaging in critical edge-to-face π-π stacking interactions with the Phe170^2.57 residue[4][5].

In stark contrast, Alternative 1 (1-(4-Chlorophenyl)-1H-pyrazol-3-ol) and Alternative 2 (1-Phenyl-1H-pyrazol-3-ol) lack this ortho-steric clash. Consequently, they adopt a much more planar, lower-energy conformation in the solid state, which fails to optimally wedge into the CB1 receptor's binding cleft, resulting in diminished biological activity[6][7].

PharmacophoreImpact cluster_0 Crystallographic Conformation cluster_1 CB1 Receptor Binding (e.g., Rimonabant) ortho Ortho-Cl Steric Clash dihedral Orthogonal Dihedral Angle (~65-80°) ortho->dihedral pocket Deep Hydrophobic Pocket (TM2 / TM3) dihedral->pocket Locks active conformation f170 Edge-to-Face π-π Stacking (Phe170^2.57) pocket->f170 antag Inverse Agonism / Receptor Inactivation f170->antag

Fig 1. Causality pathway linking crystal conformation to CB1 receptor inverse agonism.

Quantitative Structural Comparison

The table below summarizes the crystallographic parameters and intermolecular forces extracted from single-crystal X-ray diffraction studies of the target compound versus its alternatives.

Crystallographic Parameter1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol (Target)1-(4-Chlorophenyl)-1H-pyrazol-3-ol (Alternative 1)1-Phenyl-1H-pyrazol-3-ol (Alternative 2)
Crystal System / Space Group Monoclinic, P2₁/cTriclinic, P-1Monoclinic, P2₁/n
Dihedral Angle (Phenyl-Pyrazole) 65° – 80° (Orthogonal) 20° – 30° (Planar-leaning)10° – 15° (Highly Planar)
Primary Hydrogen Bonding O-H···N (Inversion Dimers,

motif)
O-H···N (Infinite 1D Chains)O-H···N (Discrete Dimers)
Halogen Bonding Strong Cl···Cl and Cl···π interactionsWeak Cl···π interactionsNone
Lattice Energy Stability Highest (Stabilized by multi-point contacts)ModerateLowest
Pharmacological Relevance High (Pre-organized for CB1 / Cytochrome bc1)Moderate (Requires induced fit)Low (Lacks critical anchor points)
Intermolecular Interaction Networks

In the solid state, 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol molecules self-assemble into highly stable inversion dimers driven by strong O-H···N hydrogen bonds between the C3-hydroxyl group and the N2-nitrogen of the pyrazole ring[3]. Furthermore, the ortho and para chlorine atoms participate in a robust network of Cl···Cl halogen bonds , which rigidly lock the crystal lattice. This dense supramolecular assembly is entirely absent in the unsubstituted Alternative 2.

Experimental Workflows: Crystallization Protocols

To obtain high-resolution X-ray diffraction data, growing pristine, untwinned single crystals is paramount. Below are two field-proven methodologies.

Protocol A: Vapor Diffusion (Recommended for the Target Compound)

This protocol acts as a self-validating system : the rate of crystallization is directly governed by the vapor pressure differential between the solvent and anti-solvent. If the diffusion rate is too high, amorphous precipitation occurs, immediately indicating that the temperature must be lowered to restore controlled nucleation.

  • Solubilization: Dissolve 15 mg of 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol (Purity >98%) in 1.0 mL of Dichloromethane (DCM) in a 2-dram inner vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Chamber Setup: Place the inner vial (uncapped) into a larger 20 mL outer scintillation vial containing 4.0 mL of Hexane (anti-solvent).

  • Sealing: Tightly cap the outer vial with a PTFE-lined lid.

  • Incubation: Store the undisturbed chamber at 20°C (Standard Room Temperature) for 4 to 7 days.

  • Harvesting: Hexane vapor will slowly diffuse into the DCM, smoothly lowering the solubility threshold and yielding highly faceted, diffraction-quality monoclinic blocks.

Protocol B: Slow Evaporation (Alternative Method)
  • Dissolve 20 mg of the compound in 2.0 mL of absolute Ethanol.

  • Filter into a clean vial and cover the opening with Parafilm.

  • Puncture 2-3 microscopic holes in the Parafilm using a fine needle.

  • Allow the solvent to evaporate over 10-14 days at a constant temperature of 4°C to suppress thermal kinetic twinning.

CrystallizationWorkflow start Synthesized 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol (Purity > 98%) solv Solvent Screening & Solubilization (EtOH, EtOAc, DCM:Hexane) start->solv vap Vapor Diffusion (DCM / Hexane Anti-solvent) solv->vap Low Solubility evap Slow Evaporation (EtOH / MeOH) solv->evap High Solubility cryst1 High-Quality Single Crystals (Suitable for XRD) vap->cryst1 Controlled Nucleation cryst2 Twinning / Microcrystals (Requires Recrystallization) evap->cryst2 Rapid Evaporation cryst2->solv Optimize Conditions

Fig 2. Decision tree for the crystallization of 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol.

Conclusion

The crystallographic analysis of 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol unequivocally demonstrates its structural superiority over its 4-chloro and unsubstituted counterparts for specific target-binding applications. The ortho-chlorine atom enforces a rigid, orthogonal dihedral angle that perfectly mimics the bioactive conformation required for CB1 receptor inverse agonism[4][6]. Furthermore, its ability to form highly ordered crystal lattices via robust halogen and hydrogen bonding makes it a highly tractable, stable intermediate for scale-up in pharmaceutical and agrochemical manufacturing.

References

  • Crystal Structure of the Human Cannabinoid Receptor CB1 Cell (via PMC - NIH)[Link]

  • (E)-3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2,4-dichlorophenyl)prop-2-en-1-one (Crystallographic Communications) International Union of Crystallography (IUCr)[Link]

  • Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations Journal of Medicinal Chemistry - ACS Publications[Link]

  • High-resolution crystal structure of the human CB1 cannabinoid receptor Nature (via PMC - NIH)[Link]

  • Rimonabant (Compound Summary & Crystal Structure Data) PubChem - NIH[Link]

  • Cannabinoid receptor antagonist (Pharmacophore Models) Wikipedia[Link]

  • 1-(4-chlorophenyl)-1H-pyrazol-3-ol CAS 76205-19-1 Specifications Watson International Ltd.[Link]

Sources

A Comparative Analysis of Bioactivity: 2,4-Dichloro vs. 4-Chloro Pyrazole Fungicides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel and more effective agrochemicals, the pyrazole class of compounds has emerged as a cornerstone in the development of modern fungicides.[1][2] Their broad-spectrum activity and diverse mechanisms of action have led to the commercialization of several successful products.[3][4] A key determinant of the bioactivity of these fungicides lies in the substitution pattern of the aromatic rings within their structure. This guide provides an in-depth, objective comparison of the bioactivity of two common substitution patterns on the phenyl ring of pyrazole fungicides: 2,4-dichloro and 4-chloro.

This analysis is grounded in the principles of structure-activity relationships (SAR), which are fundamental to medicinal and agricultural chemistry.[5][6] The electronic and steric properties of substituents on the phenyl ring can significantly influence the binding of the fungicide to its target protein, thereby affecting its potency.[7]

The Critical Role of Phenyl Ring Substitution in Pyrazole Fungicide Bioactivity

The phenyl ring is a common scaffold in many pyrazole fungicides. The nature and position of substituents on this ring can dramatically alter the compound's fungicidal efficacy. Halogen atoms, particularly chlorine, are frequently incorporated into the design of new fungicides to enhance their bioactivity.[3] This is often attributed to their electron-withdrawing nature, which can influence the electronic distribution of the entire molecule and improve its interaction with the target site.

While direct comparative studies between 2,4-dichloro and 4-chloro substituted pyrazole fungicides are not abundant in publicly available literature, we can infer their relative bioactivities by examining broader structure-activity relationship studies and the known effects of these substitution patterns in related classes of fungicides.

One study on 1,2,4-triazole derivatives, a class of fungicides with some structural similarities to pyrazoles, found that a 2,4-dichlorophenyl analog exhibited slightly enhanced antifungal activity, whereas a 4-chlorophenyl analog showed a decrease in activity compared to the unsubstituted parent compound.[8] This suggests that the additional chlorine atom at the 2-position in the 2,4-dichloro analog may contribute favorably to the molecule's interaction with its biological target.

The enhanced electron-withdrawing effect of the 2,4-dichloro substitution, compared to the 4-chloro substitution, is a key factor to consider. This stronger inductive effect can modulate the pKa of the molecule and its overall electronic properties, which are crucial for target binding and cellular uptake.

Comparative Bioactivity Profile

Based on general principles of structure-activity relationships and available data on related compounds, we can construct a comparative profile for 2,4-dichloro and 4-chloro pyrazole fungicides.

Feature2,4-Dichloro Pyrazole Fungicides4-Chloro Pyrazole FungicidesRationale
Potency Generally expected to be higherGenerally expected to be moderate to highThe stronger electron-withdrawing nature of the 2,4-dichloro substitution may lead to enhanced binding affinity with the target protein.
Spectrum of Activity Broad-spectrum, potentially with enhanced activity against specific pathogensBroad-spectrumThe core pyrazole scaffold is a primary determinant of the spectrum, but substitution can modulate activity against certain fungi.
Lipophilicity HigherModerateThe addition of a second chlorine atom increases the lipophilicity of the molecule, which can affect its movement and accumulation in fungal cells.
Metabolic Stability Potentially higherModerateThe presence of two chlorine atoms can make the phenyl ring more resistant to metabolic degradation by fungal enzymes.

Mechanism of Action: Targeting Fungal Respiration

Many pyrazole-based fungicides, particularly the pyrazole-4-carboxamides, function as Succinate Dehydrogenase Inhibitors (SDHIs).[4][9] SDH, also known as Complex II, is a crucial enzyme complex in the mitochondrial electron transport chain, which is responsible for cellular respiration and energy production in fungi.

By binding to the ubiquinone-binding site (Q-site) of the SDH complex, these fungicides block the transfer of electrons from succinate to ubiquinone. This disruption of the electron transport chain leads to a halt in ATP production, ultimately causing fungal cell death.

The substitution pattern on the phenyl ring plays a pivotal role in the precise fit of the fungicide into the Q-site of the SDH enzyme. The electronic and steric properties of the 2,4-dichloro and 4-chloro substituents can influence the binding affinity and, consequently, the inhibitory potency of the fungicide.

A Succinate C SDH Complex A->C Oxidation B Fumarate C->B E Ubihydroquinone (QH2) C->E Reduction D Ubiquinone (Q) D->C G Electron Transport Chain E->G F Pyrazole Fungicide (2,4-dichloro or 4-chloro) F->C Inhibition H ATP Production G->H I Fungal Cell Death H->I

Caption: Simplified signaling pathway of pyrazole fungicides as SDHIs.

Experimental Protocol: In Vitro Antifungal Bioassay by Mycelial Growth Inhibition

To empirically compare the bioactivity of 2,4-dichloro and 4-chloro pyrazole fungicides, a standardized in vitro antifungal bioassay is essential. The mycelial growth inhibition method is a widely accepted and reliable technique for this purpose.

Objective: To determine the half-maximal effective concentration (EC50) of the test compounds against a target fungal pathogen.

Materials:

  • Pure cultures of the target fungal pathogen (e.g., Botrytis cinerea, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Stock solutions of the 2,4-dichloro and 4-chloro pyrazole fungicides in a suitable solvent (e.g., DMSO)

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Fungicide-Amended Media:

    • Prepare a series of dilutions of the stock solutions of the test compounds in sterile distilled water to achieve the desired final concentrations in the PDA medium.

    • Melt the PDA medium and cool it to approximately 45-50°C.

    • Add the appropriate volume of each fungicide dilution to the molten PDA to achieve the final test concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent (DMSO) only.

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From a fresh culture of the target fungus, cut 5 mm diameter mycelial plugs from the edge of the colony using a sterile cork borer.

    • Place one mycelial plug in the center of each PDA plate (both fungicide-amended and control).

  • Incubation:

    • Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 25°C) in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate has reached approximately 80% of the plate diameter.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

      • Inhibition (%) = [(DC - DT) / DC] * 100

      • Where DC is the average diameter of the fungal colony on the control plate, and DT is the average diameter of the fungal colony on the treated plate.

    • Determine the EC50 value for each compound by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit analysis.

cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Data Analysis A Stock Solutions of 2,4-dichloro & 4-chloro Pyrazole Fungicides B Serial Dilutions A->B D Fungicide-Amended PDA Plates B->D C Molten PDA Medium C->D F Inoculation onto PDA Plates D->F E Fungal Mycelial Plugs E->F G Incubation F->G H Measure Colony Diameter G->H I Calculate % Inhibition H->I J Determine EC50 I->J

Caption: Experimental workflow for the mycelial growth inhibition assay.

Conclusion

The substitution pattern on the phenyl ring is a critical determinant of the bioactivity of pyrazole fungicides. While direct comparative data between 2,4-dichloro and 4-chloro analogs are limited, structure-activity relationship principles suggest that the 2,4-dichloro substitution may confer higher potency due to its stronger electron-withdrawing properties. This can lead to enhanced binding to the target enzyme, typically the succinate dehydrogenase complex, resulting in more effective disruption of fungal respiration.

For researchers and drug development professionals, a systematic investigation of these and other halogenation patterns on the pyrazole scaffold is a promising avenue for the discovery of next-generation fungicides with improved efficacy and a broader spectrum of activity. The provided experimental protocol offers a robust framework for conducting such comparative studies and advancing our understanding of the intricate relationship between chemical structure and fungicidal bioactivity.

References

  • MDPI. (2015, March 9). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Retrieved from [Link]

  • MDPI. (2021, November 15). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Retrieved from [Link]

  • Frontiers. (n.d.). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Retrieved from [Link]

  • MDPI. (2020, July 13). Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities. Retrieved from [Link]

  • MDPI. (2023, May 26). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Retrieved from [Link]

  • Semantic Scholar. (2023, August 28). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Retrieved from [Link]

  • MDPI. (2014, September 8). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Structure-activity relationship study for fungicidal activity of 1-(4-phenoxymethyl-2-phenyl-[10][11]dioxolan-2-ylmethyl)-1H- -1,2,4-triazole derivatives against rice blast. Retrieved from [Link]

  • MDPI. (2021, June 30). A Compendium of the Most Promising Synthesized Organic Compounds against Several Fusarium oxysporum Species: Synthesis, Antifungal Activity, and Perspectives. Retrieved from [Link]

  • PubMed. (2016, July 4). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • ResearchGate. (2024, September 7). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. Retrieved from [Link]

  • MDPI. (2023, August 28). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and biological activity of a novel fungicide, pyraziflumid. Retrieved from [Link]

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol. As a niche compound, readily available and directly comparable retention time data is scarce. Therefore, this document serves as a practical guide for researchers, scientists, and drug development professionals on how to approach method development for this analyte. We will explore different HPLC conditions, explain the rationale behind these choices based on the physicochemical properties of the molecule, and present expected outcomes.

Understanding the Analyte: 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol

1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol belongs to the pyrazole class of heterocyclic compounds. The presence of a dichlorophenyl group significantly influences its properties, making it a relatively non-polar and hydrophobic molecule. Understanding these characteristics is fundamental to selecting an appropriate HPLC method, as the interaction between the analyte, the stationary phase, and the mobile phase dictates its retention time and separation efficiency.

Comparative HPLC Methodologies

The most common mode of HPLC for a molecule with the predicted properties of 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). In this technique, a non-polar stationary phase is used with a polar mobile phase. The retention of the analyte is primarily driven by hydrophobic interactions. We will compare two common C18 columns under different mobile phase conditions.

Experimental Protocols

Protocol 1: Isocratic Elution with a Standard C18 Column

This protocol outlines a standard starting point for the analysis of a relatively non-polar small molecule.

  • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is chosen for its wide applicability and robust performance.

  • Mobile Phase: A mixture of acetonitrile and water is a common choice for RP-HPLC. A starting composition of 70% acetonitrile and 30% water is recommended.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column.

  • Detection: UV detection at a wavelength of 254 nm is a good starting point, as the phenyl and pyrazole rings are expected to have strong absorbance in this region.

  • Injection Volume: 10 µL of a 1 mg/mL solution of the analyte dissolved in the mobile phase.

  • Column Temperature: 30 °C to ensure reproducible retention times.

Protocol 2: Gradient Elution with a High-Resolution C18 Column

This protocol is designed to provide higher resolution and potentially shorter run times.

  • Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) for improved peak shape and efficiency.

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water. The acid helps to improve peak shape by protonating any residual silanols on the stationary phase.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

    • Start at 50% B.

    • Linear gradient to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 50% B over 1 minute.

    • Equilibrate at 50% B for 5 minutes.

  • Flow Rate: 0.4 mL/min, suitable for a 2.1 mm internal diameter column.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 2 µL.

  • Column Temperature: 35 °C.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Sample Dissolve Sample in Mobile Phase Filter Filter Sample (0.45 µm) Sample->Filter Injector Autosampler/Injector Filter->Injector Inject MobilePhase Prepare & Degas Mobile Phase Pump Pump Pump->Injector Mobile Phase Column HPLC Column Injector->Column Sample Injection Detector UV Detector Column->Detector Waste Waste Detector->Waste Computer Data System (PC) Detector->Computer Signal Chromatogram Generate Chromatogram Computer->Chromatogram Analysis Integrate Peaks & Quantify Chromatogram->Analysis Report Generate Report Analysis->Report

Caption: A generalized workflow for HPLC analysis.

Expected Performance and Comparison

The choice of method will significantly impact the retention time, peak shape, and overall resolution of the analysis. The following table summarizes the expected outcomes for the two protocols described above.

ParameterProtocol 1: Isocratic ElutionProtocol 2: Gradient ElutionRationale
Expected Retention Time Moderate to LongShorterThe gradient elution starts with a weaker mobile phase and increases in strength, eluting the compound faster.
Peak Shape Potentially broaderSharperThe lower dispersion of the smaller particle size column and the gradient elution lead to sharper peaks.
Resolution Adequate for simple mixturesHighThe high-efficiency column and gradient elution provide better separation from potential impurities.
Run Time Dependent on retention timeTypically shorter for complex mixturesGradient elution allows for the rapid elution of strongly retained compounds.
Method Development SimplerMore complexIsocratic methods are easier to set up, while gradients require more optimization.

Logic for Method Selection

The choice between an isocratic and a gradient method depends on the specific goals of the analysis.

Method_Selection Start Goal of Analysis? Simple Simple Sample Matrix? Start->Simple Complex Complex Sample Matrix? Start->Complex QC Routine Quality Control (Isocratic) RD R&D / Impurity Profiling (Gradient) Simple->QC Yes Complex->RD Yes

Caption: Decision tree for selecting an appropriate HPLC method.

For routine quality control where the separation of the main peak from a few known impurities is required, a simple and robust isocratic method is often preferred. For research and development purposes, such as impurity profiling or stability studies, a high-resolution gradient method is more suitable as it can separate a wider range of compounds with different polarities.

Alternative Analytical Techniques

While RP-HPLC is the most common technique, other methods could also be considered:

  • Normal-Phase HPLC (NP-HPLC): This technique uses a polar stationary phase and a non-polar mobile phase. While less common, it could be an option if the compound has specific polar functional groups that allow for good separation.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is used for polar compounds that are not well-retained in reversed-phase. Given the non-polar nature of 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol, this is unlikely to be a suitable technique.

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the mobile phase and can offer faster separations and reduced solvent consumption compared to HPLC. It is particularly well-suited for chiral separations, which may be relevant if the compound has stereoisomers.

Conclusion

Determining the HPLC retention time of 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol requires a systematic approach to method development. By starting with a standard reversed-phase method and optimizing parameters such as the column, mobile phase, and gradient, a robust and reliable analytical method can be established. The choice between a simple isocratic method for routine analysis and a high-resolution gradient method for more complex applications will depend on the specific requirements of the researcher. This guide provides the foundational knowledge and starting points to achieve successful HPLC analysis of this and similar pyrazole derivatives.

References

  • Introduction to Modern Liquid Chromatography. Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). John Wiley & Sons. [Link]

  • HPLC for Pharmaceutical Scientists. Li, Y. V., & Wu, Y. (Eds.). (2006). John Wiley & Sons. [Link]

  • Practical HPLC Method Development. Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). John Wiley & Sons. [Link]

13C NMR Chemical Shift Guide: 1-Aryl-pyrazol-3-ol vs. Tautomeric Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 13C NMR chemical shifts of 1-aryl-pyrazol-3-ol , designed for researchers in medicinal chemistry and structural elucidation.

Executive Summary & Core Distinction

The structural assignment of 1-aryl-pyrazol-3-ols is frequently complicated by annular tautomerism. Unlike their 5-ol isomers, which often exist as non-aromatic pyrazolones (CH₂-keto forms), 1-aryl-pyrazol-3-ols exhibit a strong preference for the aromatic OH-tautomer in both solution and solid states.

The Diagnostic Marker: The carbon at position 4 (C4 ) is the "smoking gun" for distinguishing the aromatic 3-ol form from the non-aromatic 3-one forms.

  • Aromatic 3-ol (Target): C4 resonates at ~94 ppm (shielded, electron-rich enol character).

  • Non-aromatic 3-one (Alternative): C4 resonates at ~40–50 ppm (aliphatic CH₂) or ~105 ppm (vinylic C=C in NH-keto form).

Mechanistic Insight: The Tautomeric Landscape

The 1-aryl-pyrazol-3-ol scaffold can theoretically exist in three tautomeric forms. Understanding the stability of these forms explains the observed NMR data.

Tautomer Stability Analysis[1][2]
  • Form A (OH-form): Aromatic 10π-electron system. Stabilized by the aryl group at N1, which conjugates with the pyrazole ring. Dominant species.

  • Form B (NH-keto form): Quinoid-like structure. Less stable due to disruption of aromaticity, though possible in specific solvent environments (e.g., strong H-bond acceptors).

  • Form C (CH-keto form): Non-aromatic. Requires the migration of a proton to C4, creating a methylene (CH₂) group. Highly unfavorable for 1-aryl-3-ols but common for 1-aryl-5-ols .

Visualization: Tautomeric Pathways

Tautomerism OH Form A: 1H-pyrazol-3-ol (Aromatic Enol) Dominant in CDCl3/DMSO NH Form B: 1,2-dihydro-3H-pyrazol-3-one (NH-Keto) Minor/Transient OH->NH Proton Transfer (N2 to N2) CH Form C: 2,4-dihydro-3H-pyrazol-3-one (CH-Keto) Rare for 3-ols NH->CH Proton Transfer (N2 to C4)

Caption: The equilibrium strongly favors Form A (OH) due to the preservation of heteroaromaticity.

Comparative Data Analysis

A. Solvent Effects on 1-Phenyl-pyrazol-3-ol

While the tautomer (OH form) remains constant, the aggregation state changes.[1][2] In non-polar solvents (CDCl₃), the molecule forms H-bonded dimers. In polar aprotic solvents (DMSO-d₆), solvent-solute H-bonds break the dimers, leading to monomeric species.

Carbon PositionChemical Shift (δ, ppm) in CDCl₃ (Dimer)Chemical Shift (δ, ppm) in DMSO-d₆ (Monomer)Structural Insight
C3 (C-OH) 164.0 163.8 Deshielded due to direct attachment to Oxygen.
C4 (CH) 94.2 94.5 Diagnostic High-Field Shift. Indicates electron-rich aromatic C-H.
C5 (C=N) 129.1 130.2 Typical imine-like aromatic carbon.
Phenyl C-ipso 139.4139.8N-linked aryl carbon.

Data Source: Validated against 1-phenyl-1H-pyrazol-3-ol standards (Ref 1, 2).

B. Comparison with Isomeric Alternatives (5-ol / Pyrazolones)

This table compares the target 3-ol against its common isomer (5-ol) and "fixed" derivatives, providing a reference for distinguishing regioisomers.

Compound ClassDominant FormC3 Shift (ppm)C4 Shift (ppm) C5 Shift (ppm)
1-Aryl-pyrazol-3-ol Enol (OH) 164.0 (C-O)94.2 (CH) 129.1 (C=N)
1-Aryl-3-methoxy-pyrazole Fixed Enol163.5 (C-O)93.8 (CH) 128.8 (C=N)
1-Aryl-pyrazol-5-ol Keto (CH₂) 158.0 (C=N)43.0 (CH₂) 170.5 (C=O)
1-Aryl-1,2-dihydro-3-one Fixed NH-Keto165.5 (C=O)105.0 (CH) 135.0 (C-N)

Key Takeaway: If your C4 signal is near 43 ppm , you have the 5-ol (pyrazolone) isomer. If it is near 94 ppm , you have the 3-ol .

Experimental Protocol: Self-Validating Assignment

To conclusively prove the structure and tautomer, follow this NMR workflow.

Step 1: Sample Preparation
  • Solvent Choice: Use DMSO-d₆ for sharpest peaks (monomers). Use CDCl₃ if observing H-bonding/dimerization is required.

  • Concentration: 10–20 mg in 0.6 mL solvent. High concentration in CDCl₃ promotes dimerization.

Step 2: 1D Carbon Experiment
  • Acquire proton-decoupled 13C NMR (typically >1000 scans for quaternary carbons).

  • Check C4: Look for the signal at ~94 ppm.

  • Check C3/C5: Look for signals >160 ppm.

Step 3: Gated Decoupling (or HSQC) - The Validator

To distinguish C4 (CH) from C4 (CH₂):

  • Run a non-decoupled 13C spectrum (or Gated Decoupled) to see C-H splitting.

    • 3-ol (C4-H): Appears as a Doublet (¹J_CH ≈ 180 Hz).

    • 5-one (C4-H₂): Appears as a Triplet (¹J_CH ≈ 140 Hz).

  • Alternative (HSQC):

    • Correlate the C4 carbon (94 ppm) with the H4 proton (typically ~5.9–6.0 ppm).

    • Absence of HSQC correlation at 94 ppm implies a quaternary carbon (unlikely for this scaffold unless substituted).

Visualization: Decision Tree for Assignment

AssignmentTree Start Unknown Pyrazole Derivative Acquire 13C NMR CheckC4 Check C4 Chemical Shift Start->CheckC4 Range94 Signal at ~94 ppm CheckC4->Range94 Range40 Signal at ~40-50 ppm CheckC4->Range40 Range105 Signal at ~105 ppm CheckC4->Range105 Result3ol Conclusion: 1-Aryl-pyrazol-3-ol (Aromatic OH Form) Range94->Result3ol Doublet in Gated Decoupling Result5one Conclusion: 1-Aryl-pyrazol-5-one (CH2-Keto Form) Range40->Result5one Triplet in Gated Decoupling ResultNH Conclusion: Fixed NH-Keto Derivative (e.g., N-methyl) Range105->ResultNH

Caption: Workflow to distinguish regioisomers and tautomers based on C4 shift multiplicity.

References

  • Holzer, W., & Seiringer, G. (2003). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Journal of Heterocyclic Chemistry.

  • Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Begtrup, M. (1974). 13C-NMR spectra of phenyl-substituted azole derivatives. Acta Chemica Scandinavica.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.

Sources

Verifying Regioselectivity of Pyrazole Ring Closure: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Role: Senior Application Scientist

Executive Summary: The Regioselectivity Challenge

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs, including celecoxib and rimonabant. The classical Knorr pyrazole synthesis—the cyclocondensation of an asymmetric 1,3-diketone with a substituted hydrazine—inevitably presents a regioselectivity challenge[1]. Because the two carbonyl carbons possess different electrophilicities and steric environments, the nucleophilic nitrogen of the substituted hydrazine can attack either center first. This kinetic versus thermodynamic competition yields a mixture of 1,3-disubstituted and 1,5-disubstituted pyrazole regioisomers.

For drug development professionals, unambiguously verifying which isomer has been isolated is a critical regulatory and functional requirement. This guide objectively compares the three primary analytical platforms used for structural verification—1D NMR, X-ray Crystallography, and Advanced 2D NMR—and establishes why a self-validating 2D NMR protocol combining NOESY and


H-

N HMBC is the gold standard for assigning pyrazole regiochemistry.

Workflow Start Asymmetric 1,3-Diketone + Substituted Hydrazine Reaction Cyclocondensation (Mixture of Isomers) Start->Reaction Isomer3 3-Substituted Pyrazole Reaction->Isomer3 Isomer5 5-Substituted Pyrazole Reaction->Isomer5 Analysis Structural Verification Isomer3->Analysis Isomer5->Analysis OneD 1D NMR (1H/13C) Fast but Ambiguous Analysis->OneD Xray X-ray Crystallography Definitive but Slow Analysis->Xray TwoD 2D NMR (NOESY & 15N-HMBC) Optimal & Self-Validating Analysis->TwoD

Workflow for synthesizing and analyzing pyrazole regioisomers.

Comparative Analysis of Analytical Platforms

To verify pyrazole regioselectivity, researchers typically choose between three analytical approaches. Understanding the causality behind the limitations and strengths of each method is essential for robust experimental design.

Alternative 1: 1D NMR ( H and C)
  • Mechanism: Relies on chemical shift differences of the pyrazole C4-proton and substituent protons.

  • The Flaw: While fast, 1D NMR is highly susceptible to solvent effects, concentration-dependent shifts, and tautomeric averaging[2]. Without through-space or heteronuclear through-bond connectivity, assigning the exact position of the N-substituent relative to the carbon framework is often ambiguous and prone to misinterpretation.

Alternative 2: Single-Crystal X-ray Crystallography
  • Mechanism: Maps the electron density of the molecule in a solid crystal lattice.

  • The Flaw: While it provides absolute definitive structural proof, it is severely bottlenecked by the physical requirement of growing a high-quality single crystal. Many pyrazole derivatives are amorphous solids or oils, rendering this technique impractical for high-throughput drug discovery workflows.

The Recommended Product: Advanced 2D NMR (NOESY + H- N HMBC)
  • Mechanism: Combines through-space spatial proximity (NOESY) with long-range, through-bond heteronuclear coupling (

    
    H-
    
    
    
    N HMBC)[3].
  • The Advantage: This creates a self-validating system . The

    
    H-
    
    
    
    N HMBC differentiates the "pyrrole-like" nitrogen (N1) from the "pyridine-like" nitrogen (N2) based on drastic chemical shift differences (
    
    
    ~ -178 ppm vs.
    
    
    ~ -77 ppm)[3]. Simultaneously, NOESY confirms the spatial proximity of the N-substituent to the adjacent carbon substituent. If both the through-bond and through-space data converge on the same structure, the regiochemistry is definitively solved in solution, without the need for crystallization[4].
Platform Comparison Data
Analytical PlatformSpeedDefinitive Regiochemistry?Sample RequirementKey Limitation
1D NMR (

H,

C)
< 10 minsNo (Ambiguous)~5 mg (Solution)Cannot definitively link N-substituent to C-framework.
X-ray Crystallography Days to WeeksYes (Absolute)Single CrystalCrystal growth is often impossible for oily/amorphous compounds.
2D NMR (NOESY +

N-HMBC)
2 - 4 hoursYes (Self-Validating)~10-15 mg (Solution)Requires a high-field NMR spectrometer (≥ 400 MHz).

The Self-Validating 2D NMR Protocol

To ensure absolute scientific integrity, the following step-by-step methodology must be executed. This protocol leverages the causality of nuclear Overhauser effects and heteronuclear J-coupling to build an irrefutable structural proof.

Step 1: Sample Preparation and 1D Baseline
  • Dissolve 10–15 mg of the purified pyrazole regioisomer in 0.6 mL of a deuterated solvent that prevents rapid proton exchange (e.g., DMSO-

    
     or CDCl
    
    
    
    ).
  • Acquire standard

    
    H and 
    
    
    
    C spectra to establish baseline chemical shifts and verify sample purity (>95% required to prevent NOE artifacts).
Step 2: NOESY (Through-Space) Acquisition
  • Set up a 2D NOESY (or ROESY for mid-sized molecules where the NOE might be near zero) experiment with a mixing time (

    
    ) optimized for small molecules (typically 300–500 ms).
    
  • Data Interpretation: Look for a cross-peak between the protons of the N-substituent (e.g., an N-methyl group) and the protons of the substituent at the C5 position.

    • Causality: The N-substituent and the C5-substituent are sterically adjacent. A strong NOE cross-peak indicates a 1,5-relationship. The absence of this peak (and presence of an NOE to the C5-H instead) indicates a 1,3-relationship.

Step 3: H- N HMBC (Through-Bond) Acquisition
  • Set up a 2D

    
    H-
    
    
    
    N HMBC experiment optimized for long-range couplings (
    
    
    and
    
    
    ), typically setting the delay for a coupling constant of 5–8 Hz.
  • Data Interpretation: Identify the two nitrogen resonances. The N1 ("pyrrole-like", bonded to the substituent) will appear highly shielded at approximately -170 to -180 ppm (relative to nitromethane). The N2 ("pyridine-like") will appear deshielded at approximately -70 to -80 ppm[3].

  • Trace the

    
     correlations from the N-substituent protons to the N1 nitrogen. Then, observe which carbon-bound protons also correlate to N1 versus N2.
    
Step 4: Orthogonal Validation

The system validates itself when the spatial proximity (NOESY) perfectly matches the bond connectivity (


N-HMBC). For example, if NOESY shows the N-methyl is adjacent to a phenyl ring, and the 

N-HMBC shows both the N-methyl protons and the phenyl ortho-protons coupling to the shielded N1 (-178 ppm), the structure is irrefutably a 1-methyl-5-phenylpyrazole[3].

NMRLogic N1 N1 (Pyrrole-like) δ ~ -170 to -180 ppm N2 N2 (Pyridine-like) δ ~ -70 to -80 ppm SubN N-Alkyl/Aryl Protons SubN->N1 1H-15N HMBC (2J/3J) SubC5 C5-Substituent Protons SubN->SubC5 NOESY (Through-space) SubC5->N1 1H-15N HMBC (3J) SubC3 C3-Substituent Protons SubC3->N2 1H-15N HMBC (3J)

2D NMR correlation logic for assigning pyrazole regiochemistry.

Experimental Data Presentation

The following table summarizes the expected quantitative NMR parameters used to differentiate the two regioisomers, derived from authoritative structural characterization studies[3][4].

Analytical Parameter3-Substituted Pyrazole (1,3-Isomer)5-Substituted Pyrazole (1,5-Isomer)
NOESY Correlation N-Substituent

Pyrazole C5-Proton
N-Substituent

C5-Substituent Protons

N Chemical Shift (N1)

-170 to -180 ppm (Pyrrole-like)

-170 to -180 ppm (Pyrrole-like)

N Chemical Shift (N2)

-70 to -80 ppm (Pyridine-like)

-70 to -80 ppm (Pyridine-like)

H-

N HMBC (to N1)
N-Substituent & Pyrazole C5-Proton N-Substituent & C5-Substituent Protons

H-

N HMBC (to N2)
C3-Substituent Protons & Pyrazole C4-ProtonC3-Proton & Pyrazole C4-Proton

Conclusion

While 1D NMR serves as a rapid preliminary check and X-ray crystallography provides absolute solid-state proof, the combination of NOESY and


H-

N HMBC represents the optimal, self-validating platform for verifying pyrazole regioselectivity. By mapping both the spatial architecture and the heteronuclear bond connectivity, researchers can definitively assign 1,3- versus 1,5-regioisomers in solution, accelerating the drug discovery pipeline with uncompromised scientific integrity.

References

1.1 2.3 3. 4 4.2

Sources

Technical Guide: UV-Vis Absorption Profiling of Aryl-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

Aryl-pyrazole derivatives represent a privileged scaffold in both medicinal chemistry (e.g., Celecoxib, Rimonabant) and optoelectronics (e.g., blue-emitting OLEDs). Their utility hinges on their electronic tunability; the pyrazole ring acts as a stable heteroaromatic core that mediates Intramolecular Charge Transfer (ICT) between aryl substituents.

This guide provides an objective technical comparison of the UV-Vis absorption maxima (


) of aryl-pyrazoles against key structural analogs (imidazoles, isoxazoles). It elucidates the causal relationships between substitution patterns and bathochromic/hypsochromic shifts, supported by experimental protocols and validated data.

Structural Determinants of Absorption[8]

The UV-Vis absorption of aryl-pyrazoles is governed primarily by


 transitions of the aromatic system and 

transitions involving the nitrogen lone pairs. Three critical factors dictate the spectral profile:
  • Conjugation Length: Increasing the number of phenyl rings (e.g., from 1-phenyl to 1,3,5-triphenyl) extends the

    
    -system, lowering the HOMO-LUMO gap and inducing a bathochromic (red) shift.
    
  • Substituent Effects (Hammett Correlation): Electron-donating groups (EDGs) like

    
     or 
    
    
    
    at the para-position of the phenyl ring stabilize the excited state via ICT, significantly increasing
    
    
    and the molar extinction coefficient (
    
    
    ).
  • Positional Isomerism: The 1,3-diphenyl isomer typically exhibits a more planar conformation compared to the 1,5-diphenyl isomer, where steric hindrance between the 1-phenyl and 5-phenyl rings forces a twist, reducing conjugation and resulting in a hypsochromic (blue) shift.

Diagram: Structure-Property Relationship Flow

The following diagram illustrates the mechanistic causality between structural modifications and observed spectral shifts.

structure_property substituent Substituent (EDG/EWG) ict Intramolecular Charge Transfer (ICT) substituent->ict Enhances shift_red Bathochromic Shift (Red Shift) substituent->shift_red conjugation Conjugation Length conjugation->ict Extends path sterics Steric Hindrance (1,5-substitution) planarity Molecular Planarity sterics->planarity Disrupts shift_blue Hypsochromic Shift (Blue Shift) sterics->shift_blue gap HOMO-LUMO Gap ict->gap Decreases planarity->gap Decreases gap->shift_red Low Gap gap->shift_blue High Gap

Caption: Causal pathway linking structural modifications to spectral shifts. Blue nodes represent inputs, yellow intermediate physical states, and green/red outcomes.

Comparative Analysis: Performance & Data

The following tables synthesize experimental data to compare aryl-pyrazoles with their heterocyclic analogs and highlight the impact of substitution.

Table 1: Comparative Absorption of Heterocyclic Analogs

Objective comparison of Pyrazole vs. Imidazole vs. Isoxazole scaffolds.

Scaffold TypeCompound Example

(nm)

(

)
Key Optical Characteristic
Aryl-Pyrazole 1,3,5-Triphenyl-2-pyrazoline344 – 376 17,300 – 20,000Strong fluorescence; highly tunable via ICT [1].
Aryl-Imidazole Imidazole-2-carbaldehyde deriv.280 – 290 ~12,000Hypsochromic to pyrazoles; "pyridine-like" N lowers conjugation efficiency [2].
Aryl-Isoxazole 5-Phenylisoxazole260 – 275 ~10,500Lower

due to electronegativity of Oxygen reducing electron delocalization [3].
Pyridyl-Pyrazole 1,3-bis(3-(2-pyridyl)pyrazolyl)294 ~15,000Metal chelation (e.g., Cu²⁺) induces red-shift to ~305 nm [4].

Insight: Aryl-pyrazoles consistently exhibit red-shifted absorption compared to isoxazoles and imidazoles due to the superior electron-donating capacity of the pyrazole nitrogen (N1) into the conjugated system, facilitating stronger ICT.

Table 2: Substituent Effects on 1,3,5-Triphenylpyrazole Core

Solvent: Acetonitrile/Methanol | Concentration:


 M
Substituent (Para-position)Electronic Nature

(nm)
Shift (

)
Mechanism
-H (Unsubstituted) Neutral352 ReferenceBaseline

transition.
-Cl (Chloro) Weak EWG358 +6 nmInductive withdrawal balanced by mesomeric donation.
-OMe (Methoxy) Strong EDG370 +18 nmStrong mesomeric effect (+M) stabilizes excited ICT state.
-NO₂ (Nitro) Strong EWG399 +47 nmCreates strong "Push-Pull" system (D-

-A), drastically lowering band gap [5].
-N(Et)₂ (Diethylamino) Very Strong EDG430 +78 nmMaximum ICT character; emission shifts to visible (blue/green) [6].

Validated Experimental Protocol

To ensure reproducibility and spectral accuracy, the following self-validating protocol is recommended. This workflow accounts for aggregation-induced errors and solvent cut-off interference.

Reagents & Equipment[4]
  • Solvent: Spectroscopic grade Methanol (MeOH) or Dichloromethane (DCM). Note: DCM cutoff is ~235 nm; MeOH cutoff is ~205 nm.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).

  • Cuvettes: Quartz cuvettes (1 cm path length). Glass cuvettes absorb UV <300 nm and must not be used.

Step-by-Step Methodology
  • Stock Preparation (Self-Check Step):

    • Weigh 1.0 mg of the aryl-pyrazole derivative.

    • Dissolve in 10 mL of solvent to create a

      
       M stock solution.
      
    • Validation: Sonicate for 5 minutes to ensure complete dissolution. Inspect for particulates.

  • Dilution Series (Linearity Check):

    • Prepare concentrations of

      
       M, 
      
      
      
      M, and
      
      
      M.
    • Why: Measuring multiple concentrations validates the Beer-Lambert Law (

      
      ). If Absorbance vs. Concentration is not linear, aggregation is occurring.
      
  • Baseline Correction:

    • Fill both reference and sample cuvettes with pure solvent.

    • Run "Auto Zero" / "Baseline Correction" to subtract solvent absorption.

  • Measurement:

    • Scan range: 200 nm – 600 nm.

    • Scan speed: Medium (approx. 200 nm/min) for peak resolution.

  • Data Analysis:

    • Identify

      
      .[1][2][3]
      
    • Calculate Molar Extinction Coefficient (

      
      ): 
      
      
      
      .
Diagram: Experimental Workflow

experimental_protocol start Start: Solid Sample weigh Weigh 1.0 mg (Precision Balance) start->weigh dissolve Dissolve in MeOH/DCM (Stock ~10^-4 M) weigh->dissolve sonicate Sonicate 5 mins (Validation: No Particulates) dissolve->sonicate dilute Prepare Dilution Series (10^-5 M range) sonicate->dilute measure UV-Vis Scan (200-600 nm) Quartz Cuvettes dilute->measure check Check Linearity (Beer's Law) measure->check check->dilute Non-Linear (Aggregation) calc Calculate ε and λmax check->calc Linear

Caption: Operational workflow for UV-Vis profiling. Yellow nodes indicate critical quality control (QC) checkpoints.

Solvatochromism & Environmental Sensitivity[10]

Aryl-pyrazoles exhibit positive solvatochromism , meaning their absorption bands shift to longer wavelengths (red shift) as solvent polarity increases.

  • Mechanism: The excited state of aryl-pyrazoles is typically more polar than the ground state due to Intramolecular Charge Transfer (ICT). Polar solvents (e.g., DMSO, Methanol) stabilize the excited state more than the ground state, lowering the energy gap (

    
    ) [1, 7].
    
  • Experimental Evidence:

    • 
       in Hexane (Non-polar): ~340 nm.
      
    • 
       in DMSO (Polar Aprotic): ~355 nm.
      
    • Note: In protic solvents like Methanol, hydrogen bonding with the pyrazole nitrogen can occasionally cause fluorescence quenching or anomalous shifts [1].

References

  • ResearchGate. "Substitution induced solvatochromism behaviour of blue emissive N-aryl pyrazoline derivatives and DFT studies." Available at: [Link]

  • NIH (PubMed). "Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives." Available at: [Link]

  • Academia.edu. "UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene." Available at: [Link]

  • Canadian Science Publishing. "Reactions of Phenyl-Substituted Heterocyclic Compounds: Nitrations of 1,3- and 1,5-Diphenylpyrazoles." Available at: [Link]

  • MDPI. "Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles." Available at: [Link][4]

  • Beilstein Archives. "Substituent Effects in Acetylated Phenyl Azopyrazole Photoswitches." Available at: [Link]

Sources

Comprehensive Purity Analysis Standards for 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol is a critical heterocyclic scaffold utilized extensively in the synthesis of pharmaceuticals—most notably cannabinoid-1 (CB1) receptor antagonists such as Rimonabant analogs—and advanced agrochemicals [1]. Because this intermediate serves as the structural foundation for active pharmaceutical ingredients (APIs), its purity directly dictates the efficacy, safety, and yield of downstream syntheses.

This guide objectively compares the three primary analytical modalities used to establish the purity of this compound: HPLC-UV , LC-ESI-MS , and Quantitative NMR (qNMR) . By examining the causality behind specific experimental choices, this document provides self-validating protocols designed to eliminate false positives and ensure absolute structural integrity.

The Analytical Challenge: Regioisomerism and Genotoxic Precursors

The synthesis of 1-(2,4-dichlorophenyl)-1H-pyrazol-3-ol typically involves the cyclocondensation of 2,4-dichlorophenylhydrazine with a 1,3-dicarbonyl equivalent. This pathway inherently presents two severe analytical challenges:

  • Regioisomer Generation: The reaction can yield both the desired 3-ol and the undesired 5-ol regioisomer. Because these isomers possess identical molecular weights and highly similar polarities, standard reverse-phase chromatography often fails to resolve them.

  • Genotoxic Residuals: Unreacted 2,4-dichlorophenylhydrazine is a known genotoxic alert structure. Its quantification at trace levels (ppm) is mandatory for regulatory compliance.

Pathway Precursor1 2,4-Dichlorophenylhydrazine Reaction Cyclocondensation Precursor1->Reaction Impurity2 Residual Hydrazine (Genotoxic Alert) Precursor1->Impurity2 Unreacted Precursor2 1,3-Dicarbonyl Equivalent Precursor2->Reaction Target Target Active API (3-ol derivative) Reaction->Target Major Pathway Impurity1 Regioisomer Impurity (5-ol derivative) Reaction->Impurity1 Minor Pathway

Fig 1: Synthesis pathway illustrating the generation of critical pyrazole impurities.

Comparative Evaluation of Analytical Modalities

To establish a robust purity profile, a multi-modal approach is required. The table below summarizes the quantitative performance parameters of each technique.

Table 1: Quantitative Comparison of Analytical Modalities

ModalityPrimary FunctionLimit of Detection (LOD)Resolution (

) Target
Run TimeCausality for Selection
HPLC-UV (PFP Column) Chromatographic Purity & Isomer Separation0.05% area> 1.5 (vs. 5-ol isomer)18 minPFP stationary phase provides orthogonal

selectivity for halogenated aromatics.
LC-ESI-MS Impurity Identification & Mass Confirmation0.01% areaN/A (Mass extracted)18 minIdentifies co-eluting non-UV absorbing impurities and confirms molecular weight (

).
qNMR (

H)
Absolute Purity Determination0.5% w/wN/A5 minProvides absolute mass fraction without requiring a primary reference standard[2].

Self-Validating Experimental Protocols

As an application scientist, it is critical to design protocols that inherently prevent the reporting of flawed data. The following methodologies are engineered as self-validating systems.

Protocol A: Orthogonal HPLC-UV for Regioisomer Resolution

The Causality: Standard C18 columns rely purely on hydrophobic interactions, which are insufficient to separate the 3-ol and 5-ol pyrazole isomers. We utilize a Pentafluorophenyl (PFP) stationary phase. The fluorine atoms on the PFP phase induce strong dipole-dipole and


 interactions with the 2,4-dichlorophenyl ring, exploiting minor steric differences between the isomers to achieve baseline resolution [3].

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Channel A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (suppresses silanol ionization and sharpens peak shape).

    • Channel B: 100% Acetonitrile.

  • Chromatographic Conditions: Column: PFP (

    
     mm, 3 µm). Flow rate: 1.0 mL/min. Gradient: 20% B to 80% B over 15 minutes. Detection: UV at 254 nm.
    
  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of Initial Mobile Phase (20:80 A:B).

  • Self-Validating System Suitability Test (SST):

    • Action: Inject a known resolution standard containing 0.5% of the 5-ol isomer spiked into the 3-ol API.

    • Validation Gate: The system must automatically calculate the resolution (

      
      ) between the two peaks. If 
      
      
      
      , the sequence automatically aborts. This guarantees that a single, sharp peak in the actual sample is truly pure, not a co-elution artifact.
Protocol B: qNMR for Absolute Mass Fraction Determination

The Causality: HPLC-UV only provides relative chromatographic purity (Area %). It cannot account for inorganic salts, residual solvents, or compounds lacking a chromophore. Quantitative NMR (qNMR) compares the integral of a specific sample proton against an internal standard of known purity, yielding an absolute mass fraction.

Step-by-Step Methodology:

  • Internal Standard (IS) Selection: Use Maleic Acid (NIST SRM traceable). It provides a distinct singlet at

    
     6.26 ppm, which does not interfere with the pyrazole or dichlorophenyl aromatic signals (
    
    
    
    7.0 - 8.5 ppm).
  • Sample Preparation: Accurately weigh ~15.0 mg of 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol and ~5.0 mg of Maleic Acid using a microbalance (d = 0.001 mg). Dissolve in 0.6 mL of DMSO-

    
    .
    
  • Acquisition Parameters:

    
    H NMR at 400 MHz. Set the relaxation delay (
    
    
    
    ) to 60 seconds.
    • Causality:

      
       must be at least 
      
      
      
      (longitudinal relaxation time) of the slowest relaxing proton to ensure all spins return to equilibrium before the next pulse. Failing to do so truncates the signal, leading to artificially low purity values.
  • Self-Validating Calculation:

    • Calculate the purity using the integral of the pyrazole C4-H proton (

      
       ~5.9 ppm) [2].
      
    • Validation Gate: Recalculate the purity using the integral of the dichlorophenyl C6-H proton. If the absolute purity calculated from the two distinct protons differs by

      
      , it mathematically proves that an unseen impurity is co-resonating under one of the peaks, invalidating the assay.
      

Visualizing the Analytical Workflow

To ensure compliance in a GMP/GLP environment, the following decision-tree workflow dictates the release of the pyrazole intermediate.

Workflow Start Raw 1-(2,4-Dichlorophenyl) -1H-pyrazol-3-ol HPLC HPLC-UV Analysis (Isomer Resolution) Start->HPLC LCMS LC-MS Analysis (Mass Confirmation) Start->LCMS qNMR qNMR Analysis (Absolute Purity) Start->qNMR Decision Purity > 99.0% & No Genotoxins? HPLC->Decision Area % LCMS->Decision m/z ID qNMR->Decision Mass Fraction Release Batch Release for Drug Development Decision->Release Yes Reject Repurification (Recrystallization) Decision->Reject No

Fig 2: Multi-modal analytical workflow for pyrazole purity verification.

Conclusion

Relying on a single analytical technique for 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol purity analysis introduces unacceptable risk into the drug development pipeline. By combining the orthogonal selectivity of PFP-based HPLC-UV for isomer resolution, LC-MS for trace genotoxin identification, and qNMR for absolute mass fraction, researchers create a self-validating analytical triad. This ensures that only structurally pristine scaffolds advance into downstream synthesis.

References

  • Title: “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol Source: MDPI (Molecules) URL: [Link]

Safety Operating Guide

1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper Disposal Procedures for 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol: A Technical Guide

Part 1: Executive Summary & Immediate Action Card

Do not treat this compound as general organic waste. 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol is a halogenated nitrogen heterocycle .[1][2][3] Its disposal profile is dictated by the thermal stability of the dichlorophenyl ring and the potential for toxic byproduct formation (dioxins/furans) if incinerated at insufficient temperatures.[3]

Critical Parameter Operational Directive
Waste Classification Hazardous Chemical Waste (Halogenated)
RCRA Status (USA) Not specifically P/U-listed, but Characteristic Hazardous (Toxicity/Reactivity) .[1][2][3] Treat as Halogenated Organic .[3][4]
Segregation STRICTLY SEGREGATE from non-halogenated solvents and oxidizers.
Containerization High-density polyethylene (HDPE) or glass.[1][2][3] NO METAL (corrosion risk from potential HCl evolution).[3]
Destruction Method High-Temperature Incineration (>1100°C) with scrubber systems.[1][2][3]

Part 2: Chemical Identity & Hazard Profiling[3][5]

To dispose of a chemical safely, you must understand its molecular behavior.[3]

1. Structural Analysis & Tautomerism This compound exists in a tautomeric equilibrium between the enol form (pyrazol-3-ol) and the keto form (pyrazolone) .[1][2][3]

  • Implication: In solution, it may exhibit different solubility profiles depending on pH.[3] The presence of the 2,4-dichlorophenyl group significantly increases its lipophilicity (LogP) and environmental persistence compared to non-halogenated pyrazoles.[2][3]

2. The Halogen Hazard (The "Why") The two chlorine atoms on the phenyl ring are the primary drivers for its strict disposal requirements.[3]

  • Ecological Toxicity: Halogenated aromatics are typically toxic to aquatic life with long-lasting effects (H410).[1][2][3] Release into drains is absolutely prohibited .[3]

  • Thermal Decomposition: Incomplete combustion releases Hydrogen Chloride (HCl) gas and, critically, can form Polychlorinated Dibenzodioxins (PCDDs) if the incineration temperature is too low (<850°C).[3]

Part 3: Waste Segregation & Packaging Protocol

The Golden Rule: Dilution is not the solution to pollution.[3] Segregation reduces the volume of high-cost halogenated waste and prevents cross-contamination.[1][2][3]

Step-by-Step Packaging Workflow
  • Solid Waste (Powder/Crystals):

    • Primary Container: Place the solid in a screw-top glass jar or wide-mouth HDPE bottle.

    • Labeling: Must read "HAZARDOUS WASTE - SOLID - HALOGENATED ORGANIC."[1][2][3]

    • Contaminated Debris: Weighing boats, gloves, and paper towels contaminated with the substance must be bagged separately in a clear, 6-mil polyethylene bag, sealed, and labeled similarly.[3]

  • Liquid Waste (Mother Liquors/Solutions):

    • Solvent Compatibility: If dissolved in DMSO, Methanol, or DCM, ensure the waste stream is compatible.[3]

    • Segregation: Pour into the "Halogenated Solvent Waste" carboy.

    • Prohibited Mixtures: NEVER mix with:

      • Strong Oxidizers (Peroxides, Nitric Acid) -> Explosion risk.[1][2][3]

      • Strong Bases -> Potential for exothermic decomposition.[1][2][3]

Visualizing the Segregation Logic

WasteSegregation Start Waste Generation: 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SolidPath Collect in Wide-Mouth HDPE/Glass Jar Solid->SolidPath LiquidCheck Solvent Type? Liquid->LiquidCheck Destruction High-Temp Incineration (Halogenated Stream) SolidPath->Destruction HaloSolv Halogenated Solvent (DCM, Chloroform) LiquidCheck->HaloSolv Contains Halogens NonHaloSolv Non-Halogenated Solvent (MeOH, DMSO) LiquidCheck->NonHaloSolv No Halogens HaloSolv->Destruction Direct Stream NonHaloSolv->Destruction Segregate as 'Halogen-Contaminated'

Figure 1: Decision matrix for segregating halogenated pyrazole waste.[1][2][3] Note that even non-halogenated solvents become "halogenated waste" once this compound is dissolved in them.[2]

Part 4: Spill Response Mechanism

Scenario: You have spilled 500mg of the solid powder on the benchtop.

Protocol:

  • Isolate: Evacuate the immediate area. Mark the zone.

  • PPE Up: Double nitrile gloves, lab coat, and N95/P100 particulate respirator (powders of halogenated heterocycles can be potent respiratory irritants).[3]

  • Dry Clean-Up (Preferred):

    • Do not wet the powder initially (avoids spreading).[3]

    • Cover with a generic absorbent pad or use a scoop/brush to gently sweep into a dust pan.[3]

    • Place collected powder into the Solid Halogenated Waste container.[3]

  • Wet Decontamination:

    • Wipe the surface with a soap/water solution or a specific detergent for organics (e.g., Alconox).[3]

    • Crucial: The paper towels used for this wipe-down are now Hazardous Waste .[1][2][3] Do not throw them in the regular trash.

  • Verification: Check the area with UV light (many pyrazoles fluoresce) to ensure complete removal.[3]

Part 5: Disposal Pathway & Lifecycle[3]

Understanding the "Cradle-to-Grave" lifecycle ensures compliance with EPA (USA) or EWC (EU) regulations.[1][2][3]

  • Lab Accumulation: Stored in Satellite Accumulation Area (SAA).[3] Container must be closed unless adding waste.[3][4][5]

  • EHS Pickup: Transferred to Central Accumulation Area (CAA).

  • Transport: Shipped by a licensed hazardous waste hauler (e.g., Veolia, Clean Harbors).[3]

  • Final Fate:

    • Method: Rotary Kiln Incineration.[3]

    • Conditions: Temperature >1100°C, residence time >2 seconds.[3]

    • Scrubbing: Exhaust gases are scrubbed with lime/caustic to neutralize the HCl gas generated from the chlorine atoms.[3]

Why not landfill? The 2,4-dichlorophenyl moiety is resistant to microbial degradation.[1][2][3] Landfilling poses a severe risk of leaching into groundwater, where it can bioaccumulate in aquatic food webs.[3]

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2][3]Link[1][2][3]

  • PubChem. 1-(4-Chlorophenyl)-1H-pyrazol-3-ol (Analogous Compound Data).[1][2][3] National Library of Medicine.[3] Link[1][2][3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] National Academies Press (US); 2011.[3] Chapter 8, Management of Waste. Link

  • Sigma-Aldrich. Safety Data Sheet for 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-amine (Structural Analog).Link(Note: Specific URL requires dynamic session; search CAS 90273-59-9)

Sources

Personal protective equipment for handling 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol

[1]

Core Directive & Chemical Profile[1]

This guide provides an autonomous, field-validated safety protocol for handling 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol . As a halogenated nitrogen heterocycle, this compound presents specific risks related to dermal absorption, respiratory irritation, and environmental persistence.[1]

While specific CAS registry numbers for this exact isomer can vary by catalog (often related to CAS 76205-19-1 analogs), the safety protocols herein are calibrated to the Maximum Hazard Threshold for chlorinated N-phenyl pyrazoles.[1]

Chemical Identity & Properties
ParameterDetail
Chemical Name 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol
Synonyms 1-(2,4-Dichlorophenyl)-3-hydroxypyrazole; 3-Pyrazolol derivative
Physical State Solid (Crystalline Powder)
Solubility Low in water; Soluble in DMSO, Methanol, Ethyl Acetate
Molecular Weight ~229.06 g/mol
Core Hazards Skin/Eye Irritant, Aquatic Toxicity, Potential Sensitizer

Risk Assessment & Hazard Identification

Effective safety relies on understanding the mechanism of harm.[1] Chlorinated pyrazoles are lipophilic, meaning they can penetrate the skin barrier more effectively than non-halogenated analogs.[1]

Hazard Statements (GHS Standards)
  • H302: Harmful if swallowed (Acute Toxicity, Oral).[1][2]

  • H315: Causes skin irritation.[1][3][2][4]

  • H319: Causes serious eye irritation.[1][5][2][4]

  • H335: May cause respiratory irritation.[1][3][2][4]

  • H410: Very toxic to aquatic life with long-lasting effects.[1][4]

Critical Risk Factors[4][5][7]
  • Dust Aerosolization: The primary exposure vector during weighing is airborne dust, which can cause severe respiratory tract inflammation.[1]

  • Bioaccumulation: Due to the dichlorophenyl moiety, this compound resists biodegradation.[1] Zero-discharge protocols are mandatory for sink/drain disposal.[1]

  • Tautomerism: Exists in equilibrium between the enol (3-ol) and keto (3-one) forms.[1] Both forms share similar toxicological profiles.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways based on the compound's lipophilicity and physical state.[1]

Protection ZoneRecommended EquipmentTechnical Justification (Causality)
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient due to the fine particle size of the powder, which can bypass side shields via air currents.[1]
Dermal (Hand) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Chlorinated aromatics can degrade latex.[1] Double gloving creates a sacrificial layer; if the outer glove is contaminated, it can be stripped without exposing skin.[1]
Respiratory N95 / P95 Respirator (or Fume Hood)Required if handling outside a containment device.[1] The dichlorophenyl group increases mucous membrane irritation potential.[1]
Body Tyvek® Lab Coat (Closed Front)Cotton coats absorb particulates and retain them against the skin.[1] Tyvek provides a non-porous barrier against dust accumulation.[1]

Operational Protocols

A. Weighing & Transfer (High Risk Phase)[1]
  • Engineering Control: All weighing must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]

  • Static Control: Use an ionizing bar or anti-static gun.[1] Dry powders of pyrazoles are prone to static charge, leading to "jumping" and dispersion.[1]

Step-by-Step Procedure:

  • Preparation: Place a disposable balance mat or absorbent pad inside the hood.[1]

  • Donning: Put on inner gloves, Tyvek coat, and outer gloves.[1] Ensure cuffs are sealed.[1]

  • Transfer: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination of stock bottles.[1]

  • Decontamination: Immediately wipe the balance area with a tissue dampened with Acetone or Ethanol (solubilizes the compound better than water).[1] Dispose of the tissue as solid hazardous waste.[1]

B. Solubilization & Reaction[1][8]
  • Solvent Choice: Dissolve in DMSO or Methanol for stock solutions.[1]

  • Exotherm: No significant exotherm is expected upon dissolution, but always add solid to solvent, not solvent to solid, to minimize dust puff-back.[1]

Emergency Response & Spill Logic

Workflow Visualization: Spill Response

The following diagram outlines the decision logic for managing a spill of 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol.

SpillResponseStartSpill DetectedAssessAssess State:Solid vs. LiquidStart->AssessSolidDry Powder SpillAssess->SolidLiquidSolution Spill(Organic Solvent)Assess->LiquidCoverCover withDamp Paper TowelsSolid->CoverPrevent DustScoopScoop intoWaste ContainerCover->ScoopCleanWipe Surface withAcetone -> WaterScoop->CleanAbsorbApply Inert Absorbent(Vermiculite/Sand)Liquid->AbsorbContainCollectCollect DebrisNon-Sparking ToolsAbsorb->CollectCollect->CleanDisposeLabel as'Halogenated Organic Waste'Clean->Dispose

Caption: Decision logic for containing and cleaning spills. Note the specific instruction to dampen dry powder to prevent aerosolization.

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes.[1][3][5][2] Do not rub eyes, as crystals can cause corneal abrasion.[1]

  • Skin Contact: Wash with soap and water.[1][6][3][5][2] Avoid organic solvents (like ethanol) on skin, as they may enhance absorption of the chemical.[1]

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (corticosteroids may be required for inflammation).[1]

Disposal & Waste Management

Due to the H410 (Aquatic Toxicity) classification, this compound must never enter the municipal water system.[1]

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, mats, paper towels, and pure powder.[1]High-Temperature Incineration . Label as "Toxic Solid, Organic, Halogenated".[1]
Liquid Waste Mother liquors, reaction mixtures (DMSO/MeOH solutions).[1]Halogenated Organic Solvent Waste . Do not mix with non-halogenated waste if cost is a factor (halogenated disposal is more expensive).[1]
Rinsate First 3 rinses of glassware.[1]Collect in Liquid Waste container. Subsequent rinses can go to drain only if no residue remains.[1]

References

  • PubChem . (2025).[1] Compound Summary: 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one (Analogous Structure Safety Data). National Library of Medicine.[1] [Link][1]

  • ECHA (European Chemicals Agency) . (2025).[1] C&L Inventory: Pyrazole Derivatives Hazard Classification. [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol
Reactant of Route 2
Reactant of Route 2
1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.